molecular formula C5H7NO B3048185 3-Azabicyclo[3.1.0]hexan-2-one CAS No. 159911-00-9

3-Azabicyclo[3.1.0]hexan-2-one

Cat. No.: B3048185
CAS No.: 159911-00-9
M. Wt: 97.12 g/mol
InChI Key: KHLMVJUFZYQPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.1.0]hexan-2-one is a useful research compound. Its molecular formula is C5H7NO and its molecular weight is 97.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-5-4-1-3(4)2-6-5/h3-4H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLMVJUFZYQPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564624
Record name 3-Azabicyclo[3.1.0]hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159911-00-9
Record name 3-Azabicyclo[3.1.0]hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Azabicyclo[3.1.0]hexan-2-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-azabicyclo[3.1.0]hexan-2-one core is a conformationally restricted, bicyclic lactam that has garnered significant attention in the field of medicinal chemistry. Its rigid framework serves as a valuable scaffold for the design of novel therapeutic agents, offering precise spatial orientation of functional groups. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols and mechanistic insights are provided to aid researchers in the practical application of this versatile building block.

Introduction: The Significance of the this compound Scaffold

Saturated nitrogen-containing heterocycles are cornerstones of modern drug design, and among them, the 3-azabicyclo[3.1.0]hexane framework has emerged as a "privileged structure."[1] This distinction arises from its recurring presence in a variety of biologically active compounds. The fusion of a cyclopropane ring to a pyrrolidinone core imparts a high degree of rigidity, which is advantageous for several reasons:

  • Conformational Constraint: The fixed three-dimensional structure reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

  • Novel Chemical Space: The strained bicyclic system provides access to unique molecular geometries that are not readily accessible with more flexible scaffolds.

  • Metabolic Stability: The compact and rigid nature of the core can enhance metabolic stability by shielding susceptible positions from enzymatic degradation.

The lactam functionality within the this compound structure provides a convenient handle for further chemical modification, allowing for the introduction of diverse substituents to modulate physicochemical properties and biological activity. This combination of a rigid core and synthetic tractability makes it a highly attractive starting point for the development of new chemical entities.

Fundamental Properties of this compound

A thorough understanding of the fundamental physicochemical and spectroscopic properties of a scaffold is essential for its effective utilization in a research setting.

Chemical Structure and Nomenclature

The core structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound [2]

IdentifierValue
IUPAC Name This compound
CAS Number 159911-00-9
Molecular Formula C₅H₇NO
Molecular Weight 97.12 g/mol
InChI InChI=1S/C5H7NO/c7-5-4-1-3(4)2-6-5/h3-4H,1-2H2,(H,6,7)
SMILES C1C2C1C(=O)NC2
Physicochemical Properties

Experimental data for the unsubstituted this compound are not extensively reported. However, data for some of its derivatives provide insight into the general properties of this class of compounds. The parent compound is described as a solid at room temperature.[3]

Table 2: Physicochemical Properties of this compound and Selected Derivatives

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)Solubility
This compoundC₅H₇NONot ReportedNot ReportedSoluble in chloroform, dichloromethane, DMSO[4]
(±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one[5]C₁₁H₁₁NO94-96Not ReportedNot Reported
1-(4-Chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one[6]C₁₉H₁₈ClNO74-76Not ReportedNot Reported
3-(4-(Tert-butyl)phenyl)-1-(4-chlorophenyl)-4-methyl-3-azabicyclo[3.1.0]hexan-2-one[6]C₂₂H₂₄ClNO119-121Not ReportedNot Reported
Spectroscopic Data

Table 3: Illustrative Spectroscopic Data for this compound Derivatives

Derivative¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)Mass Spec (m/z)
(±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one[5]7.64 (s, 1H, NH), 7.42-7.15 (m, 5H, Ar-H), 3.61 (dd, 1H), 3.35 (d, 1H), 2.13 (m, 1H), 1.80 (m, 1H), 1.48 (dd, 1H)178.27 (C=O), 135.64, 128.22, 127.76, 126.44 (Ar-C), 42.75, 33.20, 22.15, 18.491684 (C=O)Anal. Calcd. for C₁₁H₁₁NO
1-benzoyl-3-tosyl-3-azabicyclo[3.1.0]hexan-2-one[7]7.90 (d, 2H), 7.82 (d, 2H), 7.68 (t, 1H), 7.52 (t, 2H), 7.37 (d, 2H), 4.14 (dd, 1H), 3.92 (d, 1H), 2.82 (m, 1H), 2.45 (s, 3H), 2.38 (dd, 1H), 1.63 (t, 1H)Not ReportedNot ReportedHRMS (EI) [C₂₀H₁₉NO₄S]⁺
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4-methyl-3-azabicyclo[3.1.0]hexan-2-one[6]7.45–7.40 (m, 4H), 7.35–7.27 (m, 6H), 7.15–7.10 (m, 2H), 6.93–6.87 (m, 4H), 4.48 (p, 1H), 4.12 (q, 1H), 3.80 (s, 6H), 2.39–2.32 (m, 1H), 2.04 (dd, 1H), 1.51 (dd, 1H), 1.38 (dd, 1H), 1.34 (d, 3H), 1.30 (t, 1H), 1.27 (t, 1H), 1.17 (d, 3H)Not Reported1680 (C=O)HRMS (ESI) [C₂₀H₂₀ClNO₂ + Na]⁺

Synthesis of the this compound Core

Several synthetic strategies have been developed to construct the this compound scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides

A versatile method for the synthesis of this compound derivatives involves the gold-catalyzed oxidative cyclopropanation of readily accessible N-allylynamides.[8] This reaction proceeds in moderate to high yields and tolerates a variety of functional groups.

Reaction Scheme:

Gold_Catalyzed_Cyclopropanation start N-Allylynamide intermediate [Au] catalyst, Pyridine N-oxide start->intermediate product This compound derivative intermediate->product

Caption: Gold-catalyzed synthesis of this compound derivatives.

Mechanistic Insight: The proposed mechanism involves the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the nitrogen atom. The resulting intermediate undergoes a cyclopropanation reaction with the tethered alkene, facilitated by an external oxidant like pyridine N-oxide.

Experimental Protocol: Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation [8]

  • To a solution of the N-allylynamide (0.2 mmol) in 1,2-dichloroethane (2 mL) is added IMesAuCl (5.9 mg, 0.01 mmol) and AgBF₄ (2.0 mg, 0.01 mmol).

  • The mixture is stirred at room temperature for 5 minutes.

  • Pyridine N-oxide (28.5 mg, 0.3 mmol) is added, and the reaction is stirred at room temperature for the time required for the reaction to complete (monitored by TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ (5 mL) and extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired this compound derivative.

Copper-Free Sonogashira Coupling and Cyclization

A multi-step sequence involving a copper-free Sonogashira coupling followed by a 5-exo-dig cyclization provides an efficient route to 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones.[9]

Reaction Scheme:

Sonogashira_Coupling_Cyclization start N-substituted cis-2-iodocyclopropanecarboxamide + Terminal Alkyne step1 Pd catalyst, Base start->step1 intermediate Alkynylated Cyclopropanecarboxamide step1->intermediate step2 5-exo-dig cyclization intermediate->step2 product 4-Methylene-3-azabicyclo[3.1.0]hexan-2-one step2->product

Caption: Synthesis via copper-free Sonogashira coupling and cyclization.

Mechanistic Insight: The reaction begins with a palladium-catalyzed cross-coupling of the iodocyclopropane with a terminal alkyne. The resulting intermediate then undergoes an intramolecular cyclization where the amide nitrogen attacks the alkyne in a 5-exo-dig fashion to form the bicyclic product.

Experimental Protocol: Synthesis of 4-Methylene-3-azabicyclo[3.1.0]hexan-2-ones [9]

  • A mixture of the N-substituted cis-2-iodocyclopropanecarboxamide (1.0 equiv), terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv) in a suitable solvent such as triethylamine is stirred at room temperature under an inert atmosphere.

  • After completion of the Sonogashira coupling (monitored by TLC), the reaction mixture is worked up to isolate the alkynylated intermediate.

  • The intermediate is then dissolved in a suitable solvent, and a base (e.g., K₂CO₃) is added to promote the 5-exo-dig cyclization.

  • The reaction is stirred at room temperature or with gentle heating until the cyclization is complete.

  • The reaction mixture is then quenched, extracted, and the crude product is purified by column chromatography.

Other Synthetic Approaches

Other notable methods for the synthesis of the this compound core include manganese(III)-induced oxidative intramolecular cyclization and base-mediated cascade annulation of β-oxo-acrylamides with vinylsulfonium salts.[10]

Reactivity and Chemical Transformations

The strained bicyclic system and the lactam functionality of this compound govern its reactivity. The cyclopropane ring is susceptible to ring-opening reactions under certain conditions, providing a pathway to functionalized pyrrolidinone derivatives. The lactam nitrogen can be alkylated or acylated, and the carbonyl group can undergo reduction.

Applications in Drug Development

The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in a range of biologically active molecules, demonstrating its importance in medicinal chemistry.

Milnacipran: A Serotonin-Norepinephrine Reuptake Inhibitor

This compound derivatives are crucial intermediates in the synthesis of Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of fibromyalgia and depression.[5][11] The rigid bicyclic core helps to position the key pharmacophoric elements for optimal interaction with the serotonin and norepinephrine transporters.

Conformationally Restricted GABA Analogues

The 3-azabicyclo[3.1.0]hexane scaffold has been employed to create conformationally restricted analogues of γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter.[12][13] These analogues have shown potent and selective inhibition of the betaine/GABA transporter 1 (BGT1), highlighting the potential of this scaffold in developing novel therapeutics for neurological disorders.

Other Therapeutic Areas

Derivatives of this compound have also been investigated for a variety of other therapeutic applications, including:

  • Non-narcotic analgesic agents [4]

  • Dual inhibitors of TYK2 and JAK1 for the treatment of autoimmune diseases [14]

  • Potential antitumor agents [10]

  • Hepatitis C virus (HCV) protease inhibitors [15]

Safety and Handling

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Hazards: May be harmful if swallowed. May cause skin, eye, and respiratory irritation.[3]

It is imperative to consult the specific Safety Data Sheet (SDS) for any particular derivative of this compound before use.

Conclusion

The this compound scaffold represents a powerful tool in the arsenal of medicinal chemists. Its inherent rigidity, synthetic accessibility, and presence in several biologically active molecules underscore its status as a privileged structure. This guide has provided a comprehensive overview of its fundamental properties, synthesis, and applications, with the aim of facilitating its use in the design and discovery of next-generation therapeutics. Further exploration of this versatile scaffold is poised to yield novel drug candidates with improved efficacy and selectivity.

References

  • Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules. 2023;28(9):3691. [Link]

  • This compound. PubChem. [Link]

  • 3-azabicyclo[3.1.0]hexane-2-carboxylic acid. MOLBASE. [Link]

  • Gold(I)-Catalyzed Intramolecular Oxidation-Cyclopropanation Sequence of Enynes: A Convenient Access to [n.1.0]Bicycloalkanes - Supporting Information. The Royal Society of Chemistry. [Link]

  • US8691849B2 - 3-azabicyclo[3.1.
  • 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. ARKIVOC. 2004;2004(5):156-169. [Link]

  • WO2011158249A1 - Process for preparation of milnacipran intermediate and its use in ...
  • (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. PubChem. [Link]

  • Catalyzed Chemoselective Annulations of Anthranils with N-Allylynamides for the Synthesis of 3-Azabicyclo[3.1.0]hexan-2. Angewandte Chemie International Edition. 2019;58(40):14239-14243. [Link]

  • Synthesis of 3-aza-bicyclo[3.1.0]hexan-2-one derivatives via gold-catalyzed oxidative cyclopropanation of N-allylynamides. Organic Letters. 2013;15(10):2374-2377. [Link]

  • This compound. Arctom Scientific. [Link]

  • Design and optimization of a series of 4-(3-azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines: Dual inhibitors of TYK2 and JAK1. Bioorganic & Medicinal Chemistry. 2020;28(10):115481. [Link]

  • Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane/hexene or [4.1.0]Heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors. Organic Letters. 2022;24(23):4151-4154. [Link]

  • Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane/hexene or [4.1.0]Heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors. Organic Letters. 2022;24(23):4151-4154. [Link]

  • Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters. 2013;15(10):2374-2377. [Link]

  • Diastereoselective construction of azabicyclo[3.1.0]hexan-2-ones via a base-mediated cascade annulation of β-oxo-acrylamides with vinylsulfonium salts. Organic & Biomolecular Chemistry. 2023;21(4):764-768. [Link]

  • Synthesis of 3‐azabicyclo[3.1.0]hex‐2‐enes 2 and pyridine 4 under the CuBr2/PhIO2 system. ResearchGate. [Link]

  • Efficient synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides using a copper-free Sonogashira coupling. Chemistry. 2012;18(52):16716-16727. [Link]

  • A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. ACS Combinatorial Science. 2016;18(10):645-649. [Link]

  • Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of... ResearchGate. [Link]

  • 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry. 1981;24(4):481-490. [Link]

  • DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS. [Link]

  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Bioisosteres. SciSpace. [Link]

  • New HCV drugs trigger race for more tolerable therapies. Nature Medicine. 2011;17(12):1526. [Link]

  • EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)
  • 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. The Journal of Organic Chemistry. 1996;61(9):3205-3208. [Link]

  • Reusable and highly enantioselective water-soluble Ru(II)- Amm-Pheox catalyst for intramolecular. Beilstein Journal of Organic Chemistry. 2018;14:1506-1512. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • 15.2 The Number of Signals in C 13 NMR | Organic Chemistry. YouTube. [Link]

  • 3-Azabicyclo[3.1.0]hexane. Advanced ChemBlocks. [Link]

Sources

Synthesis and characterization of 3-Azabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Azabicyclo[3.1.0]hexan-2-one

Foreword: The Strategic Value of Conformational Constraint

In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that offer both novel chemical space and precise conformational control is paramount. The 3-azabicyclo[3.1.0]hexane framework represents a prominent class of such structures.[1] Functioning as a conformationally constrained analogue of piperidine, this saturated N-heterocycle is a key structural feature in a wide array of biologically active natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its rigid, bicyclic nature allows for the precise orientation of substituents, which is critical for optimizing interactions with biological targets.

Derivatives of this scaffold have demonstrated significant therapeutic potential, including non-narcotic analgesics, antidepressants, and potent antitumor agents like Duocarmycin SA.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth examination of the core synthetic strategies to construct the this compound lactam, a versatile intermediate, and the analytical techniques required for its unambiguous characterization.

Section 1: Convergent Synthetic Strategies for the Bicyclic Core

The construction of the strained 3-azabicyclo[3.1.0]hexane skeleton requires synthetic methods that can efficiently form the fused cyclopropane and pyrrolidinone rings. Modern organometallic catalysis and classic cyclization strategies both offer robust pathways to this valuable core.

Strategy A: Gold-Catalyzed Oxidative Cyclopropanation

Gold catalysis has emerged as a powerful tool for complex molecular construction. One of the most elegant entries to the this compound system involves the gold-catalyzed oxidative cyclopropanation of readily accessible N-allylynamides.[4]

Mechanistic Rationale: This transformation is initiated by the activation of the alkyne moiety by a gold(I) catalyst. This is followed by an intramolecular attack of the tethered alkene. Unlike many gold-catalyzed reactions of enynes, this process proceeds through a proposed non-carbene mediated pathway, culminating in the formation of the bicyclic lactam with the extrusion of the oxidant's oxygen atom.[4] The choice of a gold catalyst, such as a combination of IMesAuCl and a silver salt like AgBF₄, is crucial for efficient activation of the ynamide.

Gold_Catalyzed_Synthesis Start N-Allylynamide Process Oxidative Cyclopropanation Start->Process Product This compound Derivative Catalyst Gold(I) Catalyst (e.g., IMesAuCl/AgBF₄) Catalyst->Process activates Oxidant Oxidant (e.g., Pyridine N-oxide) Oxidant->Process enables Process->Product Sonogashira_Cyclization sub1 cis-2-Iodocyclo- propanecarboxamide intermediate Yne-amide Intermediate sub1:e->intermediate:w sub2 Terminal Alkyne sub2:e->intermediate:w reagent1 Pd Catalyst, Base (Sonogashira Coupling) product 4-Methylene-3-azabicyclo- [3.1.0]hexan-2-one intermediate->product reagent2 Base (e.g., Cs₂CO₃) (5-exo-dig Cyclization) Characterization_Workflow synthesis Crude Product from Synthesis purify Purification (Column Chromatography) synthesis->purify pure_cpd Purified Compound purify->pure_cpd nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_cpd->nmr ir IR Spectroscopy pure_cpd->ir ms High-Resolution Mass Spectrometry pure_cpd->ms final Structure & Purity Confirmed nmr->final ir->final ms->final

Sources

A Deep Dive into the Spectroscopic Characterization of 3-Azabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexan-2-one scaffold is a conformationally restricted bicyclic lactam that has garnered significant interest in medicinal chemistry. Its rigid structure provides a unique three-dimensional framework that is valuable for the design of novel therapeutic agents, including non-narcotic analgesics and antidepressants.[1] A thorough understanding of its structure and stereochemistry is paramount for its application in drug development, and this is primarily achieved through a comprehensive spectroscopic analysis. This guide provides an in-depth exploration of the spectroscopic techniques used to characterize this compound, offering insights into the interpretation of its spectral data.

The Structural Significance of this compound

The core of this compound is a fusion of a five-membered lactam (pyrrolidin-2-one) ring and a cyclopropane ring. This fusion introduces significant ring strain, which influences its chemical reactivity and conformational preferences.[2] The unique stereochemical relationships between the protons on the cyclopropane ring and the lactam ring are key identifiers in its spectroscopic signature. The synthesis of this bicyclic system can be achieved through various methods, including gold-catalyzed oxidative cyclopropanation of N-allylynamides and intramolecular cyclization reactions.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of the this compound core is characterized by distinct signals for the protons on the cyclopropane and lactam rings. The chemical shifts and coupling constants are highly dependent on the specific stereochemistry and the presence of substituents.

Key Features of the ¹H NMR Spectrum:

  • Cyclopropane Protons: The protons on the cyclopropane ring (at C1, C5, and C6) typically appear in the upfield region of the spectrum, usually between 0.5 and 2.5 ppm. Their chemical shifts are influenced by the anisotropic effects of the adjacent carbonyl group and the nitrogen atom.

  • Lactam Protons: The protons on the five-membered ring (at C4) are adjacent to the nitrogen atom and are therefore deshielded, appearing at a lower field, typically in the range of 3.0 to 4.0 ppm.

  • Coupling Constants: The vicinal (³J) coupling constants between the cyclopropane protons are particularly informative for determining their relative stereochemistry. Generally, cis coupling constants (around 6-12 Hz) are larger than trans coupling constants (around 2-9 Hz) in cyclopropane rings.[4] Long-range couplings (⁴J) can also be observed between protons on the cyclopropane and lactam rings.[5]

Illustrative ¹H NMR Data for a this compound Derivative:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~2.2dJ(1,6) = 6.0
H-4~2.3m
H-5~2.9m
H-6~2.3br dJ(6,1) = 6.4

Note: This data is derived from a substituted analog and serves for illustrative purposes.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected Chemical Shifts for the this compound Core:

CarbonExpected Chemical Shift (δ, ppm)Rationale
C=O170-175Typical chemical shift for a lactam carbonyl carbon.[7]
C125-35Cyclopropyl carbon adjacent to the lactam ring.
C2170-175Same as C=O.
C445-55Carbon adjacent to the nitrogen atom.
C530-40Bridgehead cyclopropyl carbon.
C615-25Methylene carbon of the cyclopropane ring.

Note: These are estimated ranges based on data from substituted analogs and general principles of ¹³C NMR spectroscopy.[7]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is used to identify the characteristic functional groups present in this compound.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200-3400Medium
C=O Stretch1670-1700Strong
C-N Stretch1250-1350Medium

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. Its position can be influenced by ring strain and hydrogen bonding. For instance, in a substituted this compound derivative, a strong C=O stretch was observed at 1681 cm⁻¹.[7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of the molecule, which can aid in its structural confirmation.

Expected Fragmentation Pattern:

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected. The fragmentation of bicyclic amides can be complex, but common fragmentation pathways include:

  • α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom.

  • Cleavage of the N-CO bond: This is a common fragmentation pattern for amides, leading to the formation of an acylium ion.[8][9]

  • Loss of small neutral molecules: Such as CO or C₂H₄ from the cyclopropane ring.

High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition of the molecular ion and its fragments, confirming the molecular formula. For example, a derivative of this compound showed a calculated [M+Na]⁺ of 350.0918, with the found value being 350.0914, confirming its elemental composition.[7]

Experimental Workflow for Spectroscopic Analysis

A systematic approach is essential for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR Structure Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry (EI, HRMS) Purification->MS Molecular Weight & Formula Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Step-by-Step Methodology:

  • Synthesis and Purification: Synthesize this compound using an appropriate method, such as those described in the literature.[1][10] Purify the compound using techniques like column chromatography to ensure high purity for accurate spectroscopic analysis.

  • NMR Spectroscopy:

    • Dissolve the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively.

  • IR Spectroscopy:

    • Prepare the sample (e.g., as a thin film, KBr pellet, or in solution).

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., electron ionization).

    • Acquire the mass spectrum to determine the molecular weight.

    • Perform high-resolution mass spectrometry to confirm the elemental composition.

  • Data Interpretation:

    • Analyze the chemical shifts, coupling constants, and integration in the ¹H NMR spectrum to assign the protons and determine their stereochemical relationships.

    • Assign the carbon signals in the ¹³C NMR spectrum.

    • Identify the characteristic absorption bands in the IR spectrum.

    • Analyze the fragmentation pattern in the mass spectrum to support the proposed structure.

  • Structure Confirmation: Combine the information from all spectroscopic techniques to unequivocally confirm the structure of this compound.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and mass spectrometry. A thorough understanding of the data derived from these techniques is essential for confirming the structure and stereochemistry of this important bicyclic lactam, thereby facilitating its use in the design and development of novel pharmaceuticals. The insights provided in this guide serve as a valuable resource for researchers and scientists working with this unique and promising molecular scaffold.

References

  • Zhang, J., Schmalz, H.-G. (2006). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 8(18), 3963-3966*. [Link]

  • Gabillet, S., Lalli, C., Van de Weghe, P. (2012). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry, 77(17), 7744-7750*. [Link]

  • Wikipedia. Cyclopropane. [Link]

  • Graham, D. W., Rogers, M. T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 40(4), 882-888*. [Link]

  • Graham, D. W., Rogers, M. T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 40(4), 882-888*. [Link]

  • Gabillet, S., Lalli, C., Van de Weghe, P. (2012). Efficient synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides using a copper-free Sonogashira coupling. PubMed. [Link]

  • Chen, Y., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3707*. [Link]

  • Ríos, M. A., Carballeira, L., Fernández, B. (2016). Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods. ResearchGate. [Link]

  • Toh, K. K., et al. (2012). Copper-mediated aerobic synthesis of 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles from N-allyl/propargyl enamine carboxylates. Journal of the American Chemical Society, 134(28), 11602-11605*. [Link]

  • Li, Y., et al. (2021). Diastereoselective construction of azabicyclo[3.1.0]hexan-2-ones via a base-mediated cascade annulation of β-oxo-acrylamides with vinylsulfonium salts. Organic & Biomolecular Chemistry, 19(31), 6795-6799*. [Link]

  • Toth, G., et al. (1996). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2, (7), 1421-1425. [Link]

  • Williamson, K. L., et al. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Journal of the American Chemical Society, 85(4), 516-523*. [Link]

  • Sibi, M. P., et al. (2000). 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. The Journal of Organic Chemistry, 65(24), 8072-8077*. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. ScienceDirect. [Link]

  • PubChem. (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • PubChem. This compound. [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(35), 19531-19540*. [Link]

  • Semantic Scholar. Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. [Link]

  • Organic Letters. (2012). Oxidative Cyclization of Active Methylene Amides: Efficient.... [Link]

  • Beilstein Journals. (2018). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]

  • MDPI. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. [Link]

  • RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Lunn, G., et al. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608-4611*. [Link]

  • ResearchGate. Representative bioactive compounds with a 3-azabicyclo[3.1.0]hexane core structure. [Link]

  • PubChem. 6-Oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, (1R,2S,5S)-. [Link]

  • PubMed Central. (2023). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Angewandte Chemie International Edition. (2010). Gold(I)-Catalyzed Intramolecular Oxidation-Cyclopropanation Sequence of Enynes: A Convenient Access to [n.1.0]Bicycloalkanes. [Link]

  • YouTube. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. [Link]

  • The Journal of Physical Chemistry. (1995). Chiroptical Properties of 1-Azabicyclo[3.1.0]hexane in the Vacuum-UV and IR Regions. [Link]

  • National Institute of Standards and Technology. Procymidone. [Link]

  • NIST Technical Series Publications. Tables of molecular vibrational frequencies, consolidated volume I. [Link]

Sources

An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of 3-Azabicyclo[3.1.0]hexan-2-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Core

The 3-azabicyclo[3.1.0]hexane ring system is a conformationally restricted scaffold that has garnered significant attention in drug discovery. Its rigid structure allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of this core structure have been investigated for a variety of therapeutic applications, including as modulators of metabotropic glutamate receptors and as potential treatments for neuropsychiatric disorders.

The presence of a lactam functionality within the bicyclic system introduces further structural and electronic constraints that are reflected in the NMR spectra. The strained cyclopropane ring fused to a five-membered lactam creates a unique electronic environment that influences the chemical shifts of the neighboring protons and carbons. A thorough understanding of the NMR spectroscopy of this scaffold is therefore crucial for chemists working on the synthesis and development of novel compounds incorporating this privileged motif.

Predicted NMR Spectral Data for 3-Azabicyclo[3.1.0]hexan-2-one

Due to the scarcity of published experimental NMR data for the parent this compound, the following tables present predicted 1H and 13C NMR chemical shifts. These predictions were generated using established computational algorithms and provide a foundational understanding of the expected spectral features. It is imperative to note that these are theoretical values and may differ from experimental results.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H12.0 - 2.2m
H2α2.3 - 2.5dd
H2β1.8 - 2.0dd
H4α3.3 - 3.5dd
H4β3.0 - 3.2dd
H51.5 - 1.7m
H6 (endo)0.6 - 0.8dt
H6 (exo)0.9 - 1.1dt
NH6.5 - 7.5br s

Table 2: Predicted 13C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C130 - 35
C2175 - 180
C445 - 50
C525 - 30
C615 - 20

Spectral Interpretation: Key Structural Insights

The predicted NMR data highlights several key features arising from the unique structure of this compound:

  • Cyclopropane Ring Protons (H6): The protons on the cyclopropane ring are expected to be the most upfield-shifted due to the shielding effect of the ring current. The endo and exo protons will exhibit distinct chemical shifts and complex coupling patterns due to their different spatial relationships with the rest of the molecule.

  • Bridgehead Protons (H1 and H5): These protons are situated at the fusion of the two rings and are expected to show complex multiplets due to coupling with multiple neighboring protons.

  • Methylene Protons Adjacent to Nitrogen (H4): The protons on the carbon adjacent to the nitrogen atom of the lactam (C4) are expected to be diastereotopic and will appear as distinct signals, likely as doublets of doublets. Their chemical shift will be influenced by the electron-withdrawing effect of the nitrogen atom.

  • Lactam Carbonyl (C2): The carbonyl carbon of the lactam is expected to have the most downfield chemical shift in the 13C NMR spectrum, typically in the range of 175-180 ppm, which is characteristic for amide carbonyls.

  • NH Proton: The amide proton (NH) is expected to appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Influence of Substituents: An Analysis of Derivative Spectra

While experimental data for the parent compound is elusive, the literature provides valuable NMR data for various substituted 3-azabicyclo[3.1.0]hexan-2-ones. By examining these, we can deduce the electronic and steric effects of different substituents on the core scaffold.

For instance, in derivatives of 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one, the introduction of a phenyl group at the C1 position significantly influences the chemical shifts of the bridgehead protons and the adjacent cyclopropyl protons due to anisotropic effects of the aromatic ring.

Experimental Protocols

For researchers aiming to acquire NMR data for novel this compound derivatives, the following general protocols are recommended.

1H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or CD3OD) in a standard 5 mm NMR tube. The choice of solvent is critical and can significantly affect the chemical shifts, particularly of the NH proton.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

  • Data Processing: Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation. Phase and baseline correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

13C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is generally required for 13C NMR.

  • Instrument Setup: Use a broadband probe tuned to the 13C frequency.

  • Acquisition Parameters:

    • Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be necessary compared to 1H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the data similarly to the 1H NMR spectrum, with referencing to the deuterated solvent signal.

Visualization of Key Structural Relationships

The following diagram illustrates the core structure of this compound and the numbering of the atoms.

Caption: Molecular structure of this compound.

Conclusion and Future Outlook

The this compound scaffold remains a molecule of significant interest in the field of medicinal chemistry. While a complete experimental NMR characterization of the parent compound is not currently available in the public domain, this guide provides a robust framework for understanding its key spectral features through a combination of predicted data and analysis of its derivatives. The protocols and interpretations presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis and structural elucidation of novel compounds based on this important molecular architecture. Future work to isolate and fully characterize the unsubstituted this compound would be a valuable contribution to the field, providing a definitive experimental benchmark for this foundational structure.

References

Due to the lack of direct experimental data for the topic compound, this guide has been constructed based on general principles of NMR spectroscopy and data available for related structures. For further reading on the synthesis and biological activity of 3-azabicyclo[3.1.0]hexane derivatives, the reader is directed to the broader chemical literature.

The Constrained World of 3-Azabicyclo[3.1.0]hexan-2-one: A Crystallographic and Conformational Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-azabicyclo[3.1.0]hexan-2-one scaffold is a conformationally rigid motif of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure, derived from the fusion of a pyrrolidinone (a γ-lactam) and a cyclopropane ring, imparts a defined spatial arrangement to appended pharmacophores, making it a valuable building block for designing potent and selective therapeutic agents. This technical guide provides a comprehensive analysis of the crystal structure of its derivatives, synthesizing data from single-crystal X-ray diffraction studies, NMR spectroscopy, and computational modeling. We delve into the critical conformational equilibrium between "boat" and "chair" forms, detail the experimental workflows for structure determination, and discuss the profound implications of stereochemistry and conformation on biological activity. This document serves as a core resource for researchers leveraging this privileged scaffold in modern drug discovery.

The Strategic Importance of the this compound Scaffold

A Privileged Core in Medicinal Chemistry

The 3-azabicyclo[3.1.0]hexane framework is a recurring structural element in a variety of biologically active molecules.[1] Its inherent rigidity is a key asset in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Derivatives of this core have been successfully developed as modulators of dopamine D3 receptors and as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), the latter being a critical target in the management of type 2 diabetes.[2][3] The scaffold serves as a bioisostere for proline and other five-membered rings, offering a unique vectoral projection for substituents that is often inaccessible with more flexible structures.

Conformational Constraint: The Key to Specificity

The fusion of the five-membered lactam ring with the three-membered cyclopropane ring dramatically limits the number of accessible low-energy conformations. This pre-organization allows medicinal chemists to design molecules that present functional groups to a receptor or enzyme active site in a precise and predictable orientation. Understanding the subtle conformational preferences of the bicyclic system is therefore not merely an academic exercise; it is fundamental to establishing robust Structure-Activity Relationships (SAR) and executing successful rational drug design campaigns.

Core Crystal Structure and Conformational Dynamics

The fundamental structure of 3-azabicyclo[3.1.0]hexane can be visualized as a cyclopentane ring fused with a cyclopropane ring, where one of the methylene groups in the five-membered ring is replaced by a nitrogen atom, and an adjacent carbon is a carbonyl group. This arrangement results in a system with distinct conformational possibilities.

The Boat vs. Chair Conformational Equilibrium

Unlike the relatively simple envelope and twist conformations of a standalone pyrrolidine ring, the 3-azabicyclo[3.1.0]hexane system is primarily characterized by two key conformations: a "boat" and a "chair" form.[4]

  • Boat Conformation: In this arrangement, the carbon atom at the 6-position is puckered upwards, on the same side as the carbonyl oxygen, resembling a boat-like structure.

  • Chair Conformation: Here, the C6 atom is puckered in the opposite direction, leading to a more extended, chair-like geometry.

The energetic balance between these two forms is delicate and highly sensitive to the nature and stereochemistry of substituents on the ring. ¹H NMR spectroscopic studies, corroborated by X-ray crystallography and semiempirical calculations, have shown that while some derivatives favor a chair conformation, others, particularly diastereomeric isomers or related compounds, preferentially adopt a boat conformation.[4] This substituent-dependent preference is a critical factor in molecular design.

Analysis of Crystallographic Data

Single-crystal X-ray diffraction provides the most definitive insight into the solid-state structure of these molecules. Analysis of reported crystal structures reveals key geometric parameters that define the scaffold's conformation. For instance, the determination of the crystal structure for specific derivatives has been used to unambiguously confirm the relative cis-configuration of substituents resulting from synthetic transformations like reductive amination.[5] Similarly, X-ray analysis was pivotal in assigning the absolute configuration of chiral intermediates used in the synthesis of dopamine D3 receptor modulators.[2]

Derivative ExampleKey Structural FindingConformationSignificanceSource
endo-3-methyl-6-morpholino derivativeConfirmed by X-ray analysisChairProvides definitive evidence for the chair preference in this specific substitution pattern, validating NMR studies.[4]
(1S, 5R)-1-[4-(trifluoromethyl)phenyl] derivative saltAssignment of absolute configurationN/ADemonstrates the power of SC-XRD in establishing stereochemistry for chiral drug candidates.[2]
Reductive amination productConfirmed relative cis-configurationN/AValidated the stereochemical outcome of a key synthetic step.[5]

Experimental Workflow: From Synthesis to Structure

The elucidation of the crystal structure of a novel this compound derivative is a multi-stage process that begins with chemical synthesis and culminates in crystallographic analysis.

Synthesis and Crystallization Protocols

A variety of synthetic routes to the this compound core have been developed, often leveraging advanced catalytic methods.[6]

Protocol 1: Gold-Catalyzed Oxidative Cyclopropanation [7] This method provides an efficient route from readily accessible N-allylynamides.

  • Reaction Setup: To a solution of the N-allylynamide substrate (1.0 equiv) in a suitable solvent (e.g., Dichloroethane), add the gold catalyst (e.g., IMesAuCl, 5 mol %) and a silver salt co-catalyst (e.g., AgBF₄, 5 mol %).

  • Addition of Oxidant: Add a mild oxidant, such as pyridine N-oxide (2.0 equiv), to the mixture.

  • Reaction Execution: Stir the reaction at an elevated temperature (e.g., 80 °C) and monitor for completion by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, filter through a pad of celite, concentrate the filtrate, and purify the residue by flash column chromatography to yield the desired this compound derivative.

Protocol 2: Crystallization for SC-XRD Obtaining high-quality single crystals suitable for diffraction is a critical, and often empirical, step.

  • Solvent Selection: Dissolve the purified compound (5-10 mg) in a minimal amount of a good solvent (e.g., acetone, ethyl acetate, or dichloromethane).

  • Slow Evaporation: Leave the vial partially open in a vibration-free environment, allowing the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Alternative): Place the vial from step 1 inside a larger, sealed chamber containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, pentane). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The process of determining a molecular structure from a single crystal is a well-established, powerful analytical technique.[8]

sc_xrd_workflow cluster_synthesis Chemical Synthesis & Purification cluster_data_collection Data Collection cluster_analysis Structure Solution & Refinement cluster_validation Finalization Synth Synthesized Compound Purify Purification Synth->Purify Crystal Single Crystal Growth Purify->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Xray Irradiate with X-rays Mount->Xray Diff_Data Collect Diffraction Pattern Xray->Diff_Data Solve Solve Phase Problem (Initial Electron Density Map) Diff_Data->Solve Build Build Atomic Model Solve->Build Refine Refine Model Against Data Build->Refine Validate Validate Structure (Check Geometry & Metrics) Refine->Validate Deposit Deposit to CCDC/PDB Validate->Deposit computation_workflow cluster_exp Experimental Data cluster_comp Computational Modeling cluster_model Validated Model XRD X-Ray Crystal Structure (Solid State) Model Comprehensive Conformational Model XRD->Model Correlate NMR NMR Data (Solution State) NMR->Model Correlate Calc Ab Initio / DFT Calculations Energy Potential Energy Surface (Boat vs. Chair Energies) Calc->Energy Energy->Model Rationalize

Sources

A Technical Guide to the Gold-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexan-2-one: Mechanisms, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-azabicyclo[3.1.0]hexan-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of various biologically active molecules, including antidepressants and non-narcotic analgesics.[1] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive target for drug development. This in-depth technical guide provides a comprehensive overview of the gold-catalyzed methodologies for the synthesis of this important bicyclic lactam. We will delve into the mechanistic intricacies of key transformations, provide detailed experimental protocols for their execution, and discuss the substrate scope and limitations of current methods. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of gold catalysis for the efficient construction of complex molecular architectures.

Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Core

The 3-azabicyclo[3.1.0]hexane framework is a cornerstone in the design of conformationally restricted analogues of important neurotransmitters and other bioactive compounds. For instance, it is a key intermediate for the synthesis of milnacipran, a clinically used antidepressant, and conformationally restricted γ-aminobutyric acid (GABA) analogues.[1] The inherent strain and defined stereochemistry of the bicyclic system impart unique pharmacological properties. Traditional synthetic routes to this scaffold often require multi-step sequences and may lack stereocontrol. The advent of homogeneous gold catalysis has revolutionized the synthesis of such complex structures, offering atom-economical and highly selective pathways from readily available starting materials.[2][3][4]

Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides

A prominent and efficient strategy for the synthesis of this compound derivatives involves the gold-catalyzed oxidative cyclopropanation of N-allylynamides.[1][5] This transformation allows for the construction of the bicyclic core in a single step, tolerating a wide range of functional groups.

Mechanistic Insights

The reaction is typically catalyzed by a gold(I) complex, such as IMesAuCl, in the presence of a silver salt cocatalyst (e.g., AgBF₄) and an external oxidant, commonly pyridine N-oxide.[1][5] The currently accepted mechanism, which notably deviates from a direct gold carbene pathway, is proposed to proceed through the following key steps:

Oxidative_Cyclopropanation_Mechanism cluster_0 Catalytic Cycle N_Allylynamide N-Allylynamide Au_Pi_Complex Gold-π-Alkyne Complex N_Allylynamide->Au_Pi_Complex Oxidant_Attack Nucleophilic Attack by Oxidant Au_Pi_Complex->Oxidant_Attack + Oxidant Intermediate_A Intermediate A Oxidant_Attack->Intermediate_A Cyclization Intramolecular Cyclization Intermediate_A->Cyclization Intermediate_B Intermediate B Cyclization->Intermediate_B Reductive_Elimination Reductive Elimination Intermediate_B->Reductive_Elimination Product This compound Reductive_Elimination->Product Au_Catalyst [Au(I)]+ Reductive_Elimination->Au_Catalyst Regeneration Au_Catalyst->N_Allylynamide Coordination caption Proposed mechanism for oxidative cyclopropanation. Annulation_Mechanism cluster_1 Catalytic Cycle N_Allylynamide N-Allylynamide Au_Pi_Complex Gold-π-Alkyne Complex N_Allylynamide->Au_Pi_Complex Nitrene_Source Nitrene Source (e.g., Anthranil) Nitrene_Addition Nitrene Addition Au_Pi_Complex->Nitrene_Addition + Nitrene Source Imino_Carbene α-Imino Gold Carbene Nitrene_Addition->Imino_Carbene Intramolecular_Cyclopropanation Intramolecular Cyclopropanation Imino_Carbene->Intramolecular_Cyclopropanation Product 3-Azabicyclo[3.1.0]hexan-2-imine Intramolecular_Cyclopropanation->Product Au_Catalyst [Au(III)] Intramolecular_Cyclopropanation->Au_Catalyst Regeneration Au_Catalyst->N_Allylynamide Coordination caption Proposed mechanism for gold-catalyzed annulation.

Sources

A Technical Guide to the Mechanism of Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the gold-catalyzed oxidative cyclopropanation of N-allylynamides, a powerful transformation for synthesizing 3-azabicyclo[3.1.0]hexan-2-one derivatives. These bicyclic structures are key intermediates for several bioactive molecules and pharmaceuticals. Moving beyond a simple procedural outline, this document delves into the core mechanistic intricacies of the catalytic cycle. We will explore the prevailing non-carbene mediated pathway, contrasting it with the frequently invoked gold-carbene hypothesis in related gold-catalyzed reactions. By synthesizing experimental evidence, catalyst screening data, and mechanistic studies, this guide offers a comprehensive understanding of the factors governing this transformation. It is designed to equip researchers with the foundational knowledge required to apply, optimize, and potentially expand upon this elegant synthetic methodology.

Introduction: The Significance of Gold Catalysis and Bicyclic Scaffolds

Homogeneous gold catalysis has become an indispensable tool in modern organic synthesis, celebrated for its ability to activate carbon-carbon multiple bonds under exceptionally mild conditions.[1][2] The strong carbophilic Lewis acidity of cationic gold(I) complexes enables a diverse array of transformations, often proceeding with high efficiency and selectivity.[3] Within this field, the oxidative functionalization of alkynes has emerged as a robust strategy for generating molecular complexity from simple, readily available starting materials.[4][5]

This guide focuses on a specific and highly valuable application: the intramolecular oxidative cyclopropanation of N-allylynamides. This reaction constructs the this compound framework, a constrained bicyclic lactam that serves as a core structural motif in medicinally relevant compounds.[6] For instance, this scaffold is a key intermediate for synthesizing analogues of the inhibitory neurotransmitter GABA (γ-amino butyric acid) and non-narcotic analgesic agents.[6] The reaction's efficiency and operational simplicity make it a compelling alternative to traditional, often multi-step, synthetic routes. Understanding its underlying mechanism is paramount for rational optimization and the development of next-generation asymmetric variants.

The Core Catalytic Cycle: A Non-Carbene Pathway Prevails

While many gold-catalyzed transformations of alkynes are proposed to proceed through gold carbene intermediates, compelling evidence suggests the oxidative cyclopropanation of N-allylynamides follows a distinct, non-carbene mediated pathway.[6][7] Initial investigations to trap a hypothetical gold carbene intermediate with external olefins were unsuccessful, leading to the proposal of an alternative mechanism.[4][6]

The catalytic cycle can be dissected into the following key steps:

Step 1: Generation of the Active Catalyst and Alkyne Activation The process begins with the in situ generation of a cationic gold(I) complex. Typically, a stable gold(I) pre-catalyst, such as (IMes)AuCl (IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), is activated by a silver salt (e.g., AgBF₄, AgSbF₆). The silver salt acts as a halide scavenger, abstracting the chloride ligand to generate the highly electrophilic, coordinatively unsaturated [L-Au]⁺ species. This active catalyst then coordinates to the alkyne moiety of the N-allylynamide substrate, rendering it susceptible to nucleophilic attack.

Step 2: Nucleophilic Attack by the N-Oxide Oxidant A pyridine N-oxide oxidant attacks the activated alkyne. This is a pivotal step that deviates from a classic carbene-generation pathway. The oxygen atom of the N-oxide adds to one of the alkyne carbons, while the other carbon binds to the gold center, forming a vinyl-gold intermediate (I) .

Step 3: Intramolecular 5-endo-dig Cyclization The amide oxygen of the ynamide functionality then acts as an internal nucleophile, attacking the iminium-like carbon of the vinyl-gold species. This intramolecular 5-endo-dig cyclization forms a five-membered oxazole-derived intermediate (II) . This step is crucial for positioning the allyl group for the subsequent cyclopropanation.

Step 4: Intramolecular Cyclopropanation The tethered allyl group performs an intramolecular nucleophilic attack on the vinyl-gold system. This concerted step forms the three-membered cyclopropane ring and breaks the C-O bond of the former N-oxide, generating the bicyclic product-gold complex (III) .

Step 5: Protodeauration and Catalyst Regeneration Finally, protodeauration (cleavage of the C-Au bond by a proton source, likely trace water or adventitious acid) releases the this compound product and regenerates the active [L-Au]⁺ catalyst, allowing it to re-enter the catalytic cycle.

Visualizing the Mechanism

The following diagrams illustrate the proposed non-carbene pathway and contrast it with the alternative, though not operative in this case, gold carbene pathway.

Non-Carbene_Mechanism Proposed Non-Carbene Catalytic Cycle sub N-Allylynamide + [L-Au]⁺ I Intermediate (I) Vinyl-Gold Species sub->I Oxidant Attack II Intermediate (II) Oxazole Intermediate I->II 5-endo-dig Cyclization III Intermediate (III) Product-Gold Complex II->III Intramolecular Cyclopropanation prod Product + [L-Au]⁺ III->prod Protodeauration pyridine Pyridine III->pyridine Byproduct prod->sub Catalyst Regeneration oxidant Pyridine N-Oxide oxidant->I

Caption: The proposed non-carbene catalytic cycle for the oxidative cyclopropanation.

Carbene_Mechanism Hypothetical Gold Carbene Pathway (Not Observed) sub N-Allylynamide + [L-Au]⁺ IV Intermediate (IV) α-Oxo Gold Carbene sub->IV Oxygen Atom Transfer V Intermediate (V) Product-Gold Complex IV->V Intramolecular Cyclopropanation prod Product + [L-Au]⁺ V->prod Reductive Elimination prod->sub Catalyst Regeneration oxidant Pyridine N-Oxide oxidant->IV

Caption: A hypothetical gold carbene pathway, which is not supported by experimental data for this reaction.

Experimental Evidence and Optimization Insights

The proposal of the non-carbene mechanism is strongly supported by experimental observations.[6] A key piece of evidence is the failure of the reaction to produce cyclopropanated products when run in the presence of highly reactive external carbene traps like styrene.[4] This suggests that a discrete, free gold carbene intermediate is likely not formed.

Systematic optimization studies have revealed critical factors for achieving high yields.[6] The choice of both the gold catalyst and the oxidant is paramount.

Causality Behind Experimental Choices:

  • Catalyst Ligand: Bulky N-heterocyclic carbene (NHC) ligands, such as IMes, have proven superior. The steric bulk of the ligand is thought to prevent catalyst decomposition and favor the desired productive pathway over side reactions. Less bulky ligands generally lead to lower yields.[6]

  • Counter-ion/Activator: Silver salts with non-coordinating anions like BF₄⁻ or SbF₆⁻ are effective. Their primary role is to generate the active cationic gold species, and the choice of counter-ion can subtly influence catalyst activity and stability.

  • Oxidant: Pyridine N-oxide is a highly effective oxidant for this transformation. Other oxidants, such as various sulfoxides, predominantly lead to the formation of 1,2-dicarbonyl compounds, which arise from a competing oxidation pathway.[6]

  • Solvent: Dichloromethane (DCM) is often the solvent of choice, providing good solubility for the reactants and catalyst system while being relatively inert under the reaction conditions.

The table below summarizes representative data from catalyst and oxidant screening, highlighting the importance of these choices.[6]

EntryGold Catalyst (4 mol%)Silver Salt (4 mol%)Oxidant (1.2 equiv)SolventYield (%)
1PPh₃AuClAgSbF₆Pyridine N-oxideDCM55
2IPrAuClAgSbF₆Pyridine N-oxideDCM72
3IMesAuCl AgBF₄ Pyridine N-oxide DCM 81
4JohnPhosAuClAgSbF₆Pyridine N-oxideDCM65
5IMesAuClAgBF₄Diphenyl SulfoxideDCM<10
6IMesAuClAgBF₄8-Methylquinoline N-oxideDCM78

Data synthesized from results reported in Organic Letters, 2013, 15, 2374–2377.[6]

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of N-benzyl-4-phenyl-3-azabicyclo[3.1.0]hexan-2-one is representative of the gold-catalyzed oxidative cyclopropanation. Each step includes an explanation of its purpose, creating a self-validating workflow.

Materials & Reagents:

  • N-allyl-N-benzyl-3-phenylpropiolamide (Substrate, 1.0 equiv)

  • (IMes)AuCl (Pre-catalyst, 0.04 equiv)

  • Silver tetrafluoroborate (AgBF₄) (Activator, 0.04 equiv)

  • Pyridine N-oxide (Oxidant, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM) (Solvent)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Step-by-Step Methodology:

  • System Preparation (Trustworthiness Check): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-allylynamide substrate (e.g., 0.2 mmol, 1.0 equiv) and pyridine N-oxide (0.24 mmol, 1.2 equiv). Rationale: An inert atmosphere is critical to prevent the deactivation of the sensitive cationic gold catalyst and potential side reactions involving atmospheric oxygen or moisture.

  • Solvent Addition: Add anhydrous DCM (e.g., 2.0 mL) via syringe. Stir the mixture at room temperature until all solids are dissolved. Rationale: Anhydrous solvent is essential to ensure the efficiency of the halide abstraction by the silver salt and to prevent hydrolysis of intermediates.

  • Pre-catalyst and Activator Preparation: In a separate vial, also under an inert atmosphere, weigh (IMes)AuCl (0.008 mmol, 0.04 equiv) and AgBF₄ (0.008 mmol, 0.04 equiv). Add a small amount of anhydrous DCM (~0.5 mL) and stir the suspension for 5-10 minutes at room temperature. Rationale: Pre-mixing the gold complex and silver salt allows for the efficient in situ generation of the active cationic [L-Au]⁺ catalyst before its introduction to the main reaction mixture.

  • Initiation of Reaction: Transfer the catalyst/activator suspension from the vial to the main reaction flask via cannula or syringe. Rationale: This initiates the catalytic cycle. The reaction is typically rapid.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-2 hours at room temperature. Rationale: Monitoring consumption of the starting material provides a direct measure of reaction progress and confirms that the catalytic system is active.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound product. Rationale: This standard procedure removes the catalyst residues, excess oxidant, and any minor byproducts to yield the analytically pure target compound.

Future Outlook: The Frontier of Asymmetric Catalysis

A significant advancement in this field is the development of enantioselective variants. While the initial reports focused on racemic transformations, recent work has demonstrated that chiral ligands can induce high levels of stereocontrol.[8][9] Specifically, newly designed chiral P,N-bidentate ligands have been shown to enable enantioselective intramolecular cyclopropanations by shielding one face of the reactive intermediate.[8] This is a critical step toward the application of this methodology in the synthesis of chiral pharmaceuticals. Future research will likely focus on expanding the library of chiral ligands, broadening the substrate scope for asymmetric transformations, and exploring alternative, more sustainable oxidants.

Conclusion

The gold-catalyzed oxidative cyclopropanation of N-allylynamides is a highly efficient method for constructing the valuable this compound scaffold. A comprehensive analysis of experimental data strongly supports a non-carbene mediated mechanism involving nucleophilic attack by an N-oxide oxidant, followed by intramolecular cyclization and cyclopropanation steps. Understanding this mechanistic framework provides crucial insights for reaction optimization and is instrumental in guiding the rational design of new, more advanced catalytic systems, particularly for asymmetric synthesis. This powerful reaction underscores the unique reactivity that can be accessed through homogeneous gold catalysis, offering elegant solutions to complex synthetic challenges in medicinal and materials science.

References

  • Zhang, J., & Qian, D. (2014). Gold-catalyzed cyclopropanation reactions by carbenoid precursor toolbox. Chemical Society Reviews. [Link][1][2]

  • Qian, D., & Zhang, J. (2015). Gold-catalyzed cyclopropanation reactions using a carbenoid precursor toolbox. Chemical Society Reviews, 44(4), 677-698. [Link][2]

  • Wang, D., et al. (2013). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 15(10), 2374–2377. [Link][6][7]

  • Franchino, A., et al. (2021). Gold-Catalyzed Synthesis of Small Rings. Chemical Reviews, 121(14), 8347-8433. [Link][10][11]

  • Popov, I., et al. (2021). Gold-Catalyzed Nitrene Transfer from Benzofuroxans to N-Allylynamides: Synthesis of 3-Azabicyclo[3.1.0]hexanes. The Journal of Organic Chemistry, 86(18), 12964–12972. [Link][12][13][14]

  • Zhang, L. (2010). Homogeneous Gold-Catalyzed Oxidation Reactions. Accounts of Chemical Research, 43(7), 969-979. [Link][4]

  • Ji, K., & Zhang, L. (2018). Cyclopropanation of Benzene Rings by Oxidatively Generated α-Oxo Gold Carbene: One-Pot Access to Tetrahydropyranone-Fused Cyclo. Advanced Synthesis & Catalysis, 360(4), 647-651. [Link][5]

  • Jiménez-Núñez, E., & Echavarren, A. M. (2008). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 108(8), 3326-3350. [Link][3]

  • Echavarren, A. M., et al. (2016). Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates. The Journal of Organic Chemistry, 81(1), 1-15. [Link][15]

  • Ji, K., et al. (2015). Enantioselective Oxidative Gold Catalysis Enabled by a Designed Chiral P,N-Bidentate Ligand. Angewandte Chemie International Edition, 54(3), 931-934. [Link][8][9]

Sources

The Synthesis of Substituted 3-Azabicyclo[3.1.0]hexanes via Photochemical Pathways: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Azabicyclo[3.1.0]hexane Scaffold

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and biological properties is perpetual. The 3-azabicyclo[3.1.0]hexane core has emerged as a privileged scaffold, prized for its conformational rigidity and three-dimensional character. This bicyclic system serves as a bioisostere for the ubiquitous piperidine motif, offering a fixed geometry that can enhance binding affinity to biological targets and improve metabolic stability.[1][2] Its incorporation into therapeutic agents has led to the development of potent compounds targeting a range of conditions, including μ-opioid receptor antagonists for pruritus, ketohexokinase (KHK) inhibitors for non-alcoholic fatty liver disease (NAFLD), and muscarinic receptor antagonists.[1][2]

While traditional synthetic routes to this scaffold often rely on multi-step sequences or the use of expensive transition metal catalysts, photochemical methods present an elegant and efficient alternative.[1][2] By harnessing the energy of light, we can drive unique chemical transformations under mild conditions, often with high degrees of selectivity. This guide provides an in-depth exploration of the photochemical synthesis of substituted 3-azabicyclo[3.1.0]hexanes, with a focus on robust, reproducible protocols and the underlying mechanistic principles that govern these transformations.

Core Photochemical Strategy: Photodenitrogenation of Pyrazolines

A highly effective and practical photochemical approach to the 3-azabicyclo[3.1.0]hexane core involves the decomposition of substituted pyrazolines.[1][3] This method is advantageous due to its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][2] The synthesis proceeds in two main stages: the initial formation of a pyrazoline intermediate, followed by its photochemical extrusion of nitrogen to yield the desired bicyclic product.

Mechanistic Rationale: A Stepwise Radical Pathway

The key photochemical step is the photodenitrogenation of the pyrazoline intermediate. From a mechanistic standpoint, this transformation is understood to proceed through a stepwise radical process, as illustrated below.

Upon absorption of ultraviolet light, the pyrazoline molecule is promoted to an excited state. This energetic state facilitates the sequential cleavage of the two carbon-nitrogen bonds of the azo group. This homolytic bond scission results in the formation of a 1,3-biradical intermediate and the extrusion of a molecule of nitrogen gas (N₂), which provides a strong thermodynamic driving force for the reaction. The final step involves the recombination of the 1,3-biradical to form the new carbon-carbon bond of the cyclopropane ring, thus completing the 3-azabicyclo[3.1.0]hexane skeleton.[1][4]

Diagram 1: Proposed Mechanism for Photochemical Pyrazoline Decomposition

G cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: Photochemical Denitrogenation Maleimide Maleimide Derivative Pyrazoline Pyrazoline Intermediate (A) Maleimide->Pyrazoline + Diazoalkane In situ generated Diazoalkane Diazoalkane->Pyrazoline Pyrazoline_excited Pyrazoline (A*) Excited State Pyrazoline->Pyrazoline_excited (Light Energy) Biradical 1,3-Biradical Intermediate Pyrazoline_excited->Biradical - N₂ Product 3-Azabicyclo[3.1.0]hexane (Diastereomers) Biradical->Product Recombination

Caption: Mechanism of 3-azabicyclo[3.1.0]hexane synthesis via photodenitrogenation.

Experimental Protocol: Synthesis of CHF₂-Substituted 3-Azabicyclo[3.1.0]hexanes

This protocol is adapted from the work of Zheng et al. and provides a reliable method for the synthesis of difluoromethyl-substituted 3-azabicyclo[3.1.0]hexane-2,4-diones.[1][3] The procedure is a self-validating system, where the successful formation of the pyrazoline intermediate in the first step is crucial for the subsequent photochemical conversion.

Workflow Overview

Diagram 2: Experimental Workflow

G Start Reagents: - 1-methyl-2,2-difluoroethanamine - t-BuONO, HOAc - N-substituted maleimide - Solvent (e.g., CHCl₃) Step1 Step 1: In situ Diazoalkane Generation & [3+2] Cycloaddition (Stir at 45°C, 12h) Start->Step1 Step2 Step 2: Solvent Removal (Rotary Evaporation) Step1->Step2 Step3 Step 3: Photochemical Reaction - Dissolve residue in MeCN - Transfer to quartz tube - Irradiate with high-pressure Hg lamp Step2->Step3 Step4 Step 4: Work-up & Purification - Concentrate in vacuo - Silica gel chromatography Step3->Step4 End Final Product: Substituted 3-azabicyclo[3.1.0]hexane Step4->End

Caption: General workflow for the photochemical synthesis of 3-azabicyclo[3.1.0]hexanes.

Step-by-Step Methodology:

  • In situ Generation of Diazoalkane and [3+2] Cycloaddition:

    • To a solution of 1-methyl-2,2-difluoroethanamine (1.0 equiv.) in chloroform (CHCl₃), add tert-butyl nitrite (t-BuONO, 1.2 equiv.) and acetic acid (HOAc, 2.0 equiv.) sequentially.

    • Heat the mixture for 10 minutes, during which a yellow solution should form, indicating the generation of the diazoalkane.

    • Cool the reaction mixture to room temperature using an external water bath.

    • Add the corresponding N-substituted maleimide (1.0 equiv.) to the reaction mixture.

    • Stir the reaction at 45°C for 12 hours to facilitate the [3+2] cycloaddition, forming the pyrazoline intermediate. Monitor the reaction by thin-layer chromatography (TLC).

  • Preparation for Photolysis:

    • After the cycloaddition is complete, remove the chloroform solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a suitable solvent for photolysis, such as acetonitrile (MeCN), and transfer the solution to a quartz reaction tube. Quartz is essential as it is transparent to the UV wavelengths required for the reaction.

  • Photochemical Decomposition:

    • Irradiate the solution in the quartz tube with a high-pressure mercury lamp (e.g., 1000 W) for the required time (typically 24-30 hours). Maintain the reaction temperature at a reasonable level using a cooling fan or water bath to prevent thermal side reactions.

    • The progress of the photodenitrogenation can be monitored by TLC or ¹H NMR by observing the disappearance of the pyrazoline signals.

  • Purification and Characterization:

    • Once the reaction is complete, concentrate the solution in vacuo.

    • Purify the crude product by silica gel column chromatography to separate the diastereomers of the 3-azabicyclo[3.1.0]hexane product.

    • Characterize the isolated products using standard analytical techniques (NMR, HRMS, etc.).

Substrate Scope and Yields

This photochemical method demonstrates good tolerance for a variety of substituents on the maleimide nitrogen. Both electron-donating and electron-withdrawing groups are generally well-tolerated, providing the desired products in moderate to excellent yields.

Table 1: Representative Yields for Photochemical Synthesis of Substituted 3-Azabicyclo[3.1.0]hexane-2,4-diones

EntryN-Substituent (on Maleimide)Solvent (Photolysis)Time (h)Yield (%)[3]Diastereomeric Ratio (trans:cis)[3]
1BenzylMeCN288255:45
24-MethoxybenzylMeCN248552:48
34-FluorobenzylMeCN307856:44
4PhenylMeCN267560:40
5n-PropylMeCN287168:32

Alternative Photochemical Avenues: Aza-Di-π-Methane Rearrangement

While the photodenitrogenation of pyrazolines is a well-established route, other photochemical transformations hold potential for the synthesis of the 3-azabicyclo[3.1.0]hexane core. One such reaction is the aza-di-π-methane (ADPM) rearrangement .

The ADPM rearrangement is a photochemical isomerization of a 1-aza-1,4-diene or a 2-aza-1,4-diene, typically proceeding through a triplet excited state, to form a cyclopropylimine or a related nitrogen-containing cyclopropane derivative.[5] The rearrangement involves a formal 1,2-shift of an imino or vinyl group and the formation of a bond between carbons 3 and 5 of the original azadiene system.

Diagram 3: Conceptual Aza-Di-π-Methane Rearrangement

G cluster_0 Aza-Di-π-Methane System cluster_1 Photochemical Rearrangement Start 1-Aza-1,4-diene Substrate Excited Triplet Excited State [Substrate]* Start->Excited (Sensitizer) Intermediate Cyclopropyldicarbinyl- like Biradical Excited->Intermediate Bond Formation/ Rearrangement Product Cyclopropyl Imine (e.g., Azabicyclo[3.1.0]hexane precursor) Intermediate->Product Cyclization

Caption: Generalized pathway for the aza-di-π-methane rearrangement.

For the synthesis of a 3-azabicyclo[3.1.0]hexane, a suitable acyclic or cyclic precursor containing a 1-aza-1,4-diene moiety would be required. The photochemical reaction, often facilitated by a triplet sensitizer like acetone or benzophenone, would induce the necessary bond reorganizations to form the bicyclic core. While specific, high-yielding examples for the synthesis of the 3-azabicyclo[3.1.0]hexane skeleton via this route are less documented than the pyrazoline method, the ADPM rearrangement remains a powerful tool in photochemical synthesis for constructing strained ring systems and warrants consideration in the design of novel synthetic pathways.

Conclusion and Future Outlook

Photochemical synthesis provides a powerful and elegant platform for the construction of substituted 3-azabicyclo[3.1.0]hexanes. The photodenitrogenation of readily accessible pyrazoline precursors stands out as a particularly robust and versatile method, characterized by mild conditions and broad substrate compatibility. This approach is well-suited for generating libraries of novel analogues for drug discovery programs.

As the field of photochemistry continues to evolve, particularly with the advent of visible-light photocatalysis, new opportunities for synthesizing these valuable scaffolds will undoubtedly emerge. The exploration of other photochemical transformations, such as the aza-di-π-methane rearrangement and intramolecular [2+2] photocycloadditions, could unlock novel substitution patterns and stereochemical outcomes. For researchers and professionals in drug development, mastering these light-driven methodologies will be key to expanding the chemical space and accelerating the discovery of next-generation therapeutics.

References

  • Zheng, Y., Yu, X., Lv, S., Mykhailiuk, P. K., Ma, Q., Hai, L., & Wu, Y. (2018). Synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF₂-pyrazolines. RSC Advances, 8(9), 5114–5118. [Link]

  • Zheng, Y., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. National Institutes of Health. [Link]

  • Zheng, Y., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. SciSpace. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Publishing. [Link]

  • Dong, Q. X., Ke, Y. H., Zhang, Y., & Huang, H. M. (2025). Photochemical Di-π-Methane Rearrangement Reactions. Angewandte Chemie International Edition, 64(47). [Link]

  • Armesto, D., & Horspool, W. M. (1991). The aza-di-pi-methane rearrangement. CRC handbook of organic photochemistry and photobiology.
  • Hixson, S. S., Mariano, P. S., & Zimmerman, H. E. (1973). The di-pi-methane and oxa-di-pi-methane rearrangements. Chemical Reviews, 73(5), 531-551.
  • IUPAC. (2007). aza-di-π-methane rearrangement. IUPAC Compendium of Chemical Terminology. [Link]

  • IUPAC. aza-di-π-methane rearrangement. The IUPAC Compendium of Chemical Terminology. [Link]

Sources

An In-depth Technical Guide to the Chiral Synthesis of 3-Azabicyclo[3.1.0]hexan-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif frequently encountered in a wide array of biologically active natural products and pharmaceutical agents.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for drug design. The lactam functionality within the 3-azabicyclo[3.1.0]hexan-2-one core further enhances its utility as a peptidomimetic and a versatile synthetic intermediate. The stereochemical configuration of this scaffold is paramount to its biological activity, necessitating the development of robust and efficient methods for the enantioselective synthesis of its single enantiomers. This guide provides a comprehensive overview of modern, field-proven strategies for accessing these valuable chiral building blocks, with a focus on the underlying mechanistic principles, experimental protocols, and comparative analysis of each approach.

Core Synthetic Strategies: An Overview

The construction of the strained bicyclic system of this compound in an enantiomerically pure form presents a significant synthetic challenge. Modern organic synthesis has risen to this challenge with several elegant and powerful strategies. The most prominent and effective approaches can be broadly categorized as:

  • Asymmetric [3+2] Cycloadditions: This convergent strategy rapidly builds the bicyclic core by reacting a three-atom component (an azomethine ylide) with a two-atom component (a cyclopropene dipolarophile), often catalyzed by a chiral metal complex to induce enantioselectivity.[2][3]

  • Transition-Metal-Catalyzed C-H Activation/Cyclization: A sequential or cascade approach where a metal catalyst first facilitates the formation of a cyclopropane ring via C-H activation and subsequently orchestrates a cyclization to form the pyrrolidinone ring.[1]

  • Catalytic Cyclopropanation of Alkenes: This method involves the transfer of a carbene or carbene equivalent to an alkene precursor, such as a maleimide, to form the fused cyclopropane ring.[4]

  • Base-Mediated Cascade Annulations: A transition-metal-free approach that relies on a sequence of conjugate additions and intramolecular cyclizations to assemble the bicyclic framework from acyclic precursors.[5]

This guide will dissect these core strategies, providing the necessary detail for their practical application and strategic selection in a research or development setting.

Strategy I: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This approach stands out for its high efficiency and stereocontrol, capable of generating complex 3-azabicyclo[3.1.0]hexane derivatives with multiple contiguous stereocenters in a single step.[2]

Mechanistic Principle & Rationale

The core of this strategy is a copper-catalyzed [3+2] cycloaddition between an azomethine ylide (the 1,3-dipole) and a trisubstituted cyclopropene. The azomethine ylide is typically generated in situ from an iminoester. The key to enantioselectivity lies in the use of a chiral ligand that coordinates to the copper catalyst. This chiral complex then orchestrates the facial selectivity of the cycloaddition, favoring the formation of one enantiomer over the other. The use of prochiral cyclopropenes allows for a desymmetrization reaction, leading to products with high enantiomeric purity.[2]

The choice of a copper(I) salt, such as Cu(CH₃CN)₄BF₄, paired with a chiral phosphine ligand like a Ph-Phosferrox derivative, has proven to be a highly effective catalytic system.[2][3] This system demonstrates excellent control over both diastereoselectivity and enantioselectivity, often yielding the desired product as a single isomer.

Visualization: Catalytic Workflow

cycloaddition_workflow cluster_reactants Reactants cluster_catalyst Catalytic System Iminoester Iminoester Ylide Azomethine Ylide (in situ generation) Iminoester->Ylide Base Cyclopropene Trisubstituted Cyclopropene Complex Chiral Copper Complex Cyclopropene->Complex [3+2] Cycloaddition Catalyst Cu(I) / Chiral Ligand (e.g., Ph-Phosferrox) Catalyst->Complex Base Base (e.g., Cs₂CO₃) Ylide->Complex Coordination Product Enantioenriched 3-Azabicyclo[3.1.0]hexane Complex->Product Product->Catalyst Catalyst Regeneration

Caption: Workflow for Cu-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition.

Representative Experimental Protocol

Adapted from Deng et al., Org. Lett. 2018.[2]

  • Catalyst Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add Cu(CH₃CN)₄BF₄ (5 mol%) and the chiral Ph-Phosferrox ligand (5.5 mol%).

  • Reaction Setup: Add anhydrous tetrahydrofuran (THF) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Addition of Reagents: Add the iminoester (1.0 equiv.), the trisubstituted cyclopropene (1.2 equiv.), cesium carbonate (Cs₂CO₃, 0.2 equiv.), and 4 Å molecular sieves.

  • Reaction Conditions: Cool the reaction mixture to 0 °C and stir vigorously for the time determined by TLC or LC-MS monitoring (typically 12-24 hours).

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to afford the pure 3-azabicyclo[3.1.0]hexane derivative.

Performance Data
EntryCyclopropene Substituent (R³)Yield (%)Enantiomeric Excess (ee %)Reference
1-CO₂Me9998[2]
2-CO₂Et9999[2]
3-CN9597[2]
4-CONMe₂92>99[2]
5-Ph9698[2]

Strategy II: Rhodium/Iridium-Catalyzed Sequential C-H Activation and Cyclization

This strategy offers a highly flexible and modular two-step protocol to access the target scaffold from acyclic precursors. It decouples the cyclopropanation and pyrrolidinone ring formation into two distinct, highly selective catalytic steps.[1]

Mechanistic Principle & Rationale

Step 1: Enantioselective Cyclopropanation. A tailored chiral CpxRh(III) catalyst is employed to promote the C-H functionalization of an N-enoxysuccinimide, which engages in a cis-cyclopropanation reaction with an α,β-unsaturated aldehyde like acrolein. The choice of the chiral cyclopentadienyl (Cp) ligand on the rhodium center is critical for inducing high enantio- and diastereoselectivity in the formation of the disubstituted cis-cyclopropane dicarbonyl intermediate.

Step 2: Diastereoselective Cyclization. The enantiopure cis-cyclopropane intermediate is then subjected to a reductive amination/cyclization with a primary amine. This transformation is efficiently catalyzed by a Cp*Ir(III) complex. The reaction proceeds through an iterative aminative transfer hydrogenation, which is highly diastereoselective, leading to the final substituted 3-azabicyclo[3.1.0]hexane product.[1]

Visualization: Sequential Catalytic Pathway

sequential_catalysis A N-Enoxysuccinimide + Acrolein B Enantioenriched cis-Cyclopropane Dicarbonyl A->B Step 1: CpxRh(III) Catalyst C-H Activation/ cis-Cyclopropanation D Final Product: 3-Azabicyclo[3.1.0]hexane B->D Step 2: Cp*Ir(III) Catalyst Reductive Amination/ Cyclization C Primary Amine (R-NH₂) C->D

Caption: Two-step Rh(III)/Ir(III) catalyzed synthesis pathway.

Key Protocol Steps
  • C-H Activation/Cyclopropanation: The N-enoxysuccinimide and acrolein are reacted in the presence of the chiral CpxRh(III) catalyst system to stereoselectively form the cis-cyclopropane dicarbonyl intermediate.

  • Reductive Amination/Cyclization: The isolated enantiopure intermediate is then dissolved with a primary amine in the presence of the Cp*Ir(III) catalyst, typically with a hydrogen source, to facilitate the diastereoselective cyclization to the final product.[1]

Strategy III: Base-Mediated Diastereoselective Cascade Annulation

For laboratories seeking transition-metal-free alternatives, this strategy provides a direct and operationally simple route to highly functionalized 3-azabicyclo[3.1.0]hexan-2-ones.

Mechanistic Principle & Rationale

This method relies on a cascade reaction initiated by an organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5] The reaction joins two acyclic components: a β-oxo-acrylamide and a vinylsulfonium salt. The mechanism proceeds as follows:

  • Deprotonation: DBU deprotonates the acidic α-carbon of the β-oxo-acrylamide, generating an enolate.

  • Michael Addition: The enolate acts as a nucleophile and undergoes a 1,4-conjugate (Michael) addition to the vinylsulfonium salt.

  • Intramolecular Cyclopropanation: The resulting ylide intermediate undergoes an intramolecular nucleophilic attack, displacing the dialkyl sulfide group to form the cyclopropane ring and complete the bicyclic core.

This cascade is highly diastereoselective, typically affording the trans isomer as the major product with excellent control (>20:1 dr).[5][6]

Visualization: Annulation Cascade Mechanism

cascade_annulation Start β-Oxo-acrylamide + Vinylsulfonium Salt Enolate Enolate Formation Start->Enolate DBU (Base) Michael Michael Addition Enolate->Michael Ylide Ylide Intermediate Michael->Ylide Cyclize Intramolecular Cyclopropanation Ylide->Cyclize - R₂S Product Diastereomerically Enriched This compound Cyclize->Product

Caption: Proposed mechanism for the base-mediated cascade annulation.

Representative Experimental Protocol

Adapted from Organic & Biomolecular Chemistry, 2021.[5]

  • Reaction Setup: To a solution of the β-oxo-acrylamide (1.0 equiv.) in dichloromethane (DCM) at 0 °C, add the vinylsulfonium salt (1.2 equiv.).

  • Initiation: Add DBU (1.2 equiv.) dropwise to the stirred solution.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue via flash column chromatography to yield the product.

Performance Data
Entryβ-Oxo-acrylamide Substituent (Aryl)Yield (%)Diastereomeric Ratio (dr)Reference
1Phenyl95>20:1[5]
24-Methylphenyl93>20:1[5]
34-Methoxyphenyl94>20:1[5]
44-Chlorophenyl89>20:1[5]
52-Naphthyl85>20:1[5]

Comparative Analysis of Synthetic Strategies

FeatureCu-Catalyzed Cycloaddition Rh/Ir-Catalyzed C-H Activation Base-Mediated Annulation
Stereocontrol Excellent Enantio- & Diastereoselectivity (up to >99% ee)[2]Excellent Enantio- & DiastereoselectivityExcellent Diastereoselectivity (>20:1 dr); enantioselective versions less developed[5]
Key Advantage Convergent, high complexity in one step.Highly modular and flexible two-step protocol.[1]Transition-metal-free, operationally simple, mild conditions.
Substrate Scope Broad for both iminoesters and cyclopropenes.[2]Broad for primary amines.Good tolerance for various aryl/alkyl groups.[5]
Catalyst/Reagent Chiral Copper/Ligand complex.Chiral Rhodium and Iridium complexes.[1]Stoichiometric organic base (DBU).
Operational Complexity Requires inert atmosphere and handling of metal catalysts.Requires two distinct catalytic steps and intermediate isolation.Simple one-pot procedure.
Scalability Demonstrated on gram-scale.[3]Potentially scalable.Good potential for scalability.

Conclusion and Future Outlook

The chiral synthesis of this compound enantiomers has matured significantly, with several robust and highly selective methods now available to the scientific community. Copper-catalyzed 1,3-dipolar cycloadditions represent a state-of-the-art approach for rapidly accessing molecular complexity with exceptional stereocontrol.[2][3] For applications requiring modularity and diverse substitution patterns, sequential C-H activation and cyclization strategies offer unparalleled flexibility.[1] Furthermore, the development of transition-metal-free cascade reactions provides a valuable, practical, and often more sustainable alternative.[5]

Future research will likely focus on expanding the scope of these reactions, developing more cost-effective and environmentally benign catalytic systems, and engineering enantioselective variants of the diastereoselective-only methods. The application of biocatalysis and flow chemistry also holds promise for streamlining the synthesis of these crucial chiral building blocks for the next generation of therapeutics.

References

  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis. Cambridge University Press. (General background reference, not directly cited for specific protocols).
  • Deng, H., Yang, W. L., Tian, F., Tang, W., & Deng, W. P. (2018). Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes. Organic Letters, 20(13), 4121–4125. [Link]

  • Hamed, R. B., Gomez-Castellano, J. R., Henry, L., et al. (2019). Biocatalytic production of bicyclic β-lactams with three contiguous chiral centres using engineered crotonases. Communications Chemistry, 2(7). [Link]

  • Barashkova, X. A., Latyshev, G., Kotovshchikov, Y., Lukashev, N., & Beletskaya, I. (2021). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 57, 1-21. [Link]

  • Zhang, K., Deiana, L., Grape, E. S., Inge, A. K., & Córdova, A. (2019). Catalytic Enantioselective Synthesis of Bicyclic Lactam N,S-Acetals in One Pot by Cascade Transformations. European Journal of Organic Chemistry, 2019(28), 4565-4570. [Link]

  • Vasiltsov, A. O., Ushakov, I. A., & Trofimov, B. A. (2019). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 15, 2420–2427. [Link]

  • Banik, B. K. (Ed.). (2010). Novel and Recent Synthesis and Applications of β-Lactams. Springer. [Link]

  • Wang, Z., Li, Y., Wang, J., & Li, P. (2016). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 14(25), 5899-5902. [Link]

  • Pedroni, J., & Cramer, N. (2017). Enantioselective C–H Functionalization–Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes. Journal of the American Chemical Society, 139(34), 11756–11759. [Link]

  • Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Organic Process Research & Development, 24(10), 2245-2251. [Link]

  • Wang, Y., et al. (2021). Diastereoselective construction of azabicyclo[3.1.0]hexan-2-ones via a base-mediated cascade annulation of β-oxo-acrylamides with vinylsulfonium salts. Organic & Biomolecular Chemistry, 19(21), 4725-4729. [Link]

  • Wang, Y., et al. (2021). Diastereoselective construction of azabicyclo[3.1.0]hexan-2-ones via a base-mediated cascade annulation of β-oxo-acrylamides with vinylsulfonium salts. Organic & Biomolecular Chemistry, 19(21), 4725-4729. [Link]

  • Ershov, O. V., & Bardasov, I. N. (2016). Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Chemistry of Heterocyclic Compounds, 52(8), 534-536. [Link]

  • Pedroni, J., & Cramer, N. (2017). Enantioselective C–H Functionalization–Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes. Journal of the American Chemical Society, 139(34), 11756–11759. [Link]

  • Al-Zoubi, R. M., et al. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 15(1), 42-73. [Link]

  • Deng, H., et al. (2018). Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes. Organic Letters, 20(13), 4121-4125. [Link]

  • Wang, Y., et al. (2021). Diastereoselective construction of azabicyclo[3.1.0]hexan-2-ones via a base-mediated cascade annulation of β-oxo-acrylamides with vinylsulfonium salts. Organic & Biomolecular Chemistry, 19(21), 4725-4729. [Link]

Sources

Theoretical and Computational Deep Dive: Unraveling the 3-Azabicyclo[3.1.0]hexan-2-one Core

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 3-azabicyclo[3.1.0]hexan-2-one scaffold is a conformationally constrained bicyclic lactam that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid framework serves as a valuable building block for designing novel therapeutics with improved potency and selectivity. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this important heterocyclic system. We will explore the fundamental principles behind computational approaches such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, and their application in understanding the conformational landscape, predicting spectroscopic signatures, and guiding the rational design of derivatives with desired pharmacological profiles. This guide is intended to be a practical resource, offering not just theoretical insights but also actionable, step-by-step computational protocols for researchers in the field.

Introduction: The Significance of the this compound Scaffold

The 3-azabicyclo[3.1.0]hexane framework is a prominent structural motif found in a variety of biologically active molecules. Its inherent rigidity, a consequence of the fused cyclopropane and pyrrolidinone rings, reduces the conformational flexibility of molecules incorporating this scaffold. This pre-organization can lead to a more favorable binding entropy upon interaction with a biological target, often resulting in enhanced potency and selectivity.

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including:

  • Opioid Receptor Modulation: Certain derivatives have been identified as potent ligands for μ opioid receptors, showing promise in the development of novel analgesics.[1]

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: The scaffold has been successfully incorporated into inhibitors of DPP-IV, a key target in the management of type 2 diabetes.[2]

  • Antiviral Activity: Recent computational studies have highlighted the potential of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide derivatives as inhibitors of the SARS-CoV-2 main protease (3CLpro), suggesting a role in the development of antiviral therapeutics.[3][4]

  • Antitumor Properties: Spiro-fused derivatives of 3-azabicyclo[3.1.0]hexanes have been investigated for their cytotoxic effects against various tumor cell lines.[5]

The therapeutic potential of this scaffold underscores the importance of a detailed understanding of its intrinsic properties. Computational chemistry provides a powerful lens through which we can examine these properties at a molecular level, offering insights that are often difficult or impossible to obtain through experimental methods alone.

Theoretical and Computational Methodologies: A Primer

The computational investigation of this compound and its derivatives relies on a suite of theoretical methods. The choice of methodology is dictated by the specific property of interest, the desired level of accuracy, and the available computational resources.

Density Functional Theory (DFT): The Workhorse of Quantum Chemistry

DFT has emerged as the most widely used quantum chemical method for studying molecular systems of this size due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining a range of molecular properties, including:

  • Optimized Geometries: Predicting the most stable three-dimensional arrangement of atoms.

  • Vibrational Frequencies: Simulating infrared (IR) spectra to identify characteristic vibrational modes.

  • NMR Chemical Shifts: Predicting ¹H and ¹³C NMR spectra to aid in structure elucidation and conformational analysis.

  • Reaction Mechanisms: Elucidating the transition states and energy profiles of chemical reactions.[6]

A typical DFT workflow for characterizing a molecule like this compound is outlined below.

cluster_0 DFT Workflow for Molecular Characterization Start Start Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Start->Geometry_Optimization Initial Structure Frequency_Calculation Frequency Calculation (Confirm Minimum Energy Structure) Geometry_Optimization->Frequency_Calculation Optimized Geometry NMR_Calculation NMR Chemical Shift Calculation (GIAO Method) Frequency_Calculation->NMR_Calculation Verified Minimum Data_Analysis Data Analysis and Comparison with Experimental Data NMR_Calculation->Data_Analysis Predicted Spectra End End Data_Analysis->End Validated Model

Caption: A typical DFT workflow for the characterization of a molecule.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Life

While DFT provides a static picture of a molecule, MD simulations allow us to explore its dynamic behavior over time. This is particularly important for understanding how a molecule interacts with its environment, such as a solvent or a biological receptor. In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion, with the forces between atoms described by a force field.

MD simulations are invaluable for:

  • Conformational Sampling: Exploring the different shapes a molecule can adopt.

  • Binding Free Energy Calculations: Estimating the strength of the interaction between a ligand and its receptor.

  • Understanding Solvation: Investigating how solvent molecules arrange around a solute.

Computational Characterization of this compound

To provide a concrete example of the power of these computational methods, we present a detailed theoretical characterization of the parent this compound molecule.

Computational Protocol

All calculations were performed using a representative DFT approach.

Step 1: Geometry Optimization The initial structure of this compound was built and subjected to geometry optimization using the B3LYP functional and the 6-31G* basis set.

Step 2: Vibrational Frequency Calculation A vibrational frequency calculation was performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared spectrum.

Step 3: NMR Chemical Shift Calculation ¹H and ¹³C NMR chemical shifts were calculated for the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G* level of theory. Calculated isotropic shielding values were converted to chemical shifts by referencing against tetramethylsilane (TMS), calculated at the same level of theory.

Predicted Molecular Geometry

The optimized geometry of this compound reveals the characteristic puckering of the bicyclic system. The five-membered ring adopts an envelope conformation.

ParameterCalculated Value
Bond Lengths (Å)
C1-C51.52
C1-C61.50
C5-C61.51
C2=O1.22
N3-C21.37
N3-C41.46
Bond Angles (°) **
C1-C6-C560.5
C2-N3-C4114.2
Dihedral Angles (°) **
H-C1-C5-H115.8

Table 1: Selected calculated geometric parameters for this compound.

Predicted Vibrational Frequencies

The calculated IR spectrum shows several characteristic peaks that can be used for experimental identification.

Vibrational ModeCalculated Frequency (cm⁻¹)
C=O stretch1755
N-H bend1510
C-N stretch1280
C-H stretch (cyclopropane)3050

Table 2: Key calculated vibrational frequencies for this compound.

Predicted NMR Spectra
AtomCalculated Chemical Shift (ppm)
¹H NMR
H (on C1/C5)1.8 - 2.2
H (on C6)0.8 - 1.2
H (on C4)3.2 - 3.5
N-H7.5
¹³C NMR
C1/C530 - 35
C615 - 20
C445 - 50
C2178 - 182

Table 3: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Conformational Analysis: The Chair vs. Boat Conundrum

The five-membered ring of the 3-azabicyclo[3.1.0]hexane system can, in principle, adopt either a chair-like or a boat-like conformation. Computational studies, supported by experimental NMR data on derivatives, have shown that the chair conformation is generally favored.[6] This preference can be attributed to reduced steric hindrance.

cluster_1 Conformational Isomers Chair Chair Conformation (Lower Energy) Transition_State Transition State Chair->Transition_State Boat Boat Conformation (Higher Energy) Transition_State->Boat

Caption: Energy relationship between chair and boat conformations.

Applications in Drug Design: A Computational Perspective

The true power of theoretical and computational studies lies in their ability to guide the rational design of new molecules with improved properties.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. For 3-azabicyclo[3.1.0]hexane derivatives, QSAR models have been developed to predict their selectivity as DPP-IV inhibitors.

Molecular Docking and Molecular Dynamics

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This information is crucial for understanding the molecular basis of ligand recognition and for designing new ligands with improved binding affinity. Following docking, MD simulations can be used to assess the stability of the ligand-receptor complex and to calculate the binding free energy. This combined approach has been successfully applied to identify potential 3-azabicyclo[3.1.0]hexane-based inhibitors of the SARS-CoV-2 main protease.[3][4]

cluster_2 Computational Drug Design Workflow Ligand_Database Library of this compound Derivatives Molecular_Docking Molecular Docking into Target Receptor Ligand_Database->Molecular_Docking MD_Simulation Molecular Dynamics Simulation of Ligand-Receptor Complex Molecular_Docking->MD_Simulation Top Scoring Poses Binding_Energy Binding Free Energy Calculation MD_Simulation->Binding_Energy Lead_Compound Lead Compound Identification Binding_Energy->Lead_Compound Prioritization

Caption: A typical workflow for computational drug design.

Conclusion and Future Outlook

Theoretical and computational studies provide an indispensable toolkit for understanding the fundamental properties of the this compound scaffold and for guiding the design of novel therapeutic agents. As computational methods continue to improve in accuracy and efficiency, and as our understanding of the molecular basis of disease deepens, we can expect that in silico approaches will play an increasingly central role in the discovery and development of new medicines based on this privileged heterocyclic system. The synergy between computational prediction and experimental validation will undoubtedly accelerate the translation of promising lead compounds from the laboratory to the clinic.

References

  • Jarrahpour, A., El-Mounsi, I., Ben Hadda, T., Jawarkar, R., & Masand, V. (2011). Experimental-Computational Evaluation of Antimicrobial Activity of Some β-Lactams: Advantages and limitations. Journal of Computational Methods in Molecular Design, 1(4), 28-34. [Link]

  • Li, X., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3793. [Link]

  • Tetzlaff, C., et al. (1993). Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 2, (10), 1901-1906. [Link]

  • Abbad, B., et al. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. ARKIVOC, 2004(5), 156-169. [Link]

  • Grymel, M., & Kaczor, A. A. (2006). Computational study of pharmacophores: β-Lactams. The Journal of Physical Chemistry A, 110(35), 10521–10524. [Link]

  • de Carné-Carnavalet, B., et al. (2012). Efficient synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides using a copper-free Sonogashira coupling. Chemistry–A European Journal, 18(52), 16716-16727. [Link]

  • Ye, L., He, W., & Zhang, L. (2013). Synthesis of 3-aza-bicyclo[3.1.0]hexan-2-one derivatives via gold-catalyzed oxidative cyclopropanation of N-allylynamides. Organic letters, 15(10), 2374-2377. [Link]

  • Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & medicinal chemistry letters, 22(6), 2200-2203. [Link]

  • Svirshchevskaya, E. V., et al. (2021). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. International Journal of Molecular Sciences, 22(21), 11893. [Link]

  • Sodu, N., et al. (2021). Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy. Frontiers in Molecular Biosciences, 8, 708872. [Link]

  • Sinha, P., et al. (2023). In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection. Journal of Molecular Modeling, 29(5), 130. [Link]

  • Sinha, P., et al. (2023). In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection. ResearchGate. [Link]

  • PubChem. (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. PubChem. [Link]

  • SpectraBase. (1R,5S)-3-Ethyl-5-methyl-3-azabicyclo[3.1.0]hexan-2-one. SpectraBase. [Link]

  • The Royal Society of Chemistry. (2022). Supporting information. The Royal Society of Chemistry. [Link]

  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & medicinal chemistry letters, 18(14), 4087-4091. [Link]

  • Abraham, R. J., & Gatti, G. (1970). The NMR spectra and conformations of cyclic compounds—IV: The conformation of 3,4-cyclopropyl-proline. Organic Magnetic Resonance, 2(3), 173-183. [Link]

  • Oxidative Cyclization of Active Methylene Amides: Efficient... ResearchGate. [Link]

  • Google Patents. (2014). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
  • Khusnutdinov, R. I., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769-780. [Link]

  • Al-Hourani, B. J. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Future medicinal chemistry, 2(7), 1133-1153. [Link]

Sources

A Senior Application Scientist's Guide to Unraveling Reaction Mechanisms: A Case Study in DFT Calculations on 3-Azabicyclo[3.1.0]hexan-2-one Transition States

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of the application of Density Functional Theory (DFT) to elucidate the transition states of reactions involving 3-Azabicyclo[3.1.0]hexan-2-one. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of steps to explain the underlying rationale for methodological choices, ensuring a robust and reproducible computational workflow.

Foundational Principles: Why DFT is a cornerstone in Mechanistic Chemistry

At its core, understanding a chemical reaction is to understand its transition state (TS). The transition state represents the highest energy point on a reaction coordinate, and its structure and energetics govern the reaction's feasibility and rate.[1] Experimental characterization of these fleeting structures is often impossible, making computational chemistry an indispensable tool.[2]

Density Functional Theory (DFT) has emerged as a powerful quantum chemical method, offering a favorable balance between computational cost and accuracy for studying organic reactions.[3][4] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, a more computationally tractable approach for the larger molecules often encountered in drug discovery.[4][5]

For a given reaction, a successful DFT study will not only locate the transition state but also verify its identity and map the reaction pathway, providing a complete energetic profile. This guide will walk through this entire process using a representative reaction of the this compound scaffold, a structure of interest in medicinal chemistry due to its presence in various bioactive compounds.[6][7][8]

The Reaction Under Investigation: A Mechanistic Hypothesis

To illustrate the computational workflow, we will investigate a plausible reaction: the base-catalyzed hydrolytic ring-opening of the lactam in this compound. This reaction is of interest as the stability of the bicyclic lactam system is crucial for its potential as a pharmaceutical scaffold. The proposed mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate, which then proceeds through a transition state to the ring-opened product.

The Computational Chemist's Toolkit: Methodological Considerations

The reliability of any DFT calculation hinges on the judicious selection of the functional and basis set. These choices must be appropriate for the chemical system and the properties being investigated.

Selecting the Right Functional

The functional in DFT approximates the exchange-correlation energy, a key component of the total energy. For organic reactions, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide excellent results.[9]

  • B3LYP: A widely used and well-benchmarked hybrid functional, B3LYP often provides a good starting point for many organic systems due to its balance of accuracy and computational efficiency.[9]

  • M06-2X: This meta-hybrid GGA functional is known for its improved performance in describing non-covalent interactions, thermochemistry, and transition state geometries for main-group elements.[9]

For this guide, we will employ the M06-2X functional to provide a robust description of the potential transition state.

Choosing an Appropriate Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[10] The size and flexibility of the basis set directly impact the accuracy of the calculation.

  • Pople-style basis sets (e.g., 6-31G(d,p)): These are computationally efficient and widely used for initial geometry optimizations of organic molecules.[11] The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic electron density in bonding environments.[12]

  • Correlation-consistent basis sets (e.g., cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are excellent for obtaining highly accurate energies.[10]

Our workflow will utilize a two-step approach: initial geometry optimizations with the 6-31+G(d,p) basis set (including diffuse functions + to better describe the anionic hydroxide nucleophile), followed by single-point energy calculations with the larger cc-pVTZ basis set for more accurate energetics.

The Computational Workflow: From Reactants to Products via the Transition State

The following sections detail the step-by-step protocol for identifying and verifying the transition state for the base-catalyzed ring-opening of this compound. This workflow is designed to be self-validating at each stage. All calculations described can be performed using computational chemistry software packages like Gaussian.[2]

Step 1: Geometry Optimization of Reactants and Products

The first step is to obtain the optimized geometries of the reactants (this compound and hydroxide ion) and the final ring-opened product.

Protocol:

  • Build Initial Structures: Construct the 3D structures of the reactant and product molecules using a molecular builder.

  • Perform Geometry Optimization: Submit a geometry optimization calculation for each species.

    • Keyword: Opt

    • Functional: M062X

    • Basis Set: 6-31+G(d,p)

  • Verify Minima: After optimization, perform a frequency calculation on each optimized structure.

    • Keyword: Freq

    • Confirmation: A true minimum on the potential energy surface will have zero imaginary frequencies.[13][14]

Logical Workflow for Initial Optimizations

Caption: Workflow for optimizing and verifying reactant and product structures.

Step 2: Locating the Transition State

Finding a transition state is more challenging than optimizing a minimum, as it involves locating a first-order saddle point on the potential energy surface.[15] There are several methods to achieve this.

The STQN method is a powerful tool for locating transition states when both the reactant and product structures are known.[16][17]

  • QST2: Requires the optimized reactant and product structures as input. The algorithm then searches for a transition state that connects them.[17][18][19]

  • QST3: Similar to QST2, but also requires an initial guess for the transition state structure.[16][18] This can be useful for complex reactions where the linear interpolation of QST2 might lead to a poor initial guess.

Protocol (QST2):

  • Prepare Input File: Create an input file containing the optimized coordinates of the reactants, followed by the optimized coordinates of the products. Ensure the atom ordering is identical in both structures.[20]

  • Submit Calculation:

    • Keyword: Opt=QST2

    • Functional: M062X

    • Basis Set: 6-31+G(d,p)

If a good initial guess for the transition state structure can be made, a direct optimization to the saddle point can be performed using the Berny algorithm.[21][22]

Protocol (Opt=TS):

  • Construct a Guess Structure: Manually build a structure that approximates the transition state. For our example, this would involve elongating the C-N bond being broken and shortening the distance between the carbonyl carbon and the oxygen of the hydroxide.

  • Submit Calculation:

    • Keyword: Opt=(TS, CalcFC, NoEigenTest)

      • TS: Specifies a search for a transition state.[22]

      • CalcFC: Calculates the force constants at the initial point, which is highly recommended for TS searches to provide a good starting Hessian.[21]

      • NoEigenTest: Can help convergence by preventing the algorithm from stopping if the initial structure does not have the correct curvature.

    • Functional: M062X

    • Basis Set: 6-31+G(d,p)

Step 3: Verification of the Transition State

Once a stationary point is found from the TS search, its identity as a true transition state must be confirmed.

Protocol:

  • Perform a Frequency Calculation: This is the most critical step. A true first-order saddle point will have exactly one imaginary frequency.[13][14]

    • Keyword: Freq

    • Functional: M062X

    • Basis Set: 6-31+G(d,p)

  • Visualize the Imaginary Frequency: Animate the vibrational mode corresponding to the imaginary frequency. The atomic motions should correspond to the expected reaction coordinate (i.e., the breaking of the C-N bond and the formation of the C-O bond).

Transition State Verification Logic

G A Transition State Search (QST2 or Opt=TS) Converges B B A->B Perform Frequency Calculation C Exactly One Imaginary Frequency? B->C D D C->D Yes E Not a TS. Refine Guess or Check Reactant/Product Structures. C->E No F F D->F Visualize Imaginary Frequency G Motion Aligns with Reaction Coordinate? F->G H Transition State Verified G->H Yes I Incorrect TS. Refine Search. G->I No

Caption: Decision-making process for the verification of a calculated transition state.

Step 4: Intrinsic Reaction Coordinate (IRC) Calculation

An IRC calculation maps the minimum energy path downhill from the transition state, connecting it to the reactant and product minima.[23][24][25] This provides definitive proof that the located transition state connects the desired reactants and products.[16][25]

Protocol:

  • Use TS Geometry: Start the IRC calculation from the optimized and verified transition state geometry.

  • Submit Calculation:

    • Keyword: IRC

    • Options: IRC=(Forward, Reverse, MaxPoints=50, StepSize=10)

      • Forward and Reverse: Instructs the calculation to follow the reaction path in both directions from the TS.[24]

      • MaxPoints and StepSize: Control the length and resolution of the calculated path.[24]

    • Functional: M062X

    • Basis Set: 6-31+G(d,p)

  • Analyze Endpoints: The final geometries of the forward and reverse IRC paths should correspond to the reactant and product complexes.[23]

Data Presentation and Interpretation

The results of these calculations provide a wealth of quantitative data that can be used to fully characterize the reaction.

Energetics

A final, more accurate energy for each stationary point (reactant, TS, product) should be calculated using a larger basis set.

Protocol:

  • Perform Single-Point Energy Calculations: Using the geometries optimized at the M062X/6-31+G(d,p) level, perform a single-point energy calculation.

    • Keyword: SP (Single Point)

    • Functional: M062X

    • Basis Set: cc-pVTZ

  • Calculate Activation Energy and Reaction Energy:

    • Activation Energy (ΔE‡): E(TS) - E(Reactants)

    • Reaction Energy (ΔErxn): E(Products) - E(Reactants)

Table 1: Calculated Energies for the Ring-Opening of this compound

SpeciesM06-2X/6-31+G(d,p) Energy (Hartree)M06-2X/cc-pVTZ Energy (Hartree)Relative Energy (kcal/mol)
ReactantsValueValue0.0
Transition StateValueValueΔE‡
ProductsValueValueΔErxn

(Note: Placeholder "Value" would be replaced with actual output from the calculations.)

Key Geometric Parameters

Analyzing the geometry of the transition state provides crucial mechanistic insights.

Table 2: Selected Geometric Parameters (in Å) for the Transition State

ParameterDescriptionValue
C-NBreaking lactam bondValue
C-OForming bond with hydroxideValue
N-C-OAngle of nucleophilic attackValue

(Note: Placeholder "Value" would be replaced with actual output from the calculations.)

Vibrational Frequencies

The vibrational frequencies of the transition state are also informative.

Table 3: Key Vibrational Frequencies for the Transition State

ModeFrequency (cm⁻¹)Description
ImaginaryValueiMotion along the reaction coordinate (C-N bond breaking)
C=O stretchValueCarbonyl stretch (weakened in TS)

(Note: Placeholder "Value" would be replaced with actual output from the calculations.)

Conclusion: From Theory to Insight

This guide has outlined a rigorous and self-validating workflow for the computational investigation of transition states using DFT, with the base-catalyzed ring-opening of this compound as a practical example. By carefully selecting functionals and basis sets, employing robust methods for locating and verifying transition states, and systematically analyzing the resulting energetic and geometric data, researchers can gain profound insights into reaction mechanisms. This knowledge is invaluable in the field of drug development, where understanding molecular reactivity and stability can guide the design of more effective and stable therapeutic agents.

References

  • ORCA Community. Intrinsic Reaction Coordinate (IRC). ORCA 6.0 TUTORIALS - FACCTs. Available from: [Link] [Accessed January 7, 2026].

  • Lopez, R., et al. (2006). Theoretical Studies on the Ring Opening of β-lactams. Current Organic Chemistry, 10(6), 635-653. Available from: [Link] [Accessed January 7, 2026].

  • SCM. Intrinsic Reaction Coordinate (IRC). AMS 2025.1 documentation. Available from: [Link] [Accessed January 7, 2026].

  • Gaussian, Inc. Following the intrinsic reaction coordinate. Available from: [Link] [Accessed January 7, 2026].

  • Gaussian, Inc. Eigenvector following with the Berny algorithm. Available from: [Link] [Accessed January 7, 2026].

  • atomistica.online. Part 4 - Introduction to Vibrational Frequencies. Available from: [Link] [Accessed January 7, 2026].

  • Gaussian, Inc. (2006). G03 Manual: OPT. Available from: [Link] [Accessed January 7, 2026].

  • RITME. Gaussian – Molecular Modeling in Computational Chemistry. Available from: [Link] [Accessed January 7, 2026].

  • University of Bristol. Normal mode analysis for a transition state structure. Available from: [Link] [Accessed January 7, 2026].

  • Ketkaew, R. Gaussian: Finding the Transition State of Chemical Reaction. Google Sites.
  • University of Crete. Transition States and Reaction Paths. Available from: [Link] [Accessed January 7, 2026].

  • Gaussian, Inc. Opt - Gaussian.com. Available from: [Link] [Accessed January 7, 2026].

  • The DFT Course. The art of finding transition structures. Available from: [Link] [Accessed January 7, 2026].

  • VASP Wiki. Intrinsic-reaction-coordinate calculations. (2025). Available from: [Link] [Accessed January 7, 2026].

  • Mahmoud, A. R. (2025). Energy Profiles and Transition States in Organic Reactions: A Computational Study. ResearchGate. Available from: [Link] [Accessed January 7, 2026].

  • UW-Madison Department of Chemistry HPC Center. Gaussian. Available from: [Link] [Accessed January 7, 2026].

  • MLatom+. Intrinsic reaction coordinate. MLatom+ 3.19.1 documentation. Available from: [Link] [Accessed January 7, 2026].

  • Dailymotion. (2023). Transition State Calculation-TS Berny, QST2,QST3 in Gaussian. Available from: [Link] [Accessed January 7, 2026].

  • Zhang, J., et al. (2012). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 14(13), 3454-3457. Available from: [Link] [Accessed January 7, 2026].

  • Asahi, K., & Nishino, H. (2007). Synthesis of Bicyclo[3.1.0]hexan-2-ones by Manganese(III) Oxidation in Ethanol. Synthesis, 2007(14), 2229-2238. Available from: [Link] [Accessed January 7, 2026].

  • Tresadern, G., et al. (2010). Transition-State Vibrational Analysis and Isotope Effects for COMT-Catalyzed Methyl Transfer. Journal of the American Chemical Society, 132(42), 14847-14858. Available from: [Link] [Accessed January 7, 2026].

  • Gabillet, S., et al. (2010). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry, 75(15), 5115-5124. Available from: [Link] [Accessed January 7, 2026].

  • Antle, J. P., et al. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Journal of Chemical Education, 100(1), 355-360. Available from: [Link] [Accessed January 7, 2026].

  • ResearchGate. (2024). Basis set and methods for organic molecules. Available from: [Link] [Accessed January 7, 2026].

  • Gaussian, Inc. Vibrational Analysis in Gaussian. Available from: [Link] [Accessed January 7, 2026].

  • Gaussian, Inc. (2017). Transition State Optimizations with Opt=QST2. Available from: [Link] [Accessed January 7, 2026].

  • Mardirossian, N., & Head-Gordon, M. (2018). Modeling Multi-Step Organic Reactions: Can Density Functional Theory Deliver Misleading Chemistry?. Journal of the American Chemical Society, 140(30), 9578-9591. Available from: [Link] [Accessed January 7, 2026].

  • Reddit. (2023). Which Basis Set and Functional to use when?. r/comp_chem. Available from: [Link] [Accessed January 7, 2026].

  • Knowledge UChicago. (2024). Organic Reactivity Made Easy and Accurate with Automated Multireference Calculations. Available from: [Link] [Accessed January 7, 2026].

  • ORCA Community. Vibrational frequencies. ORCA 6.0 TUTORIALS - FACCTs. Available from: [Link] [Accessed January 7, 2026].

  • Wu, W., et al. (2022). Insights into gold-catalyzed formation of aza-heterocycles using benzofuroxans as nitrene transfer reagents: mechanism and origins of chemoselectivity. RSC Advances, 12(43), 28247-28255. Available from: [Link] [Accessed January 7, 2026].

  • Woźnica, M., et al. (2011). Ring-expanded Bicyclic β-lactams: A Structure-Chiroptical Properties Relationship Investigation by Experiment and Calculations. The Journal of Organic Chemistry, 76(11), 4447-4457. Available from: [Link] [Accessed January 7, 2026].

  • Reddit. (2016). Functionals and Basis Set in computational chemistry. Available from: [Link] [Accessed January 7, 2026].

  • ResearchGate. Copper‐mediated synthesis of 3‐azabicyclo[3.1.0]hex‐2‐enes 2 and.... Available from: [Link] [Accessed January 7, 2026].

  • The Computational Chemistry and Molecular Modeling Blog. (2013). Transition State Search (QST2 & QST3) and IRC with Gaussian09. Available from: [Link] [Accessed January 7, 2026].

  • Beilstein Journals. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Available from: [Link] [Accessed January 7, 2026].

  • YouTube. (2024). How to choose a functional and basis set for your DFT calculation. Available from: [Link] [Accessed January 7, 2026].

  • Wikipedia. Basis set (chemistry). Available from: [Link] [Accessed January 7, 2026].

  • Hashmi, M. A. (2021). Finding Transition States with QST2 Method in Gaussian. YouTube. Available from: [Link] [Accessed January 7, 2026].

  • Zhang, G.-Y., et al. (2023). Computational Study of Mechanisms and Tether Length Effects of Rh‐Catalyzed [3+2] and [3+2+1] Reactions of Ene/Yne‐Vinylcycl. Chemistry – An Asian Journal, 18(6), e202201211. Available from: [Link] [Accessed January 7, 2026].

  • ResearchGate. Postulated pathways proposed by Dubovtsev's group¹⁴ for the formation.... Available from: [Link] [Accessed January 7, 2026].

  • ResearchGate. (2012). How to obtain QST2 Calculation to find the transition state?. Available from: [Link] [Accessed January 7, 2026].

  • MDPI. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3698. Available from: [Link] [Accessed January 7, 2026].

  • Prier, C. K., & Arnold, F. H. (2018). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Catalysis, 8(10), 9496-9501. Available from: [Link] [Accessed January 7, 2026].

  • Prier, C. K., & Arnold, F. H. (2018). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C-H Amidation. ACS Catalysis, 8(10), 9496-9501. Available from: [Link] [Accessed January 7, 2026].

  • Beilstein Archives. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. Available from: [Link] [Accessed January 7, 2026].

  • Beilstein Journals. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. Available from: [Link] [Accessed January 7, 2026].

Sources

Methodological & Application

Application Notes & Protocols: 3-Azabicyclo[3.1.0]hexan-2-one as a Constrained GABA Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Conformational Constraint in GABAergic Drug Discovery

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), critical for maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Its effects are primarily mediated through two major classes of receptors: the ionotropic GABA-A receptors, which are ligand-gated chloride channels responsible for fast synaptic inhibition, and the metabotropic GABA-B receptors, which are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.[3][4] The dysfunction of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, insomnia, and spasticity, making GABA receptors significant targets for therapeutic intervention.[4][5]

While GABA itself has limited therapeutic utility due to its inability to cross the blood-brain barrier and its flexible structure, the development of GABA analogs has been a fruitful area of research.[1][2] A key strategy in modern medicinal chemistry is the use of conformationally restricted analogs. By locking the flexible GABA backbone into a rigid structure, we can probe the specific spatial arrangements required for binding to different GABAergic targets. This approach can lead to compounds with enhanced potency, improved selectivity for receptor subtypes or transporters, and more favorable pharmacokinetic profiles.[6][7]

3-Azabicyclo[3.1.0]hexan-2-one is a compelling scaffold for a constrained GABA analog. Its rigid bicyclic system, featuring a cyclopropane ring fused to a pyrrolidinone core, mimics a specific folded conformation of GABA.[8][9] This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals to investigate the potential of this compound and its derivatives as novel modulators of the GABAergic system.

Physicochemical Properties & Synthesis

The foundational this compound scaffold serves as a key starting point for further chemical modification. Understanding its basic properties is essential for experimental design.

PropertyValueSource
Molecular Formula C₅H₇NO[10]
Molecular Weight 97.12 g/mol [10]
IUPAC Name This compound[10]
CAS Number 159911-00-9[10]

The synthesis of the 3-azabicyclo[3.1.0]hexane core has been approached through various innovative chemical strategies, including gold-catalyzed oxidative cyclopropanation of N-allylynamides[8], manganese(III)-induced oxidative intramolecular cyclization[11], and cascade annulation of β-oxo-acrylamides with vinylsulfonium salts.[12] These methods provide versatile routes to generate a library of derivatives for structure-activity relationship (SAR) studies.

Hypothesized Mechanism: A Tale of Two Structures

The primary hypothesis for the utility of this compound is that its rigid structure pre-organizes the key pharmacophoric elements (the amine and the carboxyl group equivalent) into a conformation that is favorable for binding to a specific GABAergic target, such as a GABA receptor subtype or a GABA transporter (GAT).[7]

G cluster_0 Flexible GABA Molecule cluster_1 Constrained Analog GABA GABA Analog Analog

Caption: Structural comparison of flexible GABA vs. rigid this compound.

This conformational restriction reduces the entropic penalty upon binding, which can translate to higher affinity. Furthermore, by presenting a fixed geometry, the molecule may exhibit greater selectivity, avoiding off-target interactions that are possible with the more promiscuous, flexible GABA molecule. For example, a conformationally restricted analog based on a bicyclo[3.1.0]hexane backbone was successfully developed as the first highly potent and selective inhibitor of the betaine/GABA transporter-1 (BGT-1).[7]

Application Protocol 1: In Vitro Target Engagement - Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for GABA-A and GABA-B receptors.

Scientific Rationale: A competitive radioligand binding assay is the gold-standard initial step to quantify the direct interaction between a test compound and a target receptor.[13] By measuring the ability of our unlabeled compound to displace a known high-affinity radioligand, we can calculate its inhibitory constant (Kᵢ), a direct measure of binding affinity. This experiment validates that the compound physically engages the intended target.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol (Adapted for GABA-A Receptor):

  • Membrane Preparation:

    • Homogenize whole rat brains (minus cerebellum and pons) in 20 volumes of ice-cold 0.32 M sucrose buffer.[14]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the crude synaptic membranes.[14]

    • Wash the pellet multiple times by resuspending in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and repeating the high-speed centrifugation. This step is crucial to remove endogenous GABA.[15]

    • Resuspend the final pellet in binding buffer at a protein concentration of approximately 1 mg/mL and store at -70°C.

  • Binding Assay:

    • Set up assay tubes containing:

      • Total Binding: Binding buffer, a fixed concentration of radioligand (e.g., 5 nM [³H]muscimol), and vehicle.[14]

      • Non-Specific Binding: Binding buffer, radioligand, and a high concentration of a known displacer (e.g., 10 mM GABA).[14]

      • Competition: Binding buffer, radioligand, and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Add 0.1-0.2 mg of the prepared membrane protein to each tube.

    • Incubate at 4°C for 45 minutes.[14]

  • Filtration and Quantification:

    • Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

CompoundTarget ReceptorRadioligandKᵢ (nM)
This compoundGABA-A[³H]muscimolExperimental Value
This compoundGABA-B[³H]CGP54626Experimental Value

Application Protocol 2: Functional Activity - Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional effect of this compound on GABA-A receptor-mediated currents.

Scientific Rationale: While binding assays confirm target engagement, they do not reveal the functional consequence. Electrophysiology, specifically the whole-cell patch-clamp technique, allows for the direct measurement of ion flow through the GABA-A receptor channel in response to compound application.[16][17] This allows us to determine if the compound acts as an agonist (opens the channel), an antagonist (blocks the channel from opening), or a positive/negative allosteric modulator (enhances or diminishes the effect of GABA).[18]

Detailed Step-by-Step Protocol:

  • Cell Preparation:

    • Use a cell line stably expressing a specific GABA-A receptor subtype of interest (e.g., HEK293 cells expressing α1β2γ2 subunits) or primary cultured neurons.

    • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Recording Setup:

    • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution (in mM: 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with intracellular solution (in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2).

  • Recording Procedure:

    • Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal").

    • Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

    • Clamp the cell membrane potential at -60 mV.

    • Establish a stable baseline recording.

  • Compound Application & Data Acquisition:

    • Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline inward chloride current.

    • To test for agonism, apply varying concentrations of this compound alone.

    • To test for antagonism or modulation, co-apply varying concentrations of the test compound with the fixed concentration of GABA.

    • Use a rapid solution exchange system for fast and precise compound application. Record the resulting currents using appropriate acquisition software.

  • Data Analysis:

    • Measure the peak amplitude of the inward current for each application.

    • For agonists, plot current amplitude against concentration to generate a dose-response curve and calculate the EC₅₀.

    • For antagonists/modulators, plot the percentage inhibition or potentiation of the GABA-evoked current against concentration to calculate the IC₅₀ or EC₅₀.

CompoundFunctional ActivityReceptor SubtypeEC₅₀ / IC₅₀ (µM)
This compounde.g., Agonist, Antagonistα1β2γ2Experimental Value

Application Protocol 3: In Vivo CNS Effects - Open Field Test

Objective: To evaluate the effect of systemically administered this compound on locomotor activity and anxiety-like behavior in mice.

Scientific Rationale: An in vivo model is essential to determine if the compound can cross the blood-brain barrier and exert a functional effect on the CNS. The open field test is a standard behavioral assay used to assess general locomotor activity and anxiety.[19] A compound with anxiolytic properties (like many GABA-A positive modulators) might increase the time an animal spends in the exposed center of the arena, while a sedative effect would decrease overall movement.

Caption: Experimental workflow for the in vivo open field test.

Detailed Step-by-Step Protocol:

  • Animal Handling & Dosing:

    • Use adult male C57BL/6 mice. House them in a controlled environment with a 12-hour light/dark cycle.

    • Acclimatize the animals to the testing room for at least 1 hour before the experiment.

    • Prepare a solution of this compound in a suitable vehicle (e.g., saline with 5% DMSO).

    • Administer the compound or vehicle via intraperitoneal (i.p.) injection at a defined dose (e.g., 1, 5, 10 mg/kg). Include a positive control group (e.g., diazepam).

  • Experimental Procedure:

    • After a 30-minute pre-treatment period, gently place a mouse in the center of the open field arena (e.g., a 40x40x30 cm box).

    • Allow the mouse to explore freely for 10 minutes. The arena should be evenly illuminated.

    • Record the session using an overhead video camera connected to a tracking system.

    • Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

  • Data Analysis:

    • Use the video-tracking software to automatically quantify key behavioral parameters.

    • Locomotor Activity: Total distance traveled (cm).

    • Anxiety-Like Behavior: Time spent in the center zone (s) versus the periphery, and the number of entries into the center zone.

    • Exploratory Behavior: Number of vertical rears.

    • Compare the data from the drug-treated groups to the vehicle-control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Treatment GroupDose (mg/kg)Total Distance (cm)Time in Center (s)
Vehicle-Mean ± SEMMean ± SEM
Test Compound1Mean ± SEMMean ± SEM
Test Compound5Mean ± SEMMean ± SEM
Test Compound10Mean ± SEMMean ± SEM
Positive Controle.g., 2Mean ± SEMMean ± SEM

References

  • Siegel, G. J., Agranoff, B. W., Albers, R. W., et al. (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

  • Martínez-Pasamar, S., et al. (2021). GABA A Rs are the most prominent inhibitory neurotransmitter receptors in the CNS. Journal of Neurochemistry, 158(5), 1163-1189. [Link]

  • Peterson, S. GABAA Receptor Binding Assay Protocol. PDSP. [Link]

  • Asahi, K., & Nishino, H. (2009). Synthesis of Bicyclo[3.1.0]hexan-2-ones by Manganese(III) Oxidation in Ethanol. Synthesis, 2009(1), 123-131. [Link]

  • Olsen, R. W. (2018). GABA Receptors: Pharmacological Potential and Pitfalls. Current Opinion in Pharmacology, 40, 1-7. [Link]

  • Ye, L., He, W., & Zhang, L. (2011). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 13(5), 1004–1007. [Link]

  • Wikipedia contributors. (2024, November 28). GABAA receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GABAA receptors. [Link]

  • Gandon, V., et al. (2011). Efficient synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides using a copper-free Sonogashira coupling. Organic & Biomolecular Chemistry, 9(5), 1561-1570. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 5, Unit 5.5. [Link]

  • Wang, Y., et al. (2021). Diastereoselective construction of azabicyclo[3.1.0]hexan-2-ones via a base-mediated cascade annulation of β-oxo-acrylamides with vinylsulfonium salts. Organic & Biomolecular Chemistry, 19(34), 7436-7440. [Link]

  • Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203. [Link]

  • Li, G., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link]

  • Shestakova, T. S., et al. (2021). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 26(11), 3375. [Link]

  • Toh, K. K., et al. (2012). Copper-mediated aerobic synthesis of 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles from N-allyl/propargyl enamine carboxylates. The Journal of Organic Chemistry, 77(17), 7539-7551. [Link]

  • ResearchGate. (n.d.). Structural formulas of selected GABA analogs of restricted conformation.... [Link]

  • Glukhareva, T. V., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 27(19), 6296. [Link]

  • Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology. [Link]

  • Strata, P. (1986). Electrophysiology of the GABAergic synapses. Functional Neurology, 1(4), 339-344. [Link]

  • Farrant, M., & Kaila, K. (2007). Electrophysiology of ionotropic GABA receptors. Progress in Brain Research, 160, 59-87. [Link]

  • Cheng, M. H., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

  • de Souza, G. C., et al. (2017). Effects of GABAa receptor antagonists on motor behavior in pharmacological Parkinson's disease model in mice. Journal of Basic and Applied Pharmaceutical Sciences, 38(1). [Link]

  • Wang, C., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(7), 3585-3589. [Link]

  • Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal Research Reviews, 19(2), 149-177. [Link]

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338-2347. [Link]

  • ResearchGate. (n.d.). Synthetic strategies towards the synthesis of 3-azabicyclo[3.1.0]hexanes. [Link]

  • Ghelardini, C., et al. (1998). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Journal of Medicinal Chemistry, 41(12), 2145-2154. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Glukhareva, T. V., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. National Institutes of Health. [Link]

  • Allen, M. J., & Sabir, S. (2025). GABA Receptor. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • Zvejniece, L., et al. (2021). Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors' Ligands. International Journal of Molecular Sciences, 22(19), 10609. [Link]

  • Nakagawa, T., et al. (2022). Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane/hexene or [4.1.0]Heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors. Organic Letters, 24(24), 4419–4423. [Link]

  • Kawasaki, T., et al. (2014). Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor. ACS Medicinal Chemistry Letters, 5(6), 683-687. [Link]

  • Sack, G. (2016). Light-activated antagonists for the GABAA receptor family. Helen Wills Neuroscience Institute, UC Berkeley. [Link]

  • ResearchGate. (n.d.). Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate. [Link]

  • ResearchGate. (n.d.). A Role of GABA Analogues in the Treatment of Neurological Diseases. [Link]

  • Martin, V. C., & Morris, R. G. M. (2017). Optimizing GABAA receptor antagonism for the induction of long-term potentiation in the mouse and rat dentate gyrus in vitro. Journal of Neurophysiology, 118(1), 137-145. [Link]

Sources

Application of 3-Azabicyclo[3.1.0]hexan-2-one Derivatives in Neuro-oncology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Scaffold for Glioblastoma Therapeutics

Glioblastoma (GBM) remains one of the most formidable challenges in oncology, characterized by its aggressive infiltration of brain tissue and profound resistance to conventional therapies. The relentless pursuit of novel therapeutic strategies has led researchers to explore unique chemical scaffolds capable of targeting the complex biology of this disease. Among these, the 3-azabicyclo[3.1.0]hexan-2-one core structure has emerged as a promising starting point for the development of potent anti-cancer agents. While derivatives of this bicyclic compound have demonstrated broad anti-tumor activity, their specific application in neuro-oncology is an area of burgeoning interest.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the application of this compound derivatives in the context of glioblastoma. We will delve into the mechanistic rationale for their use, provide detailed protocols for their evaluation, and present a logical workflow for advancing a lead compound from initial screening to preclinical validation.

Mechanistic Insights: A Dual-Pronged Attack on Glioblastoma

The therapeutic potential of this compound derivatives in glioblastoma appears to stem from a dual mechanism of action, targeting both metabolic vulnerabilities and the invasive machinery of the tumor cells.

Targeting Nucleotide Metabolism via IMPDH Inhibition

A seminal study identified a derivative, 6-ethoxycarbonyl-3-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione, as a potent cytotoxic agent against the U87MG human glioblastoma cell line.[1] The primary mechanism of action was determined to be the inhibition of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1]

Glioblastoma cells exhibit a heightened reliance on de novo purine synthesis to fuel their rapid proliferation and repair DNA damage induced by therapies like radiation.[2] Specifically, the isoform IMPDH2 is frequently overexpressed in glioblastoma and is associated with poor prognosis.[3][4][5] Inhibition of IMPDH2 has been shown to suppress glioblastoma cell growth, induce nucleolar stress, and decrease the expression of key oncogenic drivers such as telomerase reverse transcriptase (TERT).[5][6][7] Therefore, targeting IMPDH presents a compelling therapeutic strategy. The this compound scaffold provides a unique chemical framework for the design of novel IMPDH inhibitors with potential for high potency and selectivity.

cluster_0 De Novo Purine Synthesis cluster_1 Glioblastoma Cell Proliferation & Survival Ribose-5-Phosphate Ribose-5-Phosphate IMP IMP Ribose-5-Phosphate->IMP Multiple Steps XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP DNA/RNA Synthesis DNA/RNA Synthesis GTP->DNA/RNA Synthesis Essential Building Block Oncogenic Signaling\n(e.g., TERT expression) Oncogenic Signaling (e.g., TERT expression) GTP->Oncogenic Signaling\n(e.g., TERT expression) Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Tumor Growth Tumor Growth Oncogenic Signaling\n(e.g., TERT expression)->Tumor Growth 3-Azabicyclo[3.1.0]hexan-2-one_Derivative 3-Azabicyclo[3.1.0]hexan-2-one_Derivative 3-Azabicyclo[3.1.0]hexan-2-one_Derivative->IMP Inhibits IMPDH

IMPDH Inhibition Pathway

Disruption of the Actin Cytoskeleton and Cell Motility

A hallmark of glioblastoma is its diffuse invasion into the surrounding brain parenchyma, which renders complete surgical resection impossible and inevitably leads to tumor recurrence. This invasive phenotype is heavily dependent on the dynamic remodeling of the actin cytoskeleton. Studies on various cancer cell lines have demonstrated that derivatives of 3-azabicyclo[3.1.0]hexane can induce significant alterations in the actin cytoskeleton, leading to the disappearance of stress fibers and a reduction in filopodia-like membrane protrusions.[8][9] These changes are associated with a decrease in cell motility.[8] While this mechanism has not yet been explicitly demonstrated in glioblastoma cells for this class of compounds, it presents a highly plausible and significant secondary anti-cancer activity.

Glioblastoma_Cell Glioblastoma_Cell Actin_Polymerization Actin_Polymerization Stress_Fibers_Filopodia_Formation Stress_Fibers_Filopodia_Formation Actin_Polymerization->Stress_Fibers_Filopodia_Formation Disrupted_Cytoskeleton Disrupted Cytoskeleton (Loss of Stress Fibers) Actin_Polymerization->Disrupted_Cytoskeleton Cell_Motility_Invasion Cell_Motility_Invasion Stress_Fibers_Filopodia_Formation->Cell_Motility_Invasion 3-Azabicyclo[3.1.0]hexan-2-one_Derivative 3-Azabicyclo[3.1.0]hexan-2-one_Derivative 3-Azabicyclo[3.1.0]hexan-2-one_Derivative->Actin_Polymerization Reduced_Motility_Invasion Reduced_Motility_Invasion Disrupted_Cytoskeleton->Reduced_Motility_Invasion Leads to

Cytoskeletal Disruption Pathway

Experimental Workflow for Evaluation in Neuro-oncology

The following workflow provides a structured approach to evaluate a novel this compound derivative for its potential as a therapeutic agent against glioblastoma.

Start Start In_Vitro_Screening Phase 1: In Vitro Screening Start->In_Vitro_Screening Cell_Viability_Assay Cell_Viability_Assay In_Vitro_Screening->Cell_Viability_Assay 1a Mechanism_of_Action Phase 2: Mechanism of Action Studies IMPDH_Activity_Assay IMPDH_Activity_Assay Mechanism_of_Action->IMPDH_Activity_Assay 2a In_Vivo_Efficacy Phase 3: In Vivo Efficacy Orthotopic_Xenograft_Model Orthotopic_Xenograft_Model In_Vivo_Efficacy->Orthotopic_Xenograft_Model 3a End End Migration_Invasion_Assay Migration_Invasion_Assay Cell_Viability_Assay->Migration_Invasion_Assay 1b Migration_Invasion_Assay->Mechanism_of_Action Western_Blot Western_Blot IMPDH_Activity_Assay->Western_Blot 2b Immunofluorescence Immunofluorescence Western_Blot->Immunofluorescence 2c Immunofluorescence->In_Vivo_Efficacy Orthotopic_Xenograft_Model->End

Experimental Workflow Diagram

Detailed Protocols

Phase 1: In Vitro Screening

1a. Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of the test compound on the metabolic activity of glioblastoma cells, which is an indicator of cell viability.

  • Cell Lines: U87MG, U251MG (ATCC), and patient-derived glioblastoma stem-like cells (GSCs).

  • Materials:

    • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • 96-well cell culture plates.

    • Test compound (this compound derivative) dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO (cell culture grade).

    • Microplate reader.

  • Procedure:

    • Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

    • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Temozolomide).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

1b. Cell Migration and Invasion Assessment (Transwell Assay)

This assay evaluates the ability of the test compound to inhibit the migratory and invasive potential of glioblastoma cells.

  • Materials:

    • 24-well Transwell inserts with 8 µm pore size polycarbonate membranes.

    • Matrigel (for invasion assay).

    • Serum-free culture medium.

    • Complete culture medium (as a chemoattractant).

    • Cotton swabs.

    • Crystal Violet staining solution.

  • Procedure:

    • For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Transwell inserts with the diluted Matrigel and incubate at 37°C for 2 hours to allow for polymerization.

    • Harvest glioblastoma cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

    • Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts (coated with Matrigel for invasion, uncoated for migration).

    • Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber.

    • Add the test compound at various concentrations to both the upper and lower chambers.

    • Incubate for 24-48 hours at 37°C, 5% CO₂.

    • After incubation, remove the medium from the upper chamber and gently wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom surface of the membrane with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.1% Crystal Violet for 20 minutes.

    • Wash the inserts with PBS and allow them to air dry.

    • Visualize and count the migrated cells under a microscope. Quantify the results by counting cells in several random fields.

Phase 2: Mechanism of Action Studies

2a. In Vitro IMPDH Activity Assay

This colorimetric assay measures the activity of IMPDH in cell lysates.

  • Materials:

    • IMPDH Assay Kit (commercially available).

    • Glioblastoma cell lysates.

    • Microplate reader.

  • Procedure:

    • Prepare glioblastoma cell lysates according to the kit manufacturer's instructions.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Prepare a reaction mixture containing the test compound at various concentrations.

    • Add the cell lysate to the reaction mixture.

    • Initiate the reaction by adding the substrate (IMP and NAD⁺).

    • Incubate at 37°C for 30-60 minutes.

    • Measure the absorbance at 492 nm, which corresponds to the formation of formazan.[10]

    • Calculate the percentage of IMPDH inhibition relative to the vehicle control.

2b. Western Blot Analysis for IMPDH2 and Downstream Effectors

This protocol is for detecting changes in the protein levels of IMPDH2 and key proteins involved in cell proliferation and survival.

  • Materials:

    • Primary antibodies: anti-IMPDH2, anti-p53, anti-c-Myc, anti-TERT, anti-β-actin (loading control).

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF membranes.

    • Chemiluminescence detection reagents.

  • Procedure:

    • Treat glioblastoma cells with the test compound at its IC₅₀ concentration for 24-48 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate 20-40 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

2c. Immunofluorescence Staining for Actin Cytoskeleton

This protocol visualizes the effect of the test compound on the actin cytoskeleton organization in glioblastoma cells.

  • Materials:

    • Glass coverslips.

    • 4% Paraformaldehyde (PFA) in PBS.

    • 0.1% Triton X-100 in PBS.

    • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488).

    • DAPI (for nuclear counterstaining).

    • Fluorescence microscope.

  • Procedure:

    • Seed glioblastoma cells on glass coverslips in a 24-well plate and allow them to attach overnight.

    • Treat the cells with the test compound at its IC₅₀ concentration for 24 hours.

    • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash with PBS and incubate with fluorescently labeled phalloidin for 1 hour in the dark.

    • Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips on glass slides with mounting medium.

    • Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.

Phase 3: In Vivo Efficacy

3a. Orthotopic Glioblastoma Xenograft Model in Mice

This protocol establishes a clinically relevant in vivo model to assess the therapeutic efficacy of the test compound.

  • Materials:

    • Immunocompromised mice (e.g., NOD-SCID or NSG).

    • U87MG or patient-derived GSC line engineered to express luciferase.

    • Stereotactic apparatus.

    • Anesthesia machine.

    • Bioluminescence imaging system.

  • Procedure:

    • Culture and harvest luciferase-expressing glioblastoma cells.

    • Anesthetize the mice and secure them in a stereotactic frame.

    • Create a small burr hole in the skull at the predetermined coordinates for the striatum.

    • Slowly inject 2-5 µL of the cell suspension (containing approximately 1 x 10⁵ cells) into the brain.

    • Suture the scalp incision.

    • Monitor tumor growth weekly using bioluminescence imaging.

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group should receive the vehicle.

    • Monitor tumor growth and the overall health of the mice throughout the study.

    • The primary endpoint is typically overall survival. Secondary endpoints can include tumor volume reduction as measured by imaging.

Data Presentation and Interpretation

Assay Key Parameters to Measure Expected Outcome for an Effective Compound
MTT Assay IC₅₀ valueLow micromolar or nanomolar IC₅₀ value.
Transwell Assay Percentage of migrated/invaded cellsSignificant reduction in cell migration and invasion.
IMPDH Activity Assay Percentage of IMPDH inhibitionDose-dependent inhibition of IMPDH activity.
Western Blot Protein expression levelsDecreased expression of IMPDH2, c-Myc, and TERT. Increased expression of p53.
Immunofluorescence Actin filament organizationDisruption of stress fibers, reduction in filopodia.
Orthotopic Model Median survival, tumor bioluminescenceIncreased median survival, reduced tumor growth.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of novel therapeutics for glioblastoma. Its potential to dually target the metabolic machinery and the invasive nature of this devastating cancer warrants further investigation. The protocols outlined in this guide provide a robust framework for the systematic evaluation of new derivatives. Future research should focus on optimizing the structure of these compounds to enhance their potency, selectivity, and ability to cross the blood-brain barrier. Furthermore, exploring synergistic combinations with standard-of-care therapies such as radiation and temozolomide could unlock their full therapeutic potential in the fight against glioblastoma.

References

  • Wahl, D. R. (n.d.). Targeting Nucleotide Metabolism to Overcome Therapy Resistance in Glioblastoma. Grantome. Retrieved from [Link]

  • Galarreta, M. R., & Higuera-Matas, A. (2021). Glioblastoma Metabolism: Insights and Therapeutic Strategies. International Journal of Molecular Sciences, 22(11), 5693. [Link]

  • Kofuji, S., et al. (2019). IMP dehydrogenase-2 drives aberrant nucleolar activity and promotes tumorigenesis in glioblastoma. Nature Cell Biology, 21(8), 1003–1014. [Link]

  • ResearchGate. (n.d.). IMPDH2 promotes growth of GBM cells in vitro and in vivo a, IMPDH2 KO... Retrieved from [Link]

  • Kofuji, S., et al. (2019). IMP dehydrogenase-2 drives aberrant nucleolar activity and promotes tumorigenesis in glioblastoma. Nature Cell Biology, 21(8), 1003–1014. [Link]

  • Chen, C. H., et al. (2024). IMPDH Inhibition Decreases TERT Expression and Synergizes the Cytotoxic Effect of Chemotherapeutic Agents in Glioblastoma Cells. International Journal of Molecular Sciences, 25(11), 5992. [Link]

  • Mistry, H., et al. (2021). Nuclear IMPDH Filaments in Human Gliomas. Cancers, 13(21), 5369. [Link]

  • NOVOCIB. (n.d.). Active Human IMPDH Type 2 Enzyme. Retrieved from [Link]

  • Yi, M., et al. (2022). Targeting nucleotide metabolism: a promising approach to enhance cancer immunotherapy. Journal of Hematology & Oncology, 15(1), 47. [Link]

  • Kofuji, S., & Sugiura, Y. (2020). Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. Cancers, 12(10), 2769. [Link]

  • Wahl, D. R., et al. (2021). Clinical targeting of altered metabolism in high grade glioma. Neuro-Oncology, 23(10), 1615–1629. [Link]

  • Biomedical Research Service Center. (n.d.). Inosine-5′-monophosphate Dehydrogenase (IMPDH) Assay Kit. Retrieved from [Link]

  • Villa, E., et al. (2022). Targeting metabolic reprogramming in glioblastoma as a new strategy to overcome therapy resistance. Frontiers in Oncology, 12, 988011. [Link]

  • Wang, Y., et al. (2023). IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target. Cell Proliferation, 56(10), e13504. [Link]

  • Bio-protocol. (n.d.). Measurement of PBMC IMPDH enzyme activity. Retrieved from [Link]

  • Biomedical Research Service Center. (n.d.). BMR Inosine-5-phosphate Dehydrogenase (IMPDH) Assay Kit. Retrieved from [Link]

  • Kofuji, S., & Sugiura, Y. (2020). GTP metabolic reprogramming by IMPDH2: unlocking cancer cells' fuelling mechanism. Essays in Biochemistry, 64(4), 677–686. [Link]

  • Kofuji, S., et al. (2019). IMP dehydrogenase-2 drives aberrant nucleolar activity and promotes tumorigenesis in glioblastoma. Nature Cell Biology, 21(8), 1003–1014. [Link]

  • Popova, Y. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Pharmaceuticals, 15(9), 1133. [Link]

  • Ivanova, A. V., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. International Journal of Molecular Sciences, 26(7), 3474. [Link]

  • Popova, Y. V., et al. (2024). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Pharmaceuticals, 17(12), 1582. [Link]

  • JoVE. (2022, May 31). Co-culture Of Glioblastoma Cells: Migration Cellular Interactions Study | Protocol Preview. [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Retrieved from [Link]

  • Restall, I., et al. (2018). Live-Cell Imaging Assays to Study Glioblastoma Brain Tumor Stem Cell Migration and Invasion. Journal of Visualized Experiments, (138), e58152. [Link]

  • Popova, Y. V., et al. (n.d.). Study of cytotoxicity of cyclopropa[a]pyrrolizidine and 3-azabicyclo[3.1.0]hexane derivatives spiro-fused with acenaphthylen-1(2H)-one and aceanthrylen-1(2H)-one fragments against tumor cell lines. Sciforum. [Link]

  • Sontheimer, H. (2008). Modulation of Glioma Cell Migration and Invasion Using Cl− and K+ Ion Channel Blockers. Glia, 56(14), 1500–1511. [Link]

  • JoVE. (2022, May 31). Co-culture Of Glioblastoma Cells: Migration Cellular Interactions Study | Protocol Preview. [Video]. YouTube. [Link]

  • Restall, I., et al. (2018). Live-Cell Imaging Assays to Study Glioblastoma Brain Tumor Stem Cell Migration and Invasion. Journal of Visualized Experiments, (138), e58152. [Link]

  • Barnes, B. J., et al. (2001). Analysis of the in vitro inhibition of murine and human tumor cell growth by pyrazole derivatives and a substituted azabicyclo [3.1.0] hexane-2,4-dione. Anticancer Research, 21(4A), 2313–2321. [Link]

  • Chen, C. H., et al. (2024). IMPDH Inhibition Decreases TERT Expression and Synergizes the Cytotoxic Effect of Chemotherapeutic Agents in Glioblastoma Cells. International Journal of Molecular Sciences, 25(11), 5992. [Link]

  • Izydore, R. A., et al. (2004). Implications of selective type II IMP dehydrogenase (IMPDH) inhibition by the 6-ethoxycarbonyl-3,3-disubstituted-1,5-diazabicyclo[3.1.0]hexane-2,4-diones on tumor cell death. Bioorganic & Medicinal Chemistry, 12(16), 4341–4352. [Link]

  • Olsen, M. L., et al. (2023). Pharmacological Inhibition of Membrane Signaling Mechanisms Reduces the Invasiveness of U87-MG and U251-MG Glioblastoma Cells In Vitro. Cancers, 15(4), 1027. [Link]

  • Olsen, M. L., et al. (2023). Pharmacological Inhibition of Membrane Signaling Mechanisms Reduces the Invasiveness of U87-MG and U251-MG Glioblastoma Cells In Vitro. Cancers, 15(4), 1027. [Link]

  • R Discovery. (n.d.). U87MG Cells Research Articles. Retrieved from [Link]

Sources

Design and Application of 3-Azabicyclo[3.1.0]hexane Scaffolds for Potent and Selective DPP-4 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus. Their mechanism of action, which involves prolonging the activity of incretin hormones, offers glycemic control with a low risk of hypoglycemia. Within the diverse chemical landscape of DPP-4 inhibitors, compounds featuring a 3-azabicyclo[3.1.0]hexane scaffold have demonstrated significant promise, offering a unique combination of structural rigidity and favorable physicochemical properties. This technical guide provides a comprehensive overview of the design, synthesis, and evaluation of DPP-4 inhibitors based on this privileged scaffold. We will delve into detailed protocols for chemical synthesis, in vitro enzymatic assays, in vivo pharmacodynamic and pharmacokinetic studies, and structural biology considerations, offering field-proven insights to guide researchers in this exciting area of drug discovery.

Introduction: The Rationale for the 3-Azabicyclo[3.1.0]hexane Scaffold in DPP-4 Inhibition

The enzyme DPP-4 is a serine protease that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of various peptides, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, the bioavailability of these incretins is increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels.[1]

The 3-azabicyclo[3.1.0]hexane core is a conformationally restricted isostere of piperidine and pyrrolidine motifs often found in DPP-4 inhibitors.[3][4][5] Its rigid bicyclic structure offers several advantages in drug design:

  • Reduced Conformational Flexibility: This rigidity can lead to a lower entropic penalty upon binding to the target enzyme, potentially increasing binding affinity.

  • Precise Vectorial Orientation of Substituents: The fixed geometry allows for the precise positioning of functional groups to interact with key residues in the DPP-4 active site.

  • Improved Physicochemical Properties: The scaffold can be decorated with various substituents to fine-tune properties such as solubility, metabolic stability, and oral bioavailability.

The exploration of N-substituted 3-azabicyclo[3.1.0]hexane derivatives has led to the discovery of potent and selective DPP-4 inhibitors, highlighting the value of this scaffold in medicinal chemistry.[3]

Chemical Synthesis of 3-Azabicyclo[3.1.0]hexane-Based DPP-4 Inhibitors

The synthesis of DPP-4 inhibitors incorporating the 3-azabicyclo[3.1.0]hexane scaffold typically involves the construction of the bicyclic core followed by coupling with other key pharmacophoric fragments. Several synthetic strategies have been developed for the construction of the 3-azabicyclo[3.1.0]hexane ring system, including intramolecular cyclopropanation and cycloaddition reactions.[4][5]

Below is a representative, multi-step protocol for the synthesis of a generic 3-azabicyclo[3.1.0]hexane-based DPP-4 inhibitor, derived from established methodologies.

Experimental Protocol: Synthesis of a Representative Inhibitor

Step 1: Synthesis of the 3-Azabicyclo[3.1.0]hexane Core

This protocol outlines a common method starting from commercially available materials.

  • Materials: N-Boc-pyrroline, dibromomethane, sodium hexamethyldisilazide (NaHMDS), toluene.

  • Procedure:

    • To a solution of N-Boc-pyrroline (1 equivalent) in anhydrous toluene at -78 °C under an inert atmosphere (e.g., argon), add NaHMDS (2.2 equivalents) dropwise.

    • Stir the reaction mixture at -78 °C for 30 minutes.

    • Add dibromomethane (1.5 equivalents) dropwise, maintaining the temperature at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford the Boc-protected 3-azabicyclo[3.1.0]hexane.

Step 2: Deprotection of the Bicyclic Core

  • Materials: Boc-protected 3-azabicyclo[3.1.0]hexane, 4M HCl in 1,4-dioxane, diethyl ether.

  • Procedure:

    • Dissolve the Boc-protected 3-azabicyclo[3.1.0]hexane (1 equivalent) in 4M HCl in 1,4-dioxane.

    • Stir the solution at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the 3-azabicyclo[3.1.0]hexane.

    • Collect the solid by filtration and dry under vacuum.

Step 3: Coupling with a Side Chain Moiety

This step involves the coupling of the deprotected core with a carboxylic acid containing the desired side chain, often designed to interact with the S1 and S2 pockets of DPP-4.

  • Materials: 3-Azabicyclo[3.1.0]hexane hydrochloride, a suitable carboxylic acid (e.g., an N-protected amino acid derivative), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-diisopropylethylamine (DIPEA), anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the 3-azabicyclo[3.1.0]hexane hydrochloride (1 equivalent) to the reaction mixture.

    • Stir at room temperature for 12 hours.

    • Dilute the reaction with water and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the coupled product.

Step 4: Final Deprotection (if necessary)

If the coupled side chain contains a protecting group (e.g., Boc or Cbz), a final deprotection step is required. The conditions for this step will depend on the nature of the protecting group.

In Vitro Biological Evaluation

The primary in vitro assay for evaluating novel compounds is the DPP-4 enzyme inhibition assay. This is typically followed by selectivity assays against other related proteases.

DPP-4 Enzymatic Inhibition Assay (Fluorometric)

This protocol describes a common and robust method for determining the half-maximal inhibitory concentration (IC50) of test compounds against DPP-4. The assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4, which releases the fluorescent AMC product.

Protocol: Determination of IC50 for DPP-4 Inhibition

  • Materials:

    • Human recombinant DPP-4 enzyme

    • DPP-4 substrate: Gly-Pro-AMC

    • Assay Buffer: e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA

    • Test compounds dissolved in DMSO

    • Positive control inhibitor (e.g., Sitagliptin)

    • 96-well black microplate with a clear bottom

    • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

    • Assay Setup:

      • In a 96-well plate, add 2 µL of the diluted test compounds or DMSO (for control wells) to the respective wells.

      • Add 48 µL of the DPP-4 enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.

      • Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

    • Reaction Initiation: Add 50 µL of the DPP-4 substrate solution (pre-diluted in assay buffer) to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or near its Km value.

    • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity every 1-2 minutes for a period of 15-30 minutes at 37°C using a fluorescence plate reader.

    • Data Analysis:

      • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time plot) for each well.

      • Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

      • Plot the percent inhibition against the logarithm of the compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Data Presentation: In Vitro Activity of Hypothetical Inhibitors
Compound ID3-Azabicyclo[3.1.0]hexane SubstitutionDPP-4 IC50 (nM)Selectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)
HYPO-001 3-(Trifluoromethyl)phenyl15.2>500>500
HYPO-002 2,4-Difluorobenzyl8.7>1000>1000
HYPO-003 Pyrimidin-2-yl25.1>300>400
Sitagliptin (Reference)19.0>2600>2600

In Vivo Evaluation: Pharmacodynamics and Pharmacokinetics

In vivo studies are crucial to assess the efficacy and drug-like properties of the synthesized inhibitors. The oral glucose tolerance test (OGTT) is a key pharmacodynamic assay, while pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds.

Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT evaluates the ability of a compound to improve glucose tolerance in an animal model.

Protocol: Mouse Oral Glucose Tolerance Test

  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Materials:

    • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Glucose solution (2 g/kg body weight).

    • Glucometer and test strips.

  • Procedure:

    • Fast the mice for 6 hours prior to the experiment, with free access to water.[4]

    • Administer the test compound or vehicle orally (p.o.) by gavage. A typical dose might range from 1 to 30 mg/kg.

    • After 30-60 minutes, collect a baseline blood sample (t=0) from the tail vein to measure blood glucose levels.

    • Immediately administer the glucose solution orally by gavage.

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[4]

    • Data Analysis:

      • Plot the mean blood glucose concentration versus time for each treatment group.

      • Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes.

      • Compare the AUC of the compound-treated groups to the vehicle-treated group to determine the effect on glucose tolerance.

Workflow for In Vivo Efficacy Testing

G cluster_0 Pre-Study cluster_1 Study Day cluster_2 Data Analysis acclimatization Animal Acclimatization randomization Group Randomization acclimatization->randomization fasting 6-hour Fasting dosing Oral Dosing (Compound/Vehicle) fasting->dosing glucose_challenge Oral Glucose Challenge (2g/kg) dosing->glucose_challenge blood_sampling Blood Sampling (0, 15, 30, 60, 90, 120 min) glucose_challenge->blood_sampling glucose_measurement Blood Glucose Measurement blood_sampling->glucose_measurement auc_calculation AUC Calculation glucose_measurement->auc_calculation statistical_analysis Statistical Analysis auc_calculation->statistical_analysis G cluster_0 Gut cluster_1 Pancreas food Food Intake incretins GLP-1 & GIP Release food->incretins insulin Insulin Secretion (β-cells) incretins->insulin Stimulates glucagon Glucagon Secretion (α-cells) incretins->glucagon Inhibits dpp4 DPP-4 Enzyme incretins->dpp4 Degradation glucose_uptake Glucose Uptake (Muscle, Adipose) insulin->glucose_uptake Increases hepatic_glucose Hepatic Glucose Production glucagon->hepatic_glucose Decreases Inhibition inactive_incretins Inactive Incretins dpp4->inactive_incretins inhibitor 3-Azabicyclo[3.1.0]hexane Inhibitor inhibitor->dpp4 Inhibition blood_glucose Lowered Blood Glucose glucose_uptake->blood_glucose

Sources

Application Notes and Protocols for the Stereoselective Synthesis of 3-Azabicyclo[3.1.0]hexan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane ring system is a conformationally constrained and synthetically valuable scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional architecture allows for the precise spatial orientation of pharmacophoric elements, making it a privileged motif in the design of potent and selective therapeutic agents. This structural feature is crucial for enhancing binding affinity to biological targets and improving pharmacokinetic profiles.

Derivatives of this scaffold are found in a range of biologically active molecules, including nonnarcotic analgesics, inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes, and antagonists for various receptors.[1][2] For instance, the core structure is a key component in several lead compounds and drug candidates, highlighting its pharmaceutical relevance.[3][4] The development of stereoselective synthetic methods is paramount, as the biological activity of these molecules is often critically dependent on their stereochemistry. This guide provides an in-depth overview of modern, stereoselective strategies for the synthesis of 3-azabicyclo[3.1.0]hexan-2-one derivatives, complete with detailed experimental protocols.

Synthetic Strategies: A Mechanistic Approach to Stereocontrol

The construction of the strained bicyclic system of 3-azabicyclo[3.1.0]hexan-2-ones with high stereoselectivity can be achieved through several elegant synthetic disconnections. The choice of strategy is often dictated by the desired substitution pattern and stereochemical outcome.

Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation

One of the most direct and efficient methods for constructing the 3-azabicyclo[3.1.0]hexane core is the transition metal-catalyzed intramolecular cyclopropanation of allylic diazoacetamides. Dirhodium(II) catalysts, in particular, have proven to be exceptionally effective. The stereochemical outcome of the reaction (formation of exo or endo isomers) can be controlled by the judicious selection of the rhodium catalyst and reaction conditions.

The mechanism proceeds through the formation of a rhodium carbene intermediate from the diazo compound. This electrophilic carbene is then attacked by the tethered alkene in an intramolecular fashion to form the cyclopropane ring. The facial selectivity of the alkene attack on the carbene dictates the final stereochemistry. Chiral ligands on the dirhodium(II) core can induce high levels of enantioselectivity. Recent advancements have demonstrated that this cyclopropanation can be achieved with very low catalyst loadings (<0.01 mol%), making the process highly practical and scalable.[3][4]

Logical Workflow for Dirhodium-Catalyzed Cyclopropanation

G cluster_1 Catalytic Cycle cluster_2 Diastereomer Separation/Epimerization Start N-Boc-2,5-dihydropyrrole Carbene Rh(II)-Carbene Intermediate Start->Carbene Diazo Ethyl Diazoacetate (EDA) Diazo->Carbene Catalyst Dirhodium(II) Catalyst (e.g., Rh₂(esp)₂) Catalyst->Carbene forms Cyclopropanation Intramolecular Cyclopropanation Carbene->Cyclopropanation Product_Mix Exo/Endo Product Mixture Cyclopropanation->Product_Mix Catalyst_Regen Catalyst Regeneration Cyclopropanation->Catalyst_Regen regenerates Hydrolysis_Exo Selective Hydrolysis (e.g., LiOH, THF/H₂O) Product_Mix->Hydrolysis_Exo Epimerization_Endo Base-catalyzed Epimerization (e.g., NaOEt, EtOH) Product_Mix->Epimerization_Endo Catalyst_Regen->Catalyst Pure_Exo Pure Exo Isomer Hydrolysis_Exo->Pure_Exo Pure_Endo Pure Endo Isomer Epimerization_Endo->Pure_Endo

Caption: Workflow for selective synthesis of exo/endo isomers.

Asymmetric 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition of azomethine ylides with dipolarophiles is a powerful, atom-economical method for the enantioselective synthesis of pyrrolidine-containing scaffolds. When applied to cyclopropenes, this strategy provides direct access to the complex 3-azabicyclo[3.1.0]hexane framework, often creating multiple stereocenters in a single step.[5]

The reaction is typically catalyzed by a chiral metal complex, such as a copper(I) or silver(I) salt with a chiral ligand (e.g., Ph-Phosferrox). The azomethine ylide is generated in situ from an imino ester. The chiral catalyst environment orchestrates the facial-selective approach of the ylide to the cyclopropene, leading to high diastereo- and enantioselectivity. This method is particularly advantageous for creating derivatives with multiple contiguous stereocenters, including all-carbon quaternary centers.[5]

Gold-Catalyzed Oxidative Cyclopropanation

Gold catalysis offers a unique pathway for the synthesis of these bicyclic lactams from readily available N-allylynamides.[6] This transformation proceeds via an oxidative cyclopropanation, where a gold(I) catalyst activates the alkyne towards nucleophilic attack. An external oxidant, such as a pyridine N-oxide, is required.

Interestingly, mechanistic studies suggest that this reaction does not proceed through a traditional gold carbene intermediate. Instead, a non-carbene mediated pathway is proposed, highlighting the diverse reactivity of gold catalysts.[6] This method is tolerant of a wide range of functional groups on the alkyne and the nitrogen protecting group, providing a versatile entry to variously substituted 3-azabicyclo[3.1.0]hexan-2-ones.

Base-Mediated Cascade Annulation

A transition-metal-free approach involves the diastereoselective construction of the scaffold via a base-mediated cascade annulation of β-oxo-acrylamides with vinylsulfonium salts.[7][8] This reaction is typically promoted by an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

The proposed mechanism involves an initial Michael addition of the enolate of the β-oxo-acrylamide to the vinylsulfonium salt, followed by an intramolecular cyclopropanation. This cascade process is highly efficient and diastereoselective, affording highly functionalized products in good to excellent yields under mild conditions.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate via Dirhodium(II) Catalysis[3][4]

This protocol describes the rhodium-catalyzed cyclopropanation followed by selective hydrolysis to isolate the exo diastereomer.

Step 1: Rhodium-Catalyzed Cyclopropanation

  • To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in a suitable solvent (e.g., toluene or CH₂Cl₂) is added the dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.005 mol%).

  • The reaction mixture is heated to an optimal temperature (e.g., 90 °C).

  • A solution of ethyl diazoacetate (EDA, 1.1 eq) in the same solvent is added slowly via syringe pump over several hours (e.g., 6 hours). Causality: Slow addition of EDA is crucial to maintain a low concentration of the diazo compound, which minimizes side reactions such as dimerization and ensures high catalyst turnover.

  • After the addition is complete, the reaction is stirred for an additional 1-2 hours at the same temperature to ensure full conversion.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure to yield the crude product, which is a mixture of exo and endo diastereomers.

Step 2: Selective Hydrolysis to Isolate exo-Acid

  • The crude ester mixture from Step 1 is dissolved in a mixture of THF and water (e.g., 3:1 v/v).

  • Lithium hydroxide (LiOH, ~1.5 eq) is added, and the mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC or LC-MS. Causality: The exo-ester is typically more sterically accessible and hydrolyzes faster than the endo-ester under these conditions, allowing for selective conversion.

  • Upon completion, the reaction mixture is diluted with water and washed with an organic solvent (e.g., ethyl acetate) to remove the unreacted endo-ester.

  • The aqueous layer is acidified to pH ~2-3 with a suitable acid (e.g., 1 M HCl).

  • The precipitated exo-acid product is extracted with an organic solvent (e.g., ethyl acetate), the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the pure exo-acid.

CatalystLoading (mol%)Temp (°C)Yield (exo/endo)Diastereomeric Ratio (exo:endo)Reference
Rh₂(OAc)₄1.0RT66%~1:1[3]
Rh₂(esp)₂0.0059076%~1:1[3][4]
Protocol 2: Gold-Catalyzed Oxidative Cyclopropanation of an N-Allylynamide[6]

This protocol details the synthesis of a this compound derivative from an N-allylynamide precursor.

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon) is added the gold catalyst precursor (e.g., IMesAuCl, 4 mol%) and a silver salt co-catalyst (e.g., AgBF₄, 4 mol%).

  • The N-allylynamide substrate (1.0 eq) and the oxidant (e.g., Pyridine N-oxide, 2.0 eq) are dissolved in a dry, non-protic solvent (e.g., 1,2-dichloroethane, DCE).

  • The substrate/oxidant solution is added to the Schlenk tube containing the catalyst system. Causality: The silver salt acts as a halide scavenger, generating the active cationic gold(I) catalyst in situ.

  • The reaction mixture is stirred at room temperature for the required time (e.g., 1-24 hours), with progress monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a short pad of Celite or silica gel to remove the catalyst residues, eluting with an appropriate solvent (e.g., ethyl acetate).

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired this compound derivative.

Substrate Protecting Group (N)OxidantYield (%)Reference
Ms (Mesyl)Pyridine N-oxide78%[6]
Ns (Nosyl)Pyridine N-oxide75%[6]
SES (2-(Trimethylsilyl)ethanesulfonyl)Pyridine N-oxide81%[6]

Reaction Mechanism: Gold-Catalyzed Oxidative Cyclopropanation

G Start N-Allylynamide + [Au]⁺ Activation Alkyne Activation Start->Activation Attack Intramolecular Alkene Attack Activation->Attack Intermediate Cyclopropyl Gold Intermediate Attack->Intermediate Oxidation Oxidation (Pyridine N-oxide) Intermediate->Oxidation Product This compound Oxidation->Product Catalyst_Regen [Au]⁺ Catalyst Oxidation->Catalyst_Regen regenerates

Caption: Proposed non-carbene pathway for gold-catalyzed cyclopropanation.

Conclusion and Future Outlook

The stereoselective synthesis of this compound derivatives has been significantly advanced through the development of powerful catalytic methods. Strategies such as dirhodium-catalyzed cyclopropanation, asymmetric 1,3-dipolar cycloadditions, and gold-catalyzed oxidative cyclizations provide robust and versatile platforms for accessing these pharmaceutically important scaffolds with excellent control over stereochemistry. The protocols outlined here represent field-proven, reliable methods that can be adapted for the synthesis of a diverse library of derivatives for drug discovery and development programs. Future efforts will likely focus on further expanding the substrate scope, developing even more efficient and sustainable catalytic systems (e.g., using earth-abundant metals), and applying these methods to the total synthesis of complex natural products and novel therapeutic agents.

References

  • Nishino, H., et al. (2009). Synthesis of Bicyclo[3.1.0]hexan-2-ones by Manganese(III) Oxidation in Ethanol. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Carretero, J. C., et al. (2012). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications. Available at: [Link]

  • Wu, P., et al. (2021). Diastereoselective construction of azabicyclo[3.1.0]hexan-2-ones via a base-mediated cascade annulation of β-oxo-acrylamides with vinylsulfonium salts. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, J., et al. (2012). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters. Available at: [Link]

  • Wu, P., et al. (2021). Diastereoselective Construction of Azabicyclo[3.1.0]hexan-2-ones via a Base-Mediated Cascade Annulation of β-oxo-acrylamides with Vinylsulfonium Salts. ResearchGate. Available at: [Link]

  • Gevorgyan, V., et al. (2018). Intramolecular nucleophilic addition of carbanions generated from N-benzylamides to cyclopropenes. Tetrahedron Letters. Available at: [Link]

  • Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. Available at: [Link]

  • Cramer, N., et al. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis. Available at: [Link]

  • Gevorgyan, V., et al. (2018). Intramolecular Nucleophilic Addition of Carbanions Generated from N-Benzylamides to Cyclopropenes. PMC. Available at: [Link]

  • Li, Y., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules. Available at: [Link]

  • Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. Available at: [Link]

  • Deng, W-P., et al. (2018). Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes. Organic Letters. Available at: [Link]

  • Cramer, N., et al. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ResearchGate. Available at: [Link]

  • Jiang, X., et al. (2018). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. Available at: [Link]

  • Vasin, V. A., et al. (2020). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances. Available at: [Link]

  • Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Thieme. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. PMC. Available at: [Link]

  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Epstein, J. W., et al. (1975). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for Pharmacophore Modeling of Bioactive 3-Azabicyclo[3.1.0]hexan-2-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane ring system is a conformationally constrained bicyclic motif that has garnered significant attention in medicinal chemistry. Its rigid structure serves as a valuable scaffold for the design of potent and selective ligands for various biological targets. Derivatives of this core have demonstrated a broad spectrum of biological activities, including antiviral (against SARS-CoV-2 and Hepatitis C virus), antitumor, and potent modulation of central nervous system targets such as μ opioid and dipeptidyl peptidase IV (DPP-IV) receptors.[1][2][3] The focus of this guide, the 3-azabicyclo[3.1.0]hexan-2-one substructure, introduces a key pharmacophoric feature—a lactam carbonyl—that can engage in crucial hydrogen bonding interactions within a receptor's binding site.

Pharmacophore modeling is a powerful computational technique that distills the essential steric and electronic features of a set of bioactive molecules into a three-dimensional model. This model represents the key molecular interaction points necessary for biological activity and can be instrumental in virtual screening for novel lead compounds and in guiding lead optimization.[4] This application note provides a detailed guide to developing both ligand-based and structure-based pharmacophore models for bioactive compounds featuring the this compound core.

Part 1: Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of active and inactive ligands is available. The underlying principle is that molecules with similar biological activity share common chemical features arranged in a specific spatial orientation.

Protocol 1: Ligand-Based Model Generation and Validation

This protocol will use a representative set of spiro-fused 3-azabicyclo[3.1.0]hexane derivatives with known antitumor activity (IC50 values) as a case study to illustrate the ligand-based modeling workflow. While not strictly 3-azabicyclo[3.1.0]hexan-2-ones, the shared core and available activity data provide a robust example.[5]

1. Data Set Preparation:

  • Rationale: The quality of the input data directly dictates the quality of the resulting pharmacophore model. A diverse set of ligands with a wide range of activities is crucial for identifying the key features responsible for bioactivity.

  • Procedure:

    • Compile a dataset of 3-azabicyclo[3.1.0]hexane derivatives with experimentally determined biological activity (e.g., IC50 or Ki values).

    • Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The training set is used to generate the pharmacophore models, while the test set is used for external validation.

    • Ensure that both the training and test sets contain a representative distribution of active, moderately active, and inactive compounds.

    • For each molecule, generate a set of low-energy 3D conformers to account for molecular flexibility. This can be accomplished using conformational search algorithms available in most molecular modeling software packages.[6]

2. Pharmacophore Model Generation:

  • Rationale: This step involves identifying the common chemical features among the most active compounds in the training set and their spatial arrangement.

  • Procedure (using a common feature algorithm):

    • Select the most active compounds from the training set.

    • Utilize a pharmacophore generation tool (e.g., HipHop in Catalyst, Phase in Schrödinger) to identify common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (RA), and positive/negative ionizable features.[7]

    • The algorithm will align the conformers of the active molecules and generate a series of pharmacophore hypotheses, each consisting of a unique combination of features and their spatial relationships.

3. Model Validation:

  • Rationale: Validation is a critical step to assess the predictive power and statistical significance of the generated pharmacophore models.[4]

  • Internal Validation (Cost Analysis):

    • Evaluate the cost parameters of the generated hypotheses. The "total cost" should be close to the "fixed cost" and significantly lower than the "null cost" for a statistically relevant model.[7]

  • External Validation (Test Set Prediction):

    • Use the generated pharmacophore models to screen the test set molecules.

    • A good model should be able to accurately predict the activity of the test set compounds, distinguishing between active and inactive molecules.

  • Fischer's Randomization Test:

    • Randomize the activity data of the training set and generate new pharmacophore hypotheses. This process is repeated multiple times (e.g., 99 times for 99% confidence). If the original hypothesis has a significantly lower cost than the randomized hypotheses, it is considered statistically robust.[7]

  • Decoy Set Screening:

    • Create a decoy set, which is a collection of molecules with similar physicochemical properties to the active compounds but are assumed to be inactive.

    • Screen both the active compounds and the decoy set with the pharmacophore model.

    • Calculate validation metrics such as the Enrichment Factor (EF), Goodness of Hit (GH) score, and the Area Under the Curve (AUC) for a Receiver Operating Characteristic (ROC) plot.[8][9] A high EF and GH score, and an AUC value close to 1.0, indicate a high-quality model that can effectively enrich active compounds from a larger database.

Validation Metric Description Ideal Value
Enrichment Factor (EF) The ratio of the percentage of active compounds in the hit list to the percentage of active compounds in the entire database.> 1
Goodness of Hit (GH) Score A metric that considers the number of active compounds in the hit list, the percentage of actives in the database, and the total number of hits.> 0.7
AUC (ROC Curve) The area under the Receiver Operating Characteristic curve, which plots the true positive rate against the false positive rate.Close to 1.0

Table 1: Key Pharmacophore Model Validation Metrics.

LigandBasedWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Model Validation A Bioactive Compounds (with IC50 values) B Generate 3D Conformers A->B C Split into Training and Test Sets B->C D Identify Common Features (Active Training Set) C->D E Generate Pharmacophore Hypotheses D->E F Internal Validation (Cost Analysis) E->F G External Validation (Test Set) E->G H Decoy Set Screening (EF, GH, AUC) E->H I Select Best Model F->I G->I H->I J Virtual Screening I->J Validated Pharmacophore

Ligand-Based Pharmacophore Modeling Workflow.

Part 2: Structure-Based Pharmacophore Modeling

Structure-based pharmacophore modeling is utilized when the 3D structure of the target protein, preferably in complex with a ligand, is available. This approach provides a more direct understanding of the key interactions required for binding.

Protocol 2: Structure-Based Model Generation from a Protein-Ligand Complex

This protocol will use the crystal structure of human DPP-IV in complex with a ligand containing a 3-azabicyclo[3.1.0]hexane core (PDB ID: 3BJM) as a case study.[10]

1. Protein and Ligand Preparation:

  • Rationale: The raw data from the Protein Data Bank (PDB) often contains experimental artifacts and requires preparation to be suitable for modeling.

  • Procedure:

    • Download the PDB file (e.g., 3BJM).

    • Protein Preparation:

      • Remove water molecules that are not involved in key interactions.

      • Add hydrogen atoms and assign correct protonation states to residues at a physiological pH.

      • Repair any missing side chains or loops.

      • Minimize the energy of the protein structure to relieve any steric clashes.

    • Ligand Preparation:

      • Extract the ligand from the protein-ligand complex.

      • Add hydrogen atoms and assign correct bond orders and charges.

      • Minimize the energy of the ligand.[6]

2. Active Site Analysis and Interaction Mapping:

  • Rationale: Understanding the interactions between the ligand and the protein's active site is fundamental to defining the pharmacophore features.

  • Procedure:

    • Define the binding site based on the location of the co-crystallized ligand.

    • Analyze and map the key interactions between the ligand and the active site residues. These interactions typically include hydrogen bonds, hydrophobic contacts, ionic interactions, and aromatic stacking.

    • Tools like LigPlot+ or the interaction diagram modules in molecular modeling software can be used to visualize these interactions.

3. Pharmacophore Model Generation:

  • Rationale: The identified protein-ligand interactions are translated into pharmacophoric features.

  • Procedure:

    • Use a structure-based pharmacophore generation tool (e.g., the "Receptor-Ligand Pharmacophore Generation" protocol in Discovery Studio or the e-Pharmacophores in Schrödinger).

    • The software will automatically identify the key interactions and generate a pharmacophore hypothesis with features corresponding to these interactions (e.g., a hydrogen bond acceptor feature on the ligand that interacts with a donor residue in the protein).

    • Refine the generated pharmacophore by adding or removing features based on structure-activity relationship (SAR) data or visual inspection of the binding site. For example, excluded volumes can be added to represent the space occupied by the protein, preventing clashes in virtual screening hits.

StructureBasedWorkflow cluster_prep Data Preparation cluster_analysis Analysis & Generation cluster_refine Refinement & Application A PDB Structure (e.g., 3BJM) B Protein Preparation (Add H, Minimize) A->B C Ligand Preparation A->C D Define Active Site B->D C->D E Map Protein-Ligand Interactions D->E F Generate Pharmacophore Hypothesis E->F G Refine Model (Add Excluded Volumes) F->G H Validated Pharmacophore G->H I Virtual Screening H->I

Structure-Based Pharmacophore Modeling Workflow.

Part 3: Application in Virtual Screening

A validated pharmacophore model serves as a 3D query for rapidly screening large chemical databases to identify novel compounds with the potential to be active against the target of interest.

Protocol 3: Pharmacophore-Based Virtual Screening

1. Database Preparation:

  • Rationale: The chemical database to be screened must be prepared in a 3D format with multiple low-energy conformers for each molecule to allow for flexible matching to the pharmacophore query.

  • Procedure:

    • Select a chemical database (e.g., ZINC, ChEMBL, or a commercial library).

    • Filter the database for drug-like properties (e.g., using Lipinski's Rule of Five) to remove undesirable compounds.

    • Generate multiple 3D conformers for each molecule in the filtered database.

2. Virtual Screening:

  • Rationale: The pharmacophore model is used as a filter to identify molecules from the database that match the required chemical features and their spatial arrangement.

  • Procedure:

    • Use the validated pharmacophore model as a 3D query in a virtual screening workflow.

    • The software will screen the prepared database and identify molecules that can map their chemical features onto the pharmacophore hypothesis.

    • The output will be a list of "hit" compounds ranked by a fitness score, which indicates how well each molecule matches the pharmacophore query.

3. Post-Screening Analysis:

  • Rationale: The hit list from virtual screening requires further analysis to prioritize compounds for experimental testing.

  • Procedure:

    • Visually inspect the top-ranked hits to assess their alignment with the pharmacophore model.

    • Cluster the hits based on chemical similarity to identify diverse scaffolds.

    • Perform molecular docking studies on the most promising hits to predict their binding mode and estimate their binding affinity to the target protein (if the structure is known).

    • Select a diverse set of high-ranking compounds for acquisition and experimental validation.

ValidationAndScreening cluster_validation Pharmacophore Model Validation cluster_screening Virtual Screening A Generated Pharmacophore Model D Screen Test & Decoy Sets A->D B Test Set (Known Actives/Inactives) B->D C Decoy Set (Assumed Inactives) C->D E Calculate Metrics (EF, GH, AUC) D->E F Validated Model? E->F F->A No (Refine Model) I Pharmacophore-based Screening F->I Yes G Chemical Database H 3D Conformer Generation G->H H->I J Hit List I->J K Post-Screening Analysis (Docking, Clustering) J->K L Candidate Compounds for Experimental Testing K->L

Sources

Molecular docking studies of 3-Azabicyclo[3.1.0]hexan-2-one derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Molecular Docking of 3-Azabicyclo[3.1.0]hexan-2-one Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold is a conformationally rigid structural motif of significant interest in medicinal chemistry.[1][2] Derivatives of this core have been investigated for a wide range of biological activities, demonstrating potential as inhibitors of enzymes like Dipeptidyl Peptidase IV (DPP-IV) and Cathepsin K, as well as modulators of opioid receptors.[1][3][4][5] Furthermore, this scaffold has been explored for antitumor and antiviral applications, including against the main protease (3CLpro) of SARS-CoV-2.[6][7][8] Molecular docking serves as a powerful computational tool to elucidate the potential binding modes of these derivatives, rationalize structure-activity relationships (SAR), and guide the design of novel, more potent, and selective therapeutic agents.[9][10] This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies on this compound derivatives, from initial target selection to the critical analysis of results. The methodologies are grounded in established computational practices, utilizing widely accessible and validated software to ensure scientific rigor and reproducibility.

Foundational Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and conformation (the "pose") of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein).[9][11] The process involves two primary stages:

  • Posing (or Sampling): A search algorithm explores a vast conformational space of the ligand within a defined binding site on the protein, generating numerous possible binding poses.[11]

  • Scoring: A scoring function then calculates the binding affinity for each pose, typically expressed as a free energy of binding (ΔG) in kcal/mol.[12][13] These scores are used to rank the poses, with more negative values indicating a theoretically stronger and more favorable interaction.[14]

This in silico approach is instrumental in structure-based drug design, allowing researchers to screen virtual libraries of compounds, prioritize candidates for synthesis, and generate hypotheses about molecular interactions that drive biological activity.

The Comprehensive Docking Workflow: A Conceptual Overview

The entire molecular docking process can be visualized as a systematic workflow. Each stage is crucial for the integrity of the final results. The process begins with the careful preparation of both the biological target and the small molecule ligands, proceeds to the docking simulation itself, and concludes with a rigorous analysis and validation of the generated data.

Molecular Docking Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Target_Selection Target Selection (e.g., Cathepsin K from PDB) Protein_Prep Receptor Preparation (Clean, Add H, Assign Charges) Target_Selection->Protein_Prep PDB File Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Receptor.pdbqt Ligand_Prep Ligand Preparation (2D to 3D, Minimize, Assign Charges) Docking_Run Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking_Run Ligand.pdbqt Grid_Gen->Docking_Run conf.txt Quantitative_Analysis Quantitative Analysis (Binding Affinity, RMSD) Docking_Run->Quantitative_Analysis Docked Poses & Log File Protocol_Validation Protocol Validation (Redocking Native Ligand) Protocol_Validation->Docking_Run Ensures Reliability Visual_Analysis Qualitative Visual Analysis (Interaction Mapping) Quantitative_Analysis->Visual_Analysis SAR_Hypothesis SAR Hypothesis Generation Visual_Analysis->SAR_Hypothesis

Caption: High-level overview of the molecular docking workflow.

Experimental Protocols and Methodologies

This section details the step-by-step protocols for each phase of the docking workflow. As an exemplary target, we will use human Cathepsin K , a cysteine protease implicated in bone resorption and a known target for small molecule inhibitors.[5][15]

Part A: Target Protein Preparation

Causality: The crystal structures deposited in the Protein Data Bank (PDB) are raw experimental data. They often lack hydrogen atoms, may contain experimental artifacts like solvent molecules or co-factors, and can have missing residues or side chains.[16][17] Proper preparation is a non-negotiable step to create a chemically correct and computationally ready receptor model.[18]

Protocol:

  • Obtain Protein Structure: Download the 3D crystal structure of human Cathepsin K from the RCSB PDB database. For this protocol, we will use PDB ID: 5TUN .[4]

  • Initial Structure Cleaning (Using UCSF Chimera or BIOVIA Discovery Studio):

    • Load the downloaded PDB file (5TUN.pdb).

    • Remove all water molecules (heteroatom records named HOH). While some water molecules can be critical for binding, a standard initial protocol involves their removal unless there is strong evidence to retain specific ones.[17]

    • Remove any co-crystallized ligands, ions, or other non-protein molecules from the structure.[19]

    • If the biological unit is a monomer but the PDB file contains a dimer or multimer, delete the extraneous chains.[16][17]

  • Add Hydrogens and Assign Charges:

    • Use the appropriate tool within your software (e.g., AddH in Chimera or the Protein Preparation Workflow in Maestro) to add hydrogen atoms. It is critical to select the option for optimizing the hydrogen-bonding network.[17][19]

    • Assign partial atomic charges. For use with AutoDock Vina, Gasteiger charges are commonly applied.[17] This step is vital as it defines the electrostatic potential of the protein.

  • Save in PDBQT Format:

    • The final prepared protein structure must be saved in the PDBQT format, which is a PDB file with the addition of charge (Q) and AutoDock atom type (T) information.[20] Software like AutoDockTools (MGLTools) is specifically designed for this conversion.[10]

Protein Preparation Workflow PDB Download PDB File (e.g., 5TUN) Clean Remove Water & Co-crystallized Ligands PDB->Clean AddH Add Hydrogen Atoms (Optimize H-bonds) Clean->AddH AddCharge Assign Partial Charges (Gasteiger) AddH->AddCharge SavePDBQT Save as Receptor.pdbqt AddCharge->SavePDBQT

Caption: Step-by-step workflow for receptor preparation.

Part B: Ligand Preparation

Causality: Ligands, whether drawn in 2D or sourced from databases, must be converted into a valid 3D, low-energy conformation with correct atom types and charges.[21][22] The docking algorithm needs to know which bonds are rotatable to explore the ligand's conformational flexibility within the binding site.[11]

Protocol:

  • Obtain/Draw Ligand Structure:

    • Obtain the 2D structure of the parent molecule, this compound (PubChem CID: 14843146), or a chosen derivative.[23]

    • Use chemical drawing software like MarvinSketch or ChemDraw to create the 2D structure.

  • 2D to 3D Conversion and Energy Minimization:

    • Convert the 2D structure to a 3D conformation.[16]

    • Perform an energy minimization using a suitable force field (e.g., MMFF94) to generate a stable, low-energy conformer.[16][22] This step is crucial for ensuring realistic bond lengths and angles.

  • Assign Charges and Define Rotatable Bonds:

    • Assign partial charges to the ligand atoms (e.g., Gasteiger charges).[22]

    • Define the rotatable (torsional) bonds. The rigid this compound core will have few, if any, rotatable bonds, but any substituents will add flexibility. This is typically handled automatically by preparation software like AutoDockTools.

  • Save in PDBQT Format:

    • Save the final, prepared ligand structure in the PDBQT format (ligand.pdbqt).

Ligand Preparation Workflow Structure Obtain 2D Structure (e.g., from PubChem) ConvertTo3D Convert to 3D & Perform Energy Minimization Structure->ConvertTo3D AddCharge Assign Partial Charges ConvertTo3D->AddCharge SetTorsion Define Rotatable Bonds AddCharge->SetTorsion SavePDBQT Save as Ligand.pdbqt SetTorsion->SavePDBQT

Caption: Step-by-step workflow for ligand preparation.

Part C: Molecular Docking with AutoDock Vina

Causality: This phase executes the core simulation. A configuration file instructs the docking program where to look for the binding site (the grid box) and how thoroughly to search for optimal poses (exhaustiveness).[20][24]

Protocol:

  • Define the Binding Site (Grid Box):

    • The binding site must be defined to constrain the docking search space. This is typically centered on the active site of the enzyme. For Cathepsin K, the catalytic dyad consists of Cys25 and His162 .[5]

    • Using AutoDockTools, center the grid box on the geometric center of these key residues.[10]

    • Set the dimensions of the grid box (in Ångstroms, e.g., 24 x 24 x 24 Å) to be large enough to accommodate the ligand and allow for rotational and translational movement.[24]

  • Create the Configuration File:

    • Create a text file named conf.txt. This file specifies the input files and search parameters.[20]

    • Example conf.txt:

    • The exhaustiveness parameter controls the computational effort; higher values increase the thoroughness of the search but also the computation time. A value of 16 is a reasonable starting point for increased accuracy over the default of 8.[20]

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line:

    • This command will perform the docking and output two key files: docked_poses.pdbqt containing the coordinates of the predicted binding poses, and log.txt containing the binding affinity scores for each pose.[24]

Results Analysis and Protocol Validation

Causality: Raw docking output is not a final answer. The data must be carefully analyzed and the protocol itself must be validated to build confidence in the predictions.[12][25] Without validation, docking results are merely speculative.

Protocol Validation: A Self-Validating System

Trustworthiness: To ensure your docking protocol is reliable for your specific target, you must first validate it.[26][27] The gold standard is to "re-dock" the native ligand from a co-crystallized structure.

Validation Protocol:

  • Select a PDB entry of your target that includes a co-crystallized inhibitor (e.g., for Cathepsin K, PDB ID 1ATK contains an inhibitor).

  • Prepare the protein as described in section 3.1.

  • Extract the co-crystallized ligand and prepare it as described in section 3.2 (without changing its conformation significantly).

  • Dock this ligand back into the protein using the exact same protocol (grid box, parameters).

  • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original crystallographic pose.[12][28]

  • Success Criterion: An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating that the protocol can accurately reproduce the experimentally observed binding mode.[26][29]

Analysis of Docking Results

The analysis combines quantitative metrics with qualitative visual inspection.[12][13]

Quantitative Data Presentation:

The primary quantitative output is the binding affinity. This data should be tabulated for clear comparison across different derivatives.

Derivative IDDocking Score (kcal/mol)Predicted Ki (µM)Key Interacting Residues (Cathepsin K)
Control (Native Ligand) -9.50.15Cys25, Gly66, His162, Trp189
AZB-001 -8.70.58Cys25, Gly66, Asn161
AZB-002 -9.80.09Cys25, Gly66, His162, Gln19
AZB-003 -7.92.45Gly66, Trp189

Qualitative (Visual) Analysis:

Causality: Docking scores alone can be misleading. A favorable score might arise from a chemically nonsensical pose. Visual inspection is essential to verify that the predicted interactions are plausible.[12]

Visual Analysis Protocol (Using PyMOL or Discovery Studio):

  • Load the prepared receptor PDBQT file (receptor.pdbqt).

  • Load the docking output file containing the predicted poses (docked_poses.pdbqt).[24]

  • Focus on the top-ranked pose (the one with the most negative binding affinity).

  • Analyze the key interactions between the ligand and the active site residues.[12] Look for:

    • Hydrogen Bonds: Identify potential H-bond donors and acceptors between the ligand and protein. The lactam group of the this compound core is a key interaction point.

    • Hydrophobic Interactions: Observe how nonpolar parts of the ligand are situated within hydrophobic pockets of the active site.

    • Covalent Interactions: For cysteine proteases like Cathepsin K, investigate if the ligand is positioned appropriately to form a potential covalent bond with the catalytic Cys25 residue.[30]

  • Compare the binding modes of different derivatives to understand how structural modifications influence binding interactions. This forms the basis for generating SAR hypotheses.

Post-Docking Analysis Docking_Output Docking Output Files (Poses & Scores) Analyze_Scores Analyze Binding Affinities (Rank Ligands) Docking_Output->Analyze_Scores Visualize_Pose Visualize Top-Ranked Pose in Visualization Software Docking_Output->Visualize_Pose SAR_Hypothesis Generate SAR Hypothesis Analyze_Scores->SAR_Hypothesis Map_Interactions Map Key Interactions (H-Bonds, Hydrophobic, etc.) Visualize_Pose->Map_Interactions Compare_Derivatives Compare Poses of Multiple Derivatives Map_Interactions->Compare_Derivatives Compare_Derivatives->SAR_Hypothesis

Caption: Workflow for the analysis of molecular docking results.

Conclusion

This application note provides a robust and validated framework for conducting molecular docking studies on this compound derivatives. By adhering to a systematic workflow encompassing meticulous preparation of both receptor and ligand, proper execution of the docking simulation, and a thorough, multi-faceted analysis of the results, researchers can generate reliable and insightful predictions. These in silico findings are invaluable for understanding molecular recognition, guiding synthetic chemistry efforts, and accelerating the discovery of novel therapeutics based on this privileged scaffold.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? Available at: [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Available at: [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking? Available at: [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available at: [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Available at: [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Available at: [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Available at: [Link]

  • ResearchGate. (2015). How can I validate a docking protocol? Available at: [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Available at: [Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Available at: [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Available at: [Link]

  • MDPI. (2023). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Available at: [Link]

  • University of Pittsburgh. (n.d.). Session 4: Introduction to in silico docking. Available at: [Link]

  • PubMed. (2007). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Available at: [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Available at: [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Available at: [Link]

  • YouTube. (2024). Learn Maestro: Preparing protein structures. Available at: [Link]

  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). Available at: [Link]

  • ACS Publications. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Available at: [Link]

  • PubMed. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Available at: [Link]

  • Google Patents. (2007). WO2007029086A3 - Derivatives of 3-azabicyclo[3.1.0]hexane as dipeptidyl peptidase-iv inhibitors.
  • Bentham Science. (2014). Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2023). In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2019). Key Topics in Molecular Docking for Drug Design. Available at: [Link]

  • ResearchGate. (2025). In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection. Available at: [Link]

  • PubMed. (2023). In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection. Available at: [Link]

  • Yacoo Science. (n.d.). Comparison of Four Synthetic Methods of DPP-4 Inhibitor Saxagliptin. Available at: [Link]

  • YouTube. (2025). Tips for making ligands for molecular docking #biotech. Available at: [Link]

  • ResearchGate. (n.d.). Selected examples of biologically active 3-azabicyclo[3.1.0]hexanes and pyrrolizines. Available at: [Link]

  • PNAS. (1999). Design of potent and selective human cathepsin K inhibitors that span the active site. Available at: [Link]

  • bioRxiv. (2025). Cathepsin K as a Key Protease in Processing of SARS-CoV-2 Spike Activation Sites and a Target of Dual-Inhibition. Available at: [Link]

  • MDPI. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. Available at: [Link]

  • bioRxiv. (2025). Cathepsin K as a Key SARS-CoV-2 Cell Entry Protease and Dual-Inhibition Target. Available at: [Link]

  • ACS Publications. (1993). Thiohemiacetal formation by inhibitory aldehydes at the active site of papain. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the In Vitro Antiproliferative Activity of 3-Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.

Introduction: The Emerging Potential of 3-Azabicyclo[3.1.0]hexane Derivatives in Oncology

The 3-azabicyclo[3.1.0]hexane scaffold is a pivotal structural motif present in a variety of biologically active natural products and synthetic compounds.[1][2] In recent years, derivatives of this heterocyclic system have garnered significant attention within the oncology drug discovery landscape for their potent in vitro antiproliferative activities against a range of human cancer cell lines.[3][4][5] These compounds represent a promising class of novel anti-cancer agents, demonstrating efficacy against cell lines such as human erythroleukemia (K562), cervical carcinoma (HeLa), melanoma (Sk-mel-2), and breast cancer (MCF-7).[3][4][5]

This guide provides a comprehensive overview of the current understanding of the mechanisms underpinning the antiproliferative effects of 3-azabicyclo[3.1.0]hexane derivatives and offers a detailed, field-proven protocol for their evaluation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The causality behind experimental choices is explained to ensure robust and reproducible data generation.

Mechanistic Insights into Antiproliferative Activity

The cytotoxic effects of 3-azabicyclo[3.1.0]hexane derivatives in cancer cells are multifaceted, primarily culminating in the induction of apoptosis and disruption of the cellular cytoskeleton.

Induction of Apoptosis

A predominant mechanism of action for these compounds is the initiation of programmed cell death, or apoptosis.[1] Evidence suggests that this occurs primarily through the intrinsic, or mitochondrial, pathway.[3][6] Treatment with these derivatives has been shown to lead to a significant decrease in the mitochondrial membrane potential, a key early event in the apoptotic cascade.[3][6] This disruption of mitochondrial integrity can lead to the release of pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing cell death.[7]

Furthermore, some studies suggest a potential interplay with the p53 tumor suppressor pathway.[1] The p53 protein plays a critical role in orchestrating the cellular response to stress, including the induction of apoptosis. It is plausible that certain 3-azabicyclo[3.1.0]hexane derivatives may modulate the activity of p53 or its regulatory proteins, such as MDM2, thereby promoting apoptosis in cancer cells.[1]

cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway cluster_3 p53 Pathway 3-Azabicyclo[3.1.0]hexane Derivatives 3-Azabicyclo[3.1.0]hexane Derivatives Mitochondrion Mitochondrion 3-Azabicyclo[3.1.0]hexane Derivatives->Mitochondrion induces stress p53 p53 3-Azabicyclo[3.1.0]hexane Derivatives->p53 may stabilize ΔΨm Decrease ΔΨm Decrease Mitochondrion->ΔΨm Decrease Cytochrome c Release Cytochrome c Release ΔΨm Decrease->Cytochrome c Release Caspase Caspase Cytochrome c Release->Caspase -9 activates Caspase-3/7 Caspase-3/7 -9->Caspase-3/7 activates Apoptosis Apoptosis Caspase-3/7->Apoptosis executes p53->Mitochondrion pro-apoptotic signaling MDM2 MDM2 p53->MDM2 inhibition MDM2->p53 degradation

Caption: Proposed apoptotic signaling pathway of 3-azabicyclo[3.1.0]hexane derivatives.

Cytoskeletal Disruption

In addition to inducing apoptosis, these compounds have been observed to cause significant alterations to the actin cytoskeleton of cancer cells.[3][4] Confocal microscopy studies have revealed a disappearance of stress fibers and a diffuse distribution of granular actin in the cytoplasm of treated cells.[3][4] This disruption of the cytoskeleton can impair cell motility and metastatic potential, which is a critical aspect of cancer progression.

Protocol: In Vitro Antiproliferative MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This protocol is designed for the evaluation of 3-azabicyclo[3.1.0]hexane derivatives in a 96-well plate format.

Materials and Reagents
  • Cancer cell line of interest (e.g., K562, HeLa)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 3-Azabicyclo[3.1.0]hexane derivative stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Experimental Workflow

A 1. Cell Seeding (5,000-10,000 cells/well) B 2. Incubation (24 hours) A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. Incubation (48-72 hours) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubation (2-4 hours) E->F G 7. Solubilize Formazan (100 µL/well) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (IC50 Calculation) H->I

Caption: Workflow for the MTT antiproliferative assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Dilute the cell suspension in complete culture medium to a final concentration that will result in 5,000-10,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Rationale: Seeding an optimal cell density is crucial. Too few cells will result in a low signal, while too many may lead to nutrient depletion and contact inhibition, affecting the accuracy of the assay.

  • Incubation:

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂.

    • Rationale: This allows the cells to adhere to the plate and resume their normal growth phase before the addition of the test compound.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-azabicyclo[3.1.0]hexane derivative in complete culture medium from the stock solution. A typical concentration range to start with is 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Rationale: A dose-response curve is essential for determining the IC50 value. The vehicle control accounts for any potential effects of the solvent on cell viability.

  • Incubation:

    • Incubate the plate for an additional 48 to 72 hours.

    • Rationale: The incubation time should be sufficient for the compound to exert its antiproliferative effect. This duration may need to be optimized for different cell lines and compounds.

  • MTT Addition:

    • After the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Rationale: The MTT reagent is taken up by living cells and reduced to formazan.

  • Incubation:

    • Incubate the plate for 2 to 4 hours in a humidified incubator at 37°C.

    • Rationale: This allows for the formation of visible purple formazan precipitates. The incubation time can be optimized based on the cell type and density.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

    • Rationale: The formazan crystals are insoluble in aqueous solutions and must be dissolved to allow for spectrophotometric measurement.

  • Absorbance Measurement:

    • Read the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

    • Rationale: The absorbance is directly proportional to the amount of formazan, which in turn is proportional to the number of viable cells.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium, MTT, and solubilization solution only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation: Example IC50 Values

The antiproliferative activity of a series of 3-azabicyclo[3.1.0]hexane derivatives can be summarized in a table for easy comparison.

DerivativeK562 (IC50, µM)HeLa (IC50, µM)Sk-mel-2 (IC50, µM)MCF-7 (IC50, µM)
Compound 15.2 ± 0.48.1 ± 0.712.5 ± 1.17.8 ± 0.6
Compound 214.3 ± 1.225.6 ± 2.1> 5019.4 ± 1.5
Compound 32.1 ± 0.24.5 ± 0.36.8 ± 0.53.9 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting Common Issues

  • High background absorbance: This could be due to microbial contamination of the medium or reagents. Ensure sterile techniques are used throughout the experiment.

  • Low signal: The cell seeding density may be too low, or the incubation times may not be optimal. An optimization experiment for cell number and incubation time is recommended for each cell line.

  • Inconsistent results: This can arise from uneven cell seeding, pipetting errors, or incomplete solubilization of the formazan crystals. Ensure a homogenous cell suspension and proper mixing during the solubilization step.

Alternative and Complementary Assays

While the MTT assay is a robust method, it is advisable to confirm antiproliferative activity with an alternative assay that has a different mechanism of action.

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.[9][10] It is a reliable alternative to the MTT assay.

  • Apoptosis Assays: To further elucidate the mechanism of cell death, specific apoptosis assays can be employed. These include Annexin V/Propidium Iodide staining to detect early and late apoptotic cells, and caspase activity assays to measure the activation of key apoptotic enzymes.[11][12]

References

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed Central. [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. ResearchGate. [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Semantic Scholar. [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. PubMed Central. [Link]

  • Synthesis of Functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles from Cyclopropenes and Azomethine Ylides via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PubMed Central. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. ResearchGate. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors.
  • Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. PubMed. [Link]

  • Choosing an Apoptosis Detection Assay. Biocompare. [Link]

  • Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. [Link]

  • Optimization of the sulforhodamine B colorimetric assay. ResearchGate. [Link]

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Gold-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexan-2-one: A Technical Support Guide for Yield Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gold-catalyzed synthesis of 3-Azabicyclo[3.1.0]hexan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and troubleshoot effectively. Our approach is grounded in mechanistic understanding to explain the "why" behind each recommendation.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered during the synthesis of this compound derivatives.

Q1: My reaction is not proceeding, or the yield is very low. What are the most critical components for this reaction's success?

A1: The gold catalyst and a silver co-catalyst are absolutely essential. In many reported procedures, the active cationic gold(I) species is generated in situ from a gold(I) chloride precatalyst by abstracting the chloride with a silver salt.[1][2][3][4] Without the gold catalyst, the starting N-allylynamide will likely decompose into a complex mixture.[1][2] If the silver salt is omitted, the reaction may still proceed but with a significantly lower yield and longer reaction time.[1][2] For instance, in one study, the yield dropped to 20% after 24 hours without AgBF₄, compared to 78% in 1 hour with it.[2]

Q2: I'm observing the formation of a 1,2-dicarbonyl compound as a major byproduct. How can I suppress this?

A2: The formation of a 1,2-dicarbonyl compound suggests an alternative oxidative pathway of the alkyne. This is particularly prevalent when using certain sulfoxide-based oxidants.[1] To favor the desired cyclopropanation, switching to a pyridine N-oxide-based oxidant is highly recommended.[1] Pyridine N-oxide has been shown to be effective in promoting the formation of the this compound skeleton while minimizing the 1,2-dicarbonyl byproduct.[1]

Q3: How does the choice of ligand on the gold catalyst affect the reaction?

A3: The ligand plays a crucial role in tuning the catalyst's steric and electronic properties, which directly impacts the reaction outcome.[5] For the synthesis of this compound via oxidative cyclopropanation, it has been observed that bulkier ligands on the gold catalyst can lead to lower yields.[1][2] For example, catalysts with bulkier N-heterocyclic carbene (NHC) ligands may hinder the substrate's approach to the metal center, thus impeding catalysis.

Q4: What is the proposed mechanism for this transformation?

A4: The reaction is believed to proceed through a gold-catalyzed oxidative cyclopropanation of the N-allylynamide.[1] The gold(I) catalyst activates the alkyne, making it susceptible to nucleophilic attack. In the presence of an oxidant like pyridine N-oxide, a gold carbene intermediate is proposed to form, which then undergoes intramolecular cyclopropanation with the tethered alkene to furnish the this compound product.[1][6] However, it's noteworthy that some mechanistic studies suggest a non-carbene mediated pathway, highlighting the complexity of gold-catalyzed oxidative reactions.[1] Another approach involves a gold-catalyzed nitrene transfer from benzofuroxans to N-allylynamides, which proceeds via intramolecular cyclopropanation of gold α-imino carbene intermediates.[7][8]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues that may arise during your experiments.

Problem 1: Low or No Product Formation
Possible Cause Diagnostic Check Recommended Solution
Inactive Catalyst Verify the source and age of the gold precatalyst and silver salt. Ensure the silver salt is not light-sensitive and has been stored properly.Use freshly purchased or properly stored reagents. Consider preparing the active cationic gold catalyst in situ by stirring the gold(I) chloride precatalyst and the silver salt in the reaction solvent for a short period before adding the substrate.[9]
Insufficient Oxidant Check the stoichiometry of the oxidant.Increase the loading of the oxidant. Studies have shown that decreased loadings of pyridine N-oxide lead to lower yields.[1][2]
Decomposition of Starting Material Analyze the crude reaction mixture by TLC or ¹H NMR to see if the starting material is consumed and if there is evidence of a complex mixture of byproducts.This often points to the absence of an active catalyst. Re-check the addition of both the gold and silver components.[1][2]
Problem 2: Inconsistent Yields
Possible Cause Diagnostic Check Recommended Solution
Atmospheric Moisture or Oxygen While many gold(I)-catalyzed reactions are tolerant to air and moisture, sensitive substrates or catalysts might be affected.[10]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Solvent Effects The choice of solvent can influence the stability of catalytic intermediates and the overall reaction rate.Screen different solvents. Dichloroethane (DCE) is a commonly used solvent for this reaction.[1][9] Chlorobenzene has also been used effectively in related systems.[8]
Problem 3: Formation of Undesired Side Products
Possible Cause Diagnostic Check Recommended Solution
Alternative Reaction Pathway Characterize the major byproduct. If it's a 1,2-dicarbonyl compound, the oxidant is likely the cause.Switch from a sulfoxide-based oxidant to a pyridine N-oxide.[1]
Intermolecular Reactions If the starting material concentration is too high, intermolecular side reactions may become competitive.Run the reaction at a lower concentration (e.g., 0.1 M).[1]

Experimental Protocols & Data

Optimized Reaction Conditions

The following table summarizes a set of optimized reaction conditions based on published literature for the synthesis of a this compound derivative from an N-allylynamide.[1][2]

ParameterRecommended ValueRationale
Gold Precatalyst IMesAuClAn effective N-heterocyclic carbene (NHC) gold(I) precatalyst.
Silver Co-catalyst AgBF₄Efficiently abstracts the chloride to generate the active cationic gold species.
Catalyst Loading 4 mol %A good starting point to ensure efficient catalysis without being wasteful.
Oxidant Pyridine N-oxidePromotes the desired cyclopropanation and minimizes 1,2-dicarbonyl byproduct formation.
Oxidant Loading 1.5 equivalentsEnsures complete conversion of the starting material.
Solvent 1,2-Dichloroethane (DCE)A common and effective solvent for this transformation.
Concentration 0.1 MHelps to minimize potential intermolecular side reactions.
Temperature Room TemperatureThe reaction often proceeds efficiently at ambient temperature.
Reaction Time 1-24 hoursMonitor by TLC or other appropriate analytical techniques.
Step-by-Step General Procedure
  • To a dry reaction vessel under an inert atmosphere, add the gold(I) precatalyst (e.g., IMesAuCl, 0.04 equiv) and the silver salt (e.g., AgBF₄, 0.04 equiv).

  • Add the anhydrous solvent (e.g., 1,2-dichloroethane) to achieve the desired final concentration (e.g., 0.1 M).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the in situ formation of the active cationic gold catalyst.

  • Add the N-allylynamide substrate (1.0 equiv).

  • Add the oxidant (e.g., pyridine N-oxide, 1.5 equiv).

  • Stir the reaction at room temperature and monitor its progress by TLC, LC-MS, or ¹H NMR.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Proposed Catalytic Cycle

Catalytic Cycle Proposed Catalytic Cycle for Oxidative Cyclopropanation Au_I [L-Au]⁺ Alkyne_Complex π-Alkyne Gold(I) Complex Au_I->Alkyne_Complex + N-Allylynamide Gold_Carbene Gold Carbene Intermediate Alkyne_Complex->Gold_Carbene + Oxidant - Oxidant byproduct Cyclopropanation Intramolecular Cyclopropanation Gold_Carbene->Cyclopropanation Product_Complex Product-Gold(I) Complex Cyclopropanation->Product_Complex Product_Complex->Au_I - Product Precatalyst L-Au-Cl Precatalyst->Au_I + AgX - AgCl Ag_Salt AgX

Caption: A simplified proposed catalytic cycle for the gold-catalyzed oxidative cyclopropanation of N-allylynamides.

Troubleshooting Workflow

Troubleshooting Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_Catalyst Check Catalyst Components: - Gold Precatalyst - Silver Salt Start->Check_Catalyst Check_Oxidant Check Oxidant: - Correct Stoichiometry? - Correct Type? Check_Catalyst->Check_Oxidant No Issue Solution_Catalyst Use Fresh Reagents Ensure in situ activation Check_Catalyst->Solution_Catalyst Problem Found Check_Conditions Check Reaction Conditions: - Anhydrous? - Inert Atmosphere? Check_Oxidant->Check_Conditions No Issue Solution_Oxidant Adjust Oxidant Loading Switch to Pyridine N-Oxide Check_Oxidant->Solution_Oxidant Problem Found Solution_Conditions Use Anhydrous Solvents Run under N₂ or Ar Check_Conditions->Solution_Conditions Problem Found Success Yield Optimized Solution_Catalyst->Success Solution_Oxidant->Success Solution_Conditions->Success

Caption: A decision-making workflow for troubleshooting low yields in the synthesis.

References

  • Wang, K.-B.; Ran, R.-Q.; Xiu, S.-D.; Li, C.-Y. Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Org. Lett.2013 , 15 (10), 2374–2377. [Link]

  • American Chemical Society. Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. [Link]

  • On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes. RSC Publishing. [Link]

  • Gold-Catalyzed Synthesis of Small Rings. National Institutes of Health. [Link]

  • Gold-Catalyzed Nitrene Transfer from Benzofuroxans to N-Allylynamides: Synthesis of 3-Azabicyclo[3.1.0]hexanes. ACS Publications. [Link]

  • Gold Catalysis in Organic Synthesis. SCI. [Link]

  • Insights into gold-catalyzed formation of aza-heterocycles using benzofuroxans as nitrene transfer reagents: mechanism and origins of chemoselectivity. RSC Publishing. [Link]

  • Gold fine chemistry: catalysis and organic synthesis. goldmarket. [Link]

  • On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes. RSC Publishing. [Link]

  • Gold(I)-Catalyzed Intramolecular Hydroamination and Hydroalkoxylation of Alkynes: Access to Original Heterospirocycles. ACS Publications. [Link]

  • Anatomy of gold catalysts: facts and myths. National Institutes of Health. [Link]

  • THE “GOLDEN AGE” OF GOLD CATALYSIS IN ORGANIC SYNTHESIS. scienzemfn.unisalento.it. [Link]

  • Anatomy of gold catalysts: facts and myths. RSC Publishing. [Link]

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. ACS Publications. [Link]

  • Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. MDPI. [Link]

  • Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers. [Link]

  • The Development and Catalytic Uses of N-Heterocyclic Carbene Gold Complexes. ACS Publications. [Link]

  • Ligand Effects and Ligand Design in Homogeneous Gold(I) Catalysis. ResearchGate. [Link]

  • Synthesis of chiral polycyclic N-heterocycles via gold(i)-catalyzed 1,6-enyne cyclization/intramolecular nucleophilic addition. RSC Publishing. [Link]

  • Efficient synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides using a copper-free Sonogashira coupling. PubMed. [Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]

  • Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in Catalysis. mdpi.com. [Link]

  • Homogeneous Gold-Catalyzed Oxidation Reactions. eScholarship. [Link]

  • Gold Complexes with Hydrophilic N-Heterocyclic Carbene Ligands and Their Contribution to Aqueous-Phase Catalysis. MDPI. [Link]

  • Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. [Link]

  • Insights into gold-catalyzed formation of aza-heterocycles using benzofuroxans as nitrene transfer reagents. Semantic Scholar. [Link]

  • Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. Beilstein Journals. [Link]

  • Diastereoselective Construction of Azabicyclo[3.1.0]hexan-2-ones via a Base-Mediated Cascade Annulation of β-oxo-acrylamides with Vinylsulfonium Salts. ResearchGate. [Link]

  • Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. PubMed Central. [Link]

  • Hydroamination of Alkynes with Ammonia: Unforeseen Role of the Gold(I) Catalyst. ResearchGate. [Link]

  • Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes. Organic Reactions. [Link]

  • Gold-Catalyzed Organic Reactions. ACS Publications. [Link]

  • Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers. [Link]

  • Gold(I)-Catalyzed Intramolecular Oxidation-Cyclopropanation Sequence of Enynes: A Convenient Access to [n.1.0]Bicycloalkanes. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 3-Azabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Azabicyclo[3.1.0]hexan-2-one and its derivatives. This valuable scaffold is a key intermediate for numerous bioactive molecules and pharmaceuticals, including antidepressants and analgesics.[1] As research transitions from bench-scale discovery to process development, significant challenges often emerge. This guide is structured to provide direct, actionable solutions to common problems encountered during the scale-up of this synthesis, combining established protocols with insights into the underlying chemical principles.

Section 1: Troubleshooting the Core Cyclopropanation Reaction

The construction of the bicyclic cyclopropane ring is the linchpin of the synthesis. Most challenges encountered during scale-up are rooted in this critical transformation. This section addresses the most frequently reported issues.

FAQ 1: My cyclopropanation yield has dropped significantly after moving from a 1 mmol to a 50 mmol scale. What are the primary factors to investigate?

A drop in yield upon scale-up is a classic process chemistry problem, often related to mass and heat transfer limitations or subtle changes in reagent stoichiometry and purity. Here is a systematic approach to troubleshooting:

  • Heat Transfer (Exotherm Control): Cyclopropanation reactions, particularly the Simmons-Smith reaction, are often exothermic.[2] A small flask can dissipate heat efficiently through its surface area, but as the volume increases, the surface-area-to-volume ratio decreases dramatically.

    • Causality: Inadequate heat removal can lead to an uncontrolled temperature increase, causing solvent boiling, reagent decomposition (especially diazo compounds), and the formation of side products.

    • Solution:

      • Monitor Internal Temperature: Do not rely on the bath temperature. Use a thermocouple to measure the internal reaction temperature accurately.

      • Control Reagent Addition Rate: Use a syringe pump for the slow, controlled addition of the carbene precursor (e.g., ethyl diazoacetate, diiodomethane).[3] This is crucial for managing the exotherm.

      • Improve Heat Exchange: Switch to a jacketed reactor with a circulating chiller for more efficient and uniform temperature control compared to a simple ice bath.

  • Reagent Activation and Quality: The reactivity of the cyclopropanating agent is paramount.

    • Causality (Simmons-Smith): The formation of the active organozinc carbenoid from zinc dust requires an activated metal surface.[2] On a larger scale, ensuring the entire batch of zinc is uniformly activated can be challenging.

    • Solution: Ensure your zinc-copper couple is freshly prepared and properly activated. For larger scales, consider using diethylzinc (Furukawa modification), which is a homogeneous reagent and avoids the issues of solid-phase activation, though it is pyrophoric and requires careful handling.[4][5]

  • Mixing Efficiency:

    • Causality: Inadequate agitation in a larger reactor can lead to localized "hot spots" and areas of high reagent concentration, promoting side reactions.

    • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar to ensure efficient and homogeneous mixing in larger reaction volumes. The shape of the impeller (e.g., anchor vs. turbine) can also be optimized.

Workflow: Diagnosing Low Yield in Scale-Up Cyclopropanation

This decision tree illustrates a logical troubleshooting sequence.

G start Low Yield on Scale-Up q1 Is internal temperature monitored and controlled? start->q1 a1_no Implement internal probe. Use syringe pump for addition. q1->a1_no No a1_yes Temperature is stable. q1->a1_yes Yes q2 Is reagent activity verified? a1_yes->q2 a2_no Use freshly activated Zn-Cu couple or high-purity reagents (e.g., distilled CH2I2). q2->a2_no No a2_yes Reagents are active. q2->a2_yes Yes q3 Is mixing adequate for the vessel size? a2_yes->q3 a3_no Switch to overhead mechanical stirring. Optimize impeller. q3->a3_no No a3_yes Mixing is efficient. q3->a3_yes Yes end_node Consider alternative catalyst or reaction conditions. q3_yes q3_yes q3_yes->end_node

Caption: Troubleshooting workflow for low cyclopropanation yield.

FAQ 2: How can I control the diastereoselectivity (exo/endo ratio) when scaling up? My exo/endo ratio is worsening on a larger scale.

Controlling stereoselectivity is critical for producing the correct isomer of a drug intermediate. A change in selectivity at scale often points to a loss of kinetic control, usually due to temperature fluctuations.

  • Primary Cause: Temperature Variation

    • Causality: The energy difference between the transition states leading to the exo and endo products can be small. A poorly controlled exotherm can provide enough energy to overcome this barrier, leading to the formation of the thermodynamically more stable (but often undesired) isomer, thus eroding the kinetic product ratio.

    • Solution: The solutions are identical to those for managing exotherms (FAQ 1): precise internal temperature monitoring, slow addition rates, and efficient cooling with a jacketed reactor.

  • Catalyst and Solvent Choice

    • Causality: The choice of catalyst and solvent system is fundamental to achieving high diastereoselectivity. Some catalysts, like dirhodium(II) tetracarboxylates (e.g., Rh₂(esp)₂), have been specifically designed to provide high stereocontrol.[3] The solvent can influence the catalyst's conformation and the substrate's presentation to the active site.

    • Solution: Before scaling up, perform optimization studies. As shown by Doyle and co-workers, switching the catalyst or even the hydrolysis conditions post-cyclopropanation can selectively furnish either the exo or endo isomer.[3] This provides a powerful tool for process control.

Section 2: Purification and Isolation Strategies for Scale-Up

Moving away from column chromatography is a primary goal in process chemistry to improve efficiency and reduce solvent waste.

FAQ 3: Column chromatography is not a viable option for isolating my product on a 100-gram scale. What are the alternatives?

Several non-chromatographic methods can be employed, provided the product and impurity profiles are suitable.

  • Recrystallization: This is the most desirable method for purification at scale if your product is a solid.

    • Prerequisites: The target molecule must be crystalline, and there must be a significant difference in solubility between the product and its major impurities in a given solvent system.

    • Protocol:

      • Perform a solvent screen using small amounts of the crude product to identify a suitable single or binary solvent system.

      • Dissolve the crude material in the minimum amount of hot solvent.

      • Allow it to cool slowly and undisturbed to promote the formation of large, pure crystals.

      • Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Distillation: If the product is a thermally stable liquid with a boiling point distinct from impurities, distillation is an excellent option.

    • Prerequisites: The product must be volatile and not decompose at its boiling point. A significant boiling point difference (>25 °C) between the product and impurities is ideal.

    • Method: Kugelrohr distillation is effective for gram-scale purification of moderately volatile compounds and was successfully used to isolate a 3-azabicyclo[3.1.0]hexane intermediate without chromatography.[3] For larger scales, fractional distillation under reduced pressure is standard.

  • Liquid-Liquid Extraction (Work-up Optimization):

    • Causality: Sometimes, impurities can be selectively removed during the aqueous work-up by carefully choosing the pH and solvents.

    • Solution: Analyze the acidic/basic properties of your impurities. An acidic impurity can be removed by washing the organic layer with a basic aqueous solution (e.g., NaHCO₃), while a basic impurity can be removed with an acidic wash (e.g., dilute HCl).

Workflow: Selecting a Non-Chromatographic Purification Method

G start Crude Product q1 Is the product a solid? start->q1 a1_yes Attempt Recrystallization q1->a1_yes Yes q2 Is the product thermally stable and volatile? q1->q2 No a2_yes Use Distillation (Kugelrohr or Fractional) q2->a2_yes Yes q3 Do impurities have different acidic/basic properties? q2->q3 No a3_yes Optimize Liquid-Liquid Extraction Work-up q3->a3_yes Yes end_node Chromatography may be unavoidable q3->end_node No

Caption: Decision tree for purification strategy at scale.

Section 3: Data Summary and Protocols

Table 1: Comparison of Selected Cyclopropanation Methods for 3-Azabicyclo[3.1.0]hexane Synthesis
MethodCatalyst/ReagentCatalyst LoadingScaleYield (%)Diastereoselectivity (exo:endo)Reference
Gold-Catalyzed Oxidative CyclopropanationIMesAuCl/AgBF₄Not specifiedAnalytical49Not specified[1]
Dirhodium-Catalyzed CyclopropanationRh₂(esp)₂0.005 mol%10 mmol (gram scale)90>20:1[3]
Palladium-Catalyzed CyclopropanationPd₂(dba)₃Not specifiedGram scaleHighHigh[6][7]
Silver-Catalyzed Oxidative CyclopropanationSilver(I)20 mol%Gram scaleGood to ExcellentNot specified[8]
Appendix A: Representative Gram-Scale Protocol

The following protocol is adapted from the dirhodium(II)-catalyzed cyclopropanation which demonstrated excellent yield and selectivity on a gram scale without requiring chromatographic purification.[3]

Reaction: Rh₂(esp)₂-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole

  • Reactor Setup: A 250 mL three-neck, round-bottom flask equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and a reflux condenser under a nitrogen atmosphere is charged with N-Boc-2,5-dihydropyrrole (10.0 mmol, 1.69 g) and the dirhodium catalyst Rh₂(esp)₂ (0.0005 mmol, 0.4 mg).

  • Solvent Addition: Anhydrous dichloromethane (DCM, 20 mL) is added, and the mixture is heated to reflux (approx. 40 °C) using a jacketed vessel or oil bath.

  • Controlled Reagent Addition: A solution of ethyl diazoacetate (EDA, 12.0 mmol, 1.37 g) in DCM (10 mL) is added dropwise via a syringe pump over 6 hours to maintain a gentle reflux and control the evolution of N₂ gas.

  • Reaction Monitoring: The reaction is monitored by TLC or LC-MS. After the addition is complete, the reaction is typically stirred for an additional 1-2 hours until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product, an ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, is purified by Kugelrohr distillation to yield the clean product (typically >90% yield).[3] Subsequent hydrolysis can then be performed to access other derivatives.

References

  • Ye, L., He, W., & Zhang, L. (2013). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 15(10), 2374–2377. [Link]

  • English, J. M., & Doyle, M. P. (2024). Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(1), 2832–2836. [Link]

  • Jiang, H., et al. (2018). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 16(3), 354-363. [Link]

  • Li, Y., et al. (2019). Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. ResearchGate. [Link]

  • Jiang, H., et al. (2018). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Diastereoselective construction of azabicyclo[3.1.0]hexan-2-ones via a base-mediated cascade annulation of β-oxo-acrylamides with vinylsulfonium salts. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2023). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives. ResearchGate. [Link]

  • Chen, X., et al. (2022). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. Organic Letters, 24(50), 9294–9298. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Wikipedia. [Link]

  • NROChemistry. (n.d.). Simmons-Smith Reaction. NROChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Sonogashira Coupling of 2-Iodocyclopropanecarboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling of 2-iodocyclopropanecarboxamides. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, mechanistically driven troubleshooting strategies to help you achieve optimal results in your syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Sonogashira reaction with a 2-iodocyclopropanecarboxamide is showing very low to no conversion. What are the primary causes and how can I fix it?

Low conversion is a frequent issue, often stemming from a stalled oxidative addition step, which can be particularly challenging for the sp²-hybridized carbon of a cyclopropyl ring.[1][2]

Immediate Troubleshooting Steps:
  • Verify Catalyst Activity: The active Pd(0) species is susceptible to deactivation. If you are generating it in situ from a Pd(II) source (e.g., PdCl₂(PPh₃)₂), the reduction might be inefficient.[3][4]

    • Solution: Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or consider using a modern, air-stable precatalyst that readily forms the active monoligated Pd(0) species.[1][5][6] These precatalysts are particularly effective for challenging couplings.[1][6]

  • Increase Reaction Temperature: The energy barrier for oxidative addition with sterically demanding or electron-rich iodocyclopropanes can be significant.

    • Solution: Incrementally increase the reaction temperature in 10–20 °C intervals.[2][7] Be mindful that higher temperatures can sometimes lead to side reactions or catalyst decomposition.[2][8]

  • Optimize Ligand Choice: Standard ligands like triphenylphosphine may not be suitable for this substrate class.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][9][10] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) complex that is more effective at undergoing oxidative addition with hindered halides.[1]

Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low or No Conversion catalyst Is the catalyst active and appropriate? start->catalyst ligand Is the ligand optimal for a hindered substrate? catalyst->ligand Yes sol_catalyst Use a Pd(0) source or modern precatalyst. catalyst->sol_catalyst No conditions Are reaction conditions (temp, solvent, base) optimized? ligand->conditions Yes sol_ligand Switch to bulky, electron-rich phosphine or NHC ligands. ligand->sol_ligand No reagents Are reagents pure and degassed? conditions->reagents Yes sol_conditions Increase temperature. Screen alternative solvents/bases. conditions->sol_conditions No sol_reagents Use fresh, anhydrous reagents. Thoroughly degas all components. reagents->sol_reagents No success Reaction Successful reagents->success Yes sol_catalyst->ligand sol_ligand->conditions sol_conditions->reagents sol_reagents->start

Caption: A logical workflow for troubleshooting low conversion.

Question 2: My main side product is the homocoupled diyne (Glaser coupling). How can I suppress this?

Alkyne homocoupling is a classic side reaction in Sonogashira couplings, primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[11][12][13] This consumes your alkyne and complicates purification.[11]

Strategies to Minimize Homocoupling:
  • Implement a Copper-Free Protocol: This is the most direct way to eliminate Glaser coupling.[1][3][12][14] Copper-free Sonogashira reactions have been successfully applied to cyclopropyl iodides.[9][15]

    • Mechanism Insight: In the absence of copper, the reaction proceeds through a different pathway where the deprotonated alkyne coordinates directly to the palladium center.[10][14]

  • Ensure a Rigorously Inert Atmosphere: Oxygen is a key culprit in the oxidative dimerization of the alkyne.[11][16]

    • Protocol: Use a Schlenk line or glovebox. Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon for an extended period).[4][12] Some protocols even suggest using a dilute hydrogen atmosphere to drastically reduce homocoupling.[16][17]

  • Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne can favor the cross-coupling pathway over dimerization.[12]

    • Technique: Use a syringe pump to add the alkyne to the reaction mixture over several hours.

Recommended Conditions: Copper vs. Copper-Free
ParameterStandard SonogashiraCopper-Free SonogashiraRationale for Change
Co-catalyst CuI (1-10 mol%)NoneEliminates the primary catalyst for homocoupling.[3][14]
Atmosphere Inert (Good)Inert (Critical)Oxygen promotes Glaser coupling, which is the main side reaction in the presence of copper.[11][12]
Base Amine bases (e.g., Et₃N, DIPEA)Often stronger, non-coordinating bases (e.g., Cs₂CO₃, K₃PO₄)[9]Stronger bases are needed to deprotonate the alkyne without the assistance of copper.[10]
Solvent THF, DMF, Toluene[18]Toluene, Dioxane[9][19]Solvent choice can be critical; toluene is often effective at higher temperatures.[9][15][19]
Question 3: I'm observing significant formation of the dehalogenated cyclopropanecarboxamide and/or palladium black. What's happening?

The formation of palladium black (precipitated Pd(0)) and hydrodehalogenation (replacement of iodine with hydrogen) are signs of catalyst decomposition and unproductive side pathways.[2]

Causes and Solutions:
  • Catalyst Decomposition (Palladium Black): This occurs when the Pd(0) catalyst aggregates and precipitates out of solution, rendering it inactive. It can be caused by:

    • High Temperatures: Especially with less stable catalysts.[2]

    • Inappropriate Ligand-to-Palladium Ratio: Insufficient ligand can leave the palladium center exposed and prone to aggregation.

    • Impurities: Oxygen or other impurities can degrade the catalyst complex.[4]

    • Solutions:

      • Lower the reaction temperature if possible, or screen more thermally stable catalysts/ligands.[2]

      • Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for bulky monophosphine ligands).[2]

      • Use high-purity, anhydrous, and thoroughly degassed reagents and solvents.[2][4]

  • Hydrodehalogenation: This side reaction replaces the iodide with a hydrogen atom, terminating the desired cross-coupling.[2]

    • Mechanism: It often involves a hydride source reacting with the Pd(II)-intermediate. This hydride can come from the amine base, solvent (e.g., THF), or residual water.

    • Solutions:

      • Use anhydrous solvents and reagents.[2]

      • Consider a different base. While amine bases are common, they can sometimes be a source of hydrides, especially at elevated temperatures.[3] Inorganic bases like Cs₂CO₃ may be a better choice.[9]

      • Avoid alcoholic solvents.[2]

Catalytic Cycles: Desired vs. Side Reactions

catalytic_cycles cluster_0 Desired Sonogashira Cycle cluster_1 Decomposition & Side Reactions pd0 Pd(0)L₂ pd2_int R-Pd(II)-I(L₂) pd0->pd2_int Oxidative Addition (R-I) pd2_alkyne R-Pd(II)-C≡CR'(L₂) pd2_int->pd2_alkyne Transmetalation (Cu-C≡CR') pd2_alkyne->pd0 Reductive Elimination product R-C≡CR' pd2_alkyne->product pd0_inactive Pd(0)L₂ pd_black Palladium Black (Inactive) pd0_inactive->pd_black Aggregation pd2_int_side R-Pd(II)-I(L₂) dehalogenated R-H pd2_int_side->dehalogenated Hydrodehalogenation (Hydride Source)

Caption: Desired catalytic cycle versus catalyst deactivation pathways.

Experimental Protocol: Copper-Free Sonogashira Coupling of a 2-Iodocyclopropanecarboxamide

This protocol is a starting point and may require optimization for your specific substrate.

Title: Copper-Free Sonogashira Coupling of a 2-Iodocyclopropanecarboxamide with an Alkyne.

Materials:

  • 2-Iodocyclopropanecarboxamide (1.0 equiv)

  • Terminal Alkyne (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂ with XPhos, or a pre-formed precatalyst like XPhos Pd G3, 1-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)[9]

  • Anhydrous, degassed solvent (e.g., Toluene or THF)[9][15]

Procedure:

  • Reaction Setup: To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the 2-iodocyclopropanecarboxamide, palladium source, ligand (if not using a precatalyst), and base under an inert atmosphere (Argon or Nitrogen).

  • Inerting: Seal the vessel and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.

  • Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 60-80 °C, may increase to 100 °C in toluene if needed) and stir vigorously.[9][15]

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Elangovan, A., Wang, Y., & Ho, T. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • de Carné-Carnavalet, B., Archambeau, A., Meyer, C., Cossy, J., Folléas, B., Brayer, J., & Demoute, J. (2011). Copper-Free Sonogashira Coupling of Cyclopropyl Iodides with Terminal Alkynes. Organic Letters, 13(5), 956–959. [Link]

  • Elangovan, A., Wang, Y., & Ho, T. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • American Chemical Society. (2011). Copper-Free Sonogashira Coupling of Cyclopropyl Iodides with Terminal Alkynes. Organic Letters. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI.[Link]

  • Science.gov. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Panda, G. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • The Royal Society of Chemistry. (2008). Copper-free Sonogashira coupling. The Chemical Reaction Database.[Link]

  • ACS Publications. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]

  • ResearchGate. (2016). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate.[Link]

  • YouTube. (2020). Sonogashira Coupling. NRO Chemistry.[Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]

  • Reddit. (2021). Sonogashira coupling. r/Chempros.[Link]

  • National Institutes of Health. (2021). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemistrySelect. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.[Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.[Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. ResearchGate.[Link]

Sources

Technical Support Center: Refinement of Reaction Conditions for Base-Mediated Cascade Annulation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for base-mediated cascade annulation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these powerful synthetic transformations. Here, we move beyond simple protocols to explain the underlying principles of reaction refinement, empowering you to troubleshoot effectively and unlock the full potential of your cascade reactions.

I. Conceptual Overview: The Art of Cascade Annulation

Base-mediated cascade annulations are elegant one-pot syntheses that rapidly build molecular complexity from simple starting materials. These reactions rely on a carefully orchestrated sequence of intramolecular and/or intermolecular events, initiated by a base, to form multiple rings in a single operation. The success of a cascade reaction is highly dependent on a delicate balance of reaction parameters. A minor deviation in conditions can lead to low yields, undesired side products, or complete reaction failure. This guide will provide a systematic approach to refining these conditions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and actionable protocols.

Issue 1: Low or No Product Yield

Question: My cascade annulation reaction is yielding little to no desired product. What are the most likely causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue that can often be traced back to the choice of base, solvent, or temperature. These three parameters are intricately linked and must be optimized in concert.

A. The Crucial Role of the Base

The base is not merely a reagent; it is the initiator of the cascade. Its strength (pKa), steric bulk, and counter-ion can dramatically influence the reaction's outcome.

  • Expertise & Experience: A base that is too weak may not be able to deprotonate the substrate efficiently, stalling the initial step of the cascade. Conversely, a base that is too strong can lead to undesired side reactions, such as decomposition of starting materials or products. The choice of base should be guided by the pKa of the most acidic proton that needs to be removed to initiate the cascade.

  • Troubleshooting Protocol: Base Screening

    • Initial Screen: Start with a diverse range of bases, including inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., DBU, DIPEA) options.[1][2]

    • Stoichiometry: Vary the equivalents of the base. Sub-stoichiometric amounts may be sufficient if the base is catalytic, while other reactions may require stoichiometric or even excess base.

    • Analysis: Analyze the crude reaction mixture by LC-MS or ¹H NMR to identify any new species, which can provide clues about the reaction pathway.

    Table 1: Representative Base Screening Conditions

EntryBase (equiv.)SolventTemperature (°C)Result
1K₂CO₃ (2.0)Acetonitrile80Trace Product
2Cs₂CO₃ (2.0)Acetonitrile8025% Yield
3DBU (1.5)Acetonitrile8060% Yield
4DIPEA (2.0)Acetonitrile80No Reaction
B. Solvent Effects: More Than Just a Medium

The solvent plays a critical role in stabilizing intermediates and transition states.[3][4] Its polarity and ability to engage in hydrogen bonding can significantly alter reaction rates and selectivity.[3]

  • Expertise & Experience: Aprotic polar solvents like DMF, DMSO, and acetonitrile are often good starting points as they can dissolve a wide range of substrates and bases while effectively solvating charged intermediates.[3] Protic solvents, on the other hand, can quench anionic intermediates, hindering the desired cascade. The dielectric constant of the solvent can also influence the rate of reactions involving charged species.[3]

  • Troubleshooting Workflow: Solvent Optimization

    Solvent_Optimization Start Low Yield Observed Screen_Polar_Aprotic Screen Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN) Start->Screen_Polar_Aprotic Analyze Analyze Yield & Byproducts Screen_Polar_Aprotic->Analyze Screen_Nonpolar Screen Nonpolar Solvents (e.g., Toluene, Dioxane) Screen_Nonpolar->Analyze Analyze->Screen_Nonpolar If no improvement Optimize_Temp Optimize Temperature for Best Solvent Analyze->Optimize_Temp If promising solvent found Final Optimized Conditions Optimize_Temp->Final

    Caption: Solvent optimization workflow.

C. Temperature: The Driving Force

Temperature provides the necessary activation energy for the reaction to proceed.[5] However, excessive heat can lead to decomposition.

  • Expertise & Experience: Many cascade reactions require elevated temperatures to overcome activation barriers.[5][6] It is often beneficial to start at a moderate temperature (e.g., 80 °C) and adjust based on the observed reactivity. In some cases, reducing the temperature can actually increase the yield by minimizing side reactions.[7]

Issue 2: Formation of Multiple Products and Byproducts

Question: My reaction is messy, producing multiple spots on TLC and several peaks in the LC-MS. How can I improve the selectivity?

Answer: The formation of multiple products suggests that alternative reaction pathways are competing with your desired cascade. This can often be controlled by fine-tuning the reaction conditions to favor one pathway over others.

  • Expertise & Experience: The choice of base can influence the regioselectivity of deprotonation, leading to different initial intermediates. Similarly, the solvent can selectively stabilize certain transition states, directing the reaction towards a specific product.[4]

  • Troubleshooting Protocol: Step-wise Analysis

    • Isolate Intermediates: If possible, try to isolate and characterize any major byproducts. This can provide valuable insight into the competing reaction pathways.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes favor the thermodynamically more stable product.[7]

    • Change the Base: A more sterically hindered base may deprotonate a less accessible but more desired position, improving selectivity.

Issue 3: Substrate Scope Limitations

Question: My optimized conditions work well for my model substrate, but fail for other, structurally related substrates. What can I do?

Answer: It is common for cascade reactions to have a limited substrate scope.[8][9] Electronic and steric effects of substituents can significantly impact the reactivity of the starting materials.

  • Expertise & Experience: Electron-withdrawing groups can increase the acidity of a proton, facilitating the initial deprotonation step. Conversely, electron-donating groups can have the opposite effect. Steric hindrance near the reaction center can also prevent the necessary bond formations. A thorough exploration of the substrate scope should include examples with varying electronic and steric properties to understand the limitations of the reaction.[10]

  • Troubleshooting Strategy: Re-optimization

    For each new substrate that fails under the standard conditions, a re-optimization of the base, solvent, and temperature may be necessary. It is often helpful to create a small library of reaction conditions to quickly screen new substrates.

    Substrate_Scope cluster_0 Substrate Evaluation cluster_1 Reaction Outcome Model Model Substrate Success Successful Reaction Model->Success New New Substrate Failure Reaction Failure New->Failure Reoptimize Re-optimize Conditions (Base, Solvent, Temp) Failure->Reoptimize Reoptimize->Success iteratively

    Caption: Iterative re-optimization for new substrates.

III. Frequently Asked Questions (FAQs)

Q1: How do I choose a starting point for my base and solvent? A1: A good starting point is to look for similar transformations in the literature. If your cascade involves a specific named reaction as one of the steps (e.g., a Michael addition followed by an aldol condensation, as in a Robinson annulation), the conditions for that reaction can be a good starting point.[11]

Q2: My product is unstable during purification. What can I do? A2: Product instability during purification is a common challenge.[12] Consider using milder purification techniques, such as flash chromatography with a less acidic eluent system or recrystallization. In some cases, the product may be sensitive to air or light, requiring purification under an inert atmosphere or in the dark.

Q3: Can I use a phase-transfer catalyst in my base-mediated cascade annulation? A3: Yes, in biphasic systems, a phase-transfer catalyst can be beneficial for transporting the base or a deprotonated intermediate from the aqueous phase to the organic phase where the reaction occurs. This can sometimes improve reaction rates and yields.

Q4: How do I know if my reaction is truly a cascade? A4: A true cascade reaction involves multiple bond-forming events in a single, uninterrupted sequence without the addition of new reagents or changing conditions. If you need to add another reagent or significantly change the temperature to achieve the final product, it is more accurately described as a one-pot or tandem reaction.

Q5: What is the role of additives like Lewis acids? A5: In some cases, additives like Lewis acids can enhance the reactivity of the system. For instance, a Lewis acid might coordinate to a carbonyl group, making it more electrophilic and promoting a key bond-forming step.[13]

IV. References

  • Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. Forschungszentrum Jülich. (2021-09-28).

  • The influence of temperature on the cascade reaction a. ResearchGate.

  • Engineering Enzyme Substrate Scope Complementarity for Promiscuous Cascade Synthesis of 1,2‐Amino Alcohols. PMC - NIH.

  • Influence of Step Size and Temperature Sensor Placement on Cascade Control Tuning for a Multi-Reaction Tubular Reactor Process. MDPI.

  • Optimization of the cascade reaction. Entry Catalyst (mol %) Base (equiv) Time 1a (%) 2a (%) 5 (%). ResearchGate.

  • Solvent effects. Wikipedia.

  • Engineering enzyme substrate scope complementarity for promiscuous cascade synthesis. ChemRxiv.

  • On the Topic of Substrate Scope. Organic Letters - ACS Publications. (2022-10-14).

  • Substrate scope of the asymmetric cascade reaction. Reaction conditions. ResearchGate.

  • Solvation Effects in Organic Chemistry. ACS Publications - American Chemical Society. (2022-02-04).

  • Visible-Light-Induced Cascade Annulation of N-Cyanamide Alkenes with Unsaturated α-Halogenocarbonyls. Organic Letters - ACS Publications.

  • Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts. RSC Publishing.

  • Base-Promoted [5 + 1 + 3] Cascade Cyclization of o-Nitrochalcones, Elemental Sulfur, and Guanidine to Benzo[5][6]thieno[3,2-d]pyrimidine Frameworks. Organic Letters - ACS Publications. (2023-06-09).

  • Challenges and solutions for the downstream purification of therapeutic proteins. PMC.

  • A Binary Catalytic System for Enantioselective Annulation of 3‑Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2‑Iminothiazolidines. ACS Publications. (2025-12-21).

  • The Robinson Annulation. Master Organic Chemistry. (2018-12-10).

Sources

Technical Support Center: Enhancing Photochemical Decomposition of Pyrazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the photochemical decomposition of pyrazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these light-induced reactions. Here, you will find in-depth answers to common questions, systematic troubleshooting guides for prevalent experimental issues, and detailed protocols to enhance the efficiency and reproducibility of your work.

Our approach is grounded in explaining the causality behind experimental choices, ensuring that each recommendation is backed by established photochemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts to provide a solid foundation for troubleshooting and optimizing your experiments.

Q1: What is the general mechanism for the photochemical decomposition of 1-pyrazolines?

A1: The direct photolysis of 1-pyrazolines typically involves the absorption of UV light, which promotes the molecule to an excited singlet state (S₁). This is followed by the extrusion of a molecule of nitrogen gas (N₂), a highly favorable process, to generate a short-lived 1,3-biradical intermediate. This biradical can then undergo cyclization to form a cyclopropane derivative or rearrange to form alkenes. The specific pathway and product distribution depend heavily on the substitution pattern of the pyrazoline ring.[1][2][3]

Q2: What are the primary factors that influence the quantum yield of the reaction?

A2: The quantum yield (Φ), which measures the efficiency of a photochemical process, is influenced by several factors:

  • Molecular Structure: The substituents on the pyrazoline ring have a significant impact. For instance, certain substitutions can stabilize the pyrazoline and render it less reactive to photolysis, while others can promote efficient nitrogen extrusion.[1][4]

  • Wavelength of Irradiation: The excitation wavelength must overlap with the absorption spectrum of the pyrazoline. Using a wavelength that is too high may not provide sufficient energy for excitation, while a wavelength that is too low could lead to undesired side reactions or photodegradation of the products.[5][6]

  • Solvent: The polarity and viscosity of the solvent can affect the stability of the excited state and the lifetime of the biradical intermediate.[7][8] Protic solvents, for example, can sometimes form hydrogen bonds and alter reaction pathways.[9][10]

  • Presence of Photosensitizers: In cases of low direct photolysis efficiency, a photosensitizer can be used to absorb the light energy and transfer it to the pyrazoline molecule, promoting it to a reactive triplet state.

Q3: Why is my pyrazoline derivative fluorescent but shows low decomposition efficiency?

A3: Fluorescence and photochemical reaction are often competing de-excitation pathways from the excited singlet state. If a pyrazoline derivative exhibits strong fluorescence, it means that a significant fraction of the excited molecules are returning to the ground state by emitting a photon.[11] This radiative decay process competes directly with the desired chemical reaction (nitrogen extrusion), thereby lowering the quantum yield of decomposition.[12] In such cases, strategies to favor the chemical reaction, such as using a triplet sensitizer, may be necessary.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the photochemical decomposition of pyrazolines.

Problem 1: Low or No Product Yield

Q: I've set up my photoreaction, but after the specified time, TLC/LC-MS analysis shows mostly unreacted starting material. What could be the cause?

A: Low conversion is a common issue that can be traced back to several factors related to the light source, reaction setup, and the inherent reactivity of the substrate.

Possible Causes & Step-by-Step Solutions:

  • Mismatched Light Source and Absorbance:

    • Causality: The pyrazoline can only react if it absorbs the incident photons. If the emission spectrum of your lamp does not significantly overlap with the absorption spectrum of your compound, the reaction will not proceed efficiently.

    • Solution:

      • Measure the UV-Vis absorption spectrum of your pyrazoline derivative in the reaction solvent.

      • Verify the emission spectrum of your light source (e.g., medium-pressure mercury lamp, LEDs). Ensure the primary emission lines (e.g., 365 nm for many LEDs) align with an absorption band of your substrate.[5][6]

      • If there is a mismatch, select a different light source or, if possible, modify the pyrazoline structure to shift its absorption spectrum.

  • Insufficient Photon Flux:

    • Causality: The reaction rate is dependent on the number of photons absorbed per unit time. Low lamp power, excessive distance from the source, or a highly concentrated solution can lead to insufficient light penetration.

    • Solution:

      • Check Lamp Age and Output: Mercury lamps lose intensity over time. Consult the manufacturer's specifications for the lamp's lifespan and consider replacement if it's old.

      • Optimize Reactor Geometry: Minimize the distance between the lamp and the reaction vessel. Ensure the vessel is made of a material that is transparent at the desired wavelength (e.g., quartz or Pyrex, not standard glass which blocks most UV-B and UV-C light).

      • Adjust Concentration: Highly concentrated solutions can lead to an "inner filter effect," where light is absorbed only by the solution layer closest to the lamp. Dilute the reaction mixture to allow for more uniform irradiation.

  • Inherent Photostability of the Substrate:

    • Causality: Some pyrazoline structures are inherently more stable and have very low quantum yields for decomposition.[1][2] For example, 4-keto pyrazolines can be remarkably stable.[4]

    • Solution:

      • Try Photosensitization: If direct photolysis is inefficient, introduce a triplet sensitizer (e.g., benzophenone, acetone). The sensitizer absorbs the light, crosses to its triplet state, and then transfers this energy to the pyrazoline (triplet-triplet energy transfer), which then decomposes. This provides an alternative, often more efficient, reaction pathway.

      • Review Literature: Search for studies on structurally similar pyrazolines to gauge expected reactivity and find established protocols.

Troubleshooting Workflow: Low Product Yield

G start Problem: Low Yield check_spectrum 1. Check Wavelength Does lamp emission overlap with substrate absorption? start->check_spectrum check_setup 2. Evaluate Setup Is photon flux adequate? check_spectrum->check_setup Yes solution_lamp Solution: Change light source or modify substrate. check_spectrum->solution_lamp No check_reactivity 3. Assess Reactivity Is the substrate known to be photostable? check_setup->check_reactivity Yes solution_setup Solution: Optimize reactor geometry, dilute solution, check lamp. check_setup->solution_setup No solution_sensitizer Solution: Attempt photosensitization (e.g., with benzophenone). check_reactivity->solution_sensitizer Yes end_node Yield Improved check_reactivity->end_node No (Re-evaluate goals) solution_lamp->end_node solution_setup->end_node solution_sensitizer->end_node

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Multiple Side Products

Q: My reaction is proceeding, but I'm getting a complex mixture of products instead of the clean cyclopropane I expected. How can I improve selectivity?

A: The formation of multiple products often arises from the competing reaction pathways available to the 1,3-biradical intermediate or from secondary photoreactions.

Possible Causes & Step-by-Step Solutions:

  • Biradical Rearrangement:

    • Causality: The 1,3-biradical is a high-energy intermediate. Besides the desired ring-closure to a cyclopropane, it can undergo hydrogen shifts or other rearrangements to form various isomeric alkenes.

    • Solution:

      • Lower the Temperature: Running the reaction at a lower temperature can sometimes favor the pathway with the lower activation energy, which may be the desired cyclization. This also helps to minimize thermal side reactions.

      • Change the Solvent: Solvent viscosity can influence the lifetime of the biradical. A more viscous solvent may restrict molecular motion, potentially favoring intramolecular cyclization over intermolecular or rearrangement reactions.

  • Secondary Photolysis:

    • Causality: The desired product may itself be photolabile at the irradiation wavelength, leading to its decomposition into other compounds as it forms.

    • Solution:

      • Monitor Reaction Progress: Use TLC or in-situ spectroscopy to monitor the reaction over time. Determine the point at which the concentration of the desired product is maximal and stop the reaction there to prevent its degradation.

      • Use a Wavelength Filter: If the product absorbs at a different wavelength than the starting material, use a cut-off filter to block the light that is causing the secondary photolysis. For example, if your pyrazoline absorbs at 350 nm but your product absorbs below 320 nm, a Pyrex filter can be beneficial.

  • Oxygen Contamination:

    • Causality: Molecular oxygen can intercept radical intermediates, leading to a variety of oxidized byproducts. In photosensitized reactions, oxygen can also lead to the formation of singlet oxygen, which can react with substrates and products.[9][10]

    • Solution:

      • Degas the Solvent: Thoroughly degas the reaction solvent before use by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 30 minutes.

      • Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent atmospheric oxygen from entering the system.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Direct Photolysis of a 1-Pyrazoline

This protocol provides a standardized workflow for performing a direct photochemical decomposition.

Materials:

  • Quartz or borosilicate (Pyrex) immersion well photoreactor

  • Medium-pressure mercury lamp or UV LED array with appropriate power supply and cooling

  • Reaction flask appropriately sized for the immersion well

  • Magnetic stirrer and stir bar

  • Inert gas source (Argon or Nitrogen)

  • Degassed solvent of choice

  • 1-Pyrazoline substrate

Procedure:

  • Preparation: Dissolve the 1-pyrazoline substrate in the degassed solvent in the reaction flask to a typical concentration of 0.01–0.05 M.

  • Degassing: Bubble argon or nitrogen through the solution for 30 minutes to remove dissolved oxygen.

  • Assembly: Assemble the photoreactor. Place the reaction flask around the immersion well, ensuring the lamp is not yet turned on. Begin cooling water flow to the lamp jacket.

  • Initiation: While maintaining a gentle stream of inert gas over the solution and with vigorous stirring, turn on the photochemical lamp.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing them by TLC, GC, or LC-MS.

  • Workup: Once the reaction has reached the desired conversion, turn off the lamp. Allow the apparatus to cool. Remove the solvent under reduced pressure and purify the crude product by column chromatography, distillation, or recrystallization.

Experimental Setup Diagram

G cluster_0 Photoreactor Setup cluster_1 Reaction Vessel lamp UV Lamp (e.g., Hg or LED) well Immersion Well (Quartz/Pyrex) cooling_out Cooling Water Out well->cooling_out solution Pyrazoline Solution (Stirring) cooling_in Cooling Water In cooling_in->well Coolant Flow gas_out To Bubbler solution->gas_out stirrer Magnetic Stirrer Plate gas_in Inert Gas In gas_in->solution

Sources

Validation & Comparative

A Comparative Guide to 3-Azabicyclo[3.1.0]hexan-2-one and Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug design and development, the selection of a molecular scaffold is a pivotal decision that profoundly shapes the ultimate pharmacological and pharmacokinetic profile of a therapeutic candidate. The choice between a conformationally constrained scaffold and a more flexible one can dictate a compound's potency, selectivity, and metabolic fate. This guide presents a detailed comparative analysis of the rigid 3-Azabicyclo[3.1.0]hexan-2-one scaffold and the widely utilized, flexible piperidine ring system.

This document provides an in-depth examination of their respective physicochemical properties, synthetic accessibility, and impact on drug-like characteristics, supported by experimental protocols and data. Our objective is to furnish researchers with the critical insights necessary to make informed decisions in scaffold selection for their drug discovery programs.

Physicochemical and Conformational Landscape: Rigidity vs. Flexibility

The most striking difference between the this compound and piperidine scaffolds lies in their conformational dynamics. The piperidine ring, a six-membered saturated heterocycle, predominantly exists in a low-energy chair conformation, though it can interconvert between other conformations like the twist-boat.[1][2][3] This inherent flexibility allows for a dynamic presentation of substituents, which can be advantageous for binding to a diverse range of biological targets.

Conversely, the this compound is a fused bicyclic system, where the cyclopropane ring locks the five-membered lactam into a rigid, boat-like conformation. This conformational rigidity can be a significant advantage in drug design by reducing the entropic penalty upon binding to a target, potentially leading to enhanced binding affinity and selectivity.

PropertyThis compoundPiperidine
Molecular Formula C₅H₇NOC₅H₁₁N
Molecular Weight 97.12 g/mol 85.15 g/mol
Topology Fused BicyclicMonocyclic
Conformational Flexibility RigidFlexible (Chair, Boat, Twist-Boat)[1]
Key Structural Features Lactam, CyclopropaneSaturated Heterocycle
Chirality ChiralAchiral (unsubstituted)

Synthetic Accessibility: Established Routes and Emerging Strategies

The synthetic accessibility of a scaffold is a crucial consideration in any drug discovery campaign, impacting the feasibility of library synthesis and structure-activity relationship (SAR) studies.

Piperidine: The synthesis of piperidine derivatives is well-established, with numerous methods available, including the reduction of pyridine precursors and various cyclization strategies.[4][5][6] This synthetic tractability has contributed to its widespread use in medicinal chemistry.[7]

This compound: The synthesis of this bicyclic scaffold is more complex but has seen significant advancements. Methods such as gold-catalyzed oxidative cyclopropanation of N-allylynamides and copper-free Sonogashira coupling followed by cyclization provide efficient access to substituted derivatives.[8][9][10][11][12]

Experimental Evaluation of Drug-Like Properties

The inherent structural and physicochemical properties of a scaffold have a direct impact on the drug-like characteristics of the resulting molecules. The following experimental protocols are essential for comparing compounds containing these two scaffolds.

Metabolic Stability: The Liver Microsomal Stability Assay

Rationale: Metabolic stability is a critical pharmacokinetic parameter that influences a drug's half-life and oral bioavailability. This assay evaluates a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes found in liver microsomes.[13][14][15] The rigid structure of the this compound scaffold may shield metabolically labile sites, potentially leading to greater stability compared to more flexible scaffolds like piperidine.[16][17]

Experimental Protocol:

  • Preparation of Reaction Mixture: In a 96-well plate, combine liver microsomes (human or animal), a test compound, and a buffer solution (e.g., phosphate buffer, pH 7.4).[13]

  • Initiation of Reaction: Add an NADPH regenerating system to initiate the metabolic reaction.[13]

  • Incubation: Incubate the plate at 37°C with gentle shaking.[14]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60 minutes), transfer aliquots of the reaction mixture to a separate 96-well plate containing a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction.[14][15]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.[13]

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[14]

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).[18]

G Start Prepare Reaction Mixture (Microsomes, Compound, Buffer) Initiate Add NADPH Regenerating System Start->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Sample at Time Points & Quench Reaction Incubate->Sample Process Centrifuge and Collect Supernatant Sample->Process Analyze LC-MS/MS Analysis Process->Analyze Data Calculate Half-Life and Intrinsic Clearance Analyze->Data

Caption: Workflow for the Liver Microsomal Stability Assay.

Membrane Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: A drug's ability to passively diffuse across cell membranes is a key determinant of its oral absorption and distribution. The PAMPA model is a high-throughput, cell-free assay used to predict passive permeability.[19][20][21][22] The distinct polarity and three-dimensional shape of the this compound scaffold can influence its permeability compared to the more conventional piperidine ring.

Experimental Protocol:

  • Prepare Donor Plate: Add the test compound solution (typically in a buffered solution containing a small percentage of DMSO) to the wells of a 96-well filter plate (the donor plate).[23]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with a buffered solution.[21]

  • Create Artificial Membrane: Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.[21]

  • Assemble and Incubate: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) at room temperature.[22]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[20]

  • Calculate Permeability: Calculate the effective permeability coefficient (Pe) based on the compound concentrations in the donor and acceptor wells.

G Donor_Prep Prepare Donor Plate (Compound Solution) Membrane_Prep Coat Donor Plate Filter with Lipid Solution Donor_Prep->Membrane_Prep Acceptor_Prep Prepare Acceptor Plate (Buffer) Assemble Assemble Donor and Acceptor Plates Acceptor_Prep->Assemble Membrane_Prep->Assemble Incubate Incubate Assemble->Incubate Quantify Quantify Compound in Donor and Acceptor Wells Incubate->Quantify Calculate Calculate Permeability Coefficient (Pe) Quantify->Calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Applications in Medicinal Chemistry and Therapeutic Landscape

Both scaffolds are well-represented in approved drugs and clinical candidates, demonstrating their value in targeting a wide range of diseases.

Piperidine: The piperidine scaffold is a cornerstone of modern pharmacology, present in a vast number of FDA-approved drugs.[24][25][26][27] Its versatility is evident in its incorporation into drugs for central nervous system disorders, cancer, and infectious diseases.[7][28] Examples include:

  • Methylphenidate (Ritalin): A stimulant for the treatment of ADHD.[1]

  • Donepezil (Aricept): An acetylcholinesterase inhibitor for Alzheimer's disease.[27]

  • Risperidone (Risperdal): An antipsychotic medication.[1]

  • Fentanyl: A potent opioid analgesic.[1]

This compound: This rigid scaffold has proven particularly useful in designing potent and selective inhibitors for various enzymes and receptors. Its conformationally restricted nature allows for precise positioning of substituents to optimize interactions within a binding pocket. It has been successfully employed in the development of:

  • Monoamine reuptake inhibitors: For the treatment of conditions affected by neurotransmitters like norepinephrine and dopamine.[29]

  • Antitumor agents: Derivatives have shown antiproliferative effects and the ability to induce cell cycle perturbation.[30][31]

Conclusion: A Strategic Decision in Drug Design

The choice between the this compound and piperidine scaffolds is a strategic one, contingent on the specific objectives of a drug discovery program.

  • The piperidine scaffold offers the advantages of synthetic simplicity and conformational flexibility, making it an excellent starting point for lead discovery and optimization where a degree of adaptability is beneficial.[32][33][34]

  • The This compound scaffold provides a platform for designing highly potent and selective compounds due to its conformational rigidity. This can lead to improved metabolic stability and a more defined structure-activity relationship.

A thorough understanding of the unique properties of each scaffold, combined with rigorous experimental evaluation as outlined in this guide, is essential for navigating the complexities of modern drug discovery and ultimately selecting the optimal molecular framework for a given biological target.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Wikipedia. (2024, November 26). Piperidine. Retrieved from [Link]

  • Povarov, L. S. (2021).
  • Gandon, V., & Fenster, E. (2012). Efficient synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides using a copper-free Sonogashira coupling. Organic Letters, 14(1), 190-193.
  • Zhang, J., Schmalz, H.-G., & Ghadban, A. (2010). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 12(21), 4888-4891.
  • Suga, H., Kakehi, A., & Baba, A. (2001). Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry, 66(16), 5536-5544.
  • Wernevik, J., Giethlen, B., & Ceccato, A. (2019). Protocol for the Human Liver Microsome Stability Assay. Methods in Molecular Biology, 1979, 149-160.
  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 366-371.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Gandon, V., & Fenster, E. (2012). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry, 77(17), 7233-7243.
  • Scott, D. W., et al. (1972). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of Molecular Spectroscopy, 41(1), 122-133.
  • Jones, R. A. Y., et al. (1973). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (11), 1472-1476.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Jeyaraman, R., & Ravindran, T. (2000). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 112(3), 263-270.
  • Wang, Y., et al. (2013). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 15(20), 5242-5245.
  • Li, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 843-856.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Grygorenko, O. O., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 116038.
  • Wang, X., et al. (2021). Diastereoselective construction of azabicyclo[3.1.0]hexan-2-ones via a base-mediated cascade annulation of β-oxo-acrylamides with vinylsulfonium salts. Organic & Biomolecular Chemistry, 19(34), 7432-7436.
  • Toh, K. K., et al. (2013). Copper-mediated aerobic synthesis of 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles from N-allyl/propargyl enamine carboxylates. The Journal of Organic Chemistry, 78(10), 4867-4876.
  • Shestakova, T. S., et al. (2023). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 28(13), 5085.
  • Li, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 843-856.
  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl pipecolinates. Chemical Science, 13(41), 12267-12274.
  • Al-Ghorbani, M., et al. (2015). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. ACS Medicinal Chemistry Letters, 6(10), 1056-1060.
  • Pharmaceutical Technology. (2017, June 21). Analogues of Piperidine for Drug Design. Retrieved from [Link]

  • Pharmaceutical Business Review. (2017, June 21). Analogues of Piperidine for Drug Design. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular Pharmaceutics, 8(4), 1195-1206.
  • Boyko, Y. D., et al. (2023). a) Different modalities of piperidine-containing drugs and drug candidates. b) Exit vector analysis (EVA) of 4-substituted piperidine (A) and selected "state-of-the-art bioisosteres" (B, C, D, E, F). c) Documented examples of improvements in metabolic profile or potency by rigidifying the piperidine linker. [Image].
  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11.
  • Zheng, Y., et al. (2020). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Biomaterials Science & Engineering, 6(1), 478-487.
  • Whitehead, K. A., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Pharmaceutical Research, 33(2), 434-443.
  • Johnson, B. M., & Charman, W. N. (2001). Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. Indian Journal of Experimental Biology, 39(1), 1-13.
  • Skolnick, P., et al. (2013). Use of (1r,5s)-(+)-1-(naphthalen-2-yl)-3-azabicyclo{3.1.0}hexane in the treatment of conditions affected by monoamine neurotransmitters. U.S.
  • Shestakova, T. S., et al. (2021). Identification of Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindoles as Potential Antitumor Agents: Initial In Vitro Evaluation of Anti-Proliferative Effect and Actin Cytoskeleton Transformation in 3T3 and 3T3-SV40 Fibroblast. Molecules, 26(16), 4983.

Sources

The Constrained Advantage: A Comparative Guide to 3-Azabicyclo[3.1.0]hexan-2-one and Azetidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the deliberate tuning of a molecule's three-dimensional structure is a paramount strategy for optimizing potency, selectivity, and pharmacokinetic properties. Small nitrogen-containing heterocycles are foundational building blocks in this endeavor, with over 85% of all biologically active compounds featuring a heterocyclic core.[1][2] Among these, the four-membered azetidine ring has emerged as a "privileged" scaffold, lauded for its ability to impart structural rigidity, enhance metabolic stability, and improve aqueous solubility when replacing larger, more flexible rings like piperidine.[3][4][5]

However, as medicinal chemists seek to navigate and exploit novel chemical space with even greater precision, more highly constrained bicyclic systems are gaining significant attention. This guide provides an in-depth technical comparison between the well-established monocyclic azetidine scaffold and the rigid, bicyclic 3-azabicyclo[3.1.0]hexan-2-one motif. We will explore how the fusion of a cyclopropane ring onto a pyrrolidinone core creates a unique conformational landscape and how this structural constraint translates into tangible differences in physicochemical and pharmacological properties, offering distinct advantages and challenges in drug design.

Structural and Physicochemical Properties: Rigidity vs. Flexibility

The fundamental difference between the two scaffolds lies in their conformational flexibility. Azetidine, while more rigid than its five- and six-membered counterparts, still possesses a degree of conformational puckering. In contrast, the this compound framework is a significantly more constrained system, locking the five-membered ring into a defined conformation and presenting substituents in precise spatial vectors.

This difference in three-dimensional structure has profound implications for a molecule's interaction with its biological target and its overall physicochemical profile. Increased rigidity, as offered by the bicyclic scaffold, can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding and potentially leading to higher affinity and selectivity.[6]

Caption: Structural comparison of Azetidine and this compound.

A comparative analysis of key physicochemical properties highlights the nuanced trade-offs between these scaffolds. While experimental data for direct, matched-pair comparisons are sparse, we can draw insights from computational predictions and related experimental findings.

PropertyThis compound (Parent)Azetidine (Parent)Rationale and Medicinal Chemistry Implications
Molecular Weight ( g/mol ) 97.12[6]57.09Both are small scaffolds, beneficial for maintaining a low molecular weight in the final drug candidate, a key aspect of "drug-likeness".
Calculated logP (XLogP3) -0.3[6]0.1The bicyclic lactam shows slightly increased polarity compared to the parent azetidine, which can be advantageous for improving aqueous solubility.
Topological Polar Surface Area (TPSA) 29.1 Ų[6]12.5 ŲThe presence of the lactam carbonyl group significantly increases the TPSA of the bicyclic scaffold, which can enhance hydrogen bonding potential but may reduce cell permeability.
Fraction of sp³ carbons (Fsp³) 0.81.0Both scaffolds are rich in sp³ centers, contributing to the three-dimensionality that is increasingly sought after in modern drug design to escape "flatland" and improve promiscuity profiles.[3]
Conformational Rigidity HighModerateThe high rigidity of the bicyclic system can lead to improved target selectivity and affinity by locking the molecule in a bioactive conformation, but may also make it more challenging to find a suitable fit for a given binding pocket.[3]

Pharmacological Applications and Case Studies

The distinct structural features of each scaffold have led to their successful application in different areas of drug discovery.

Azetidine: The Versatile Bioisostere

Azetidine's primary role in medicinal chemistry has been as a bioisosteric replacement for larger, more metabolically labile, or less soluble saturated heterocycles like piperidine and pyrrolidine.[3][5] This strategy leverages the azetidine ring's ability to maintain or improve biological activity while favorably modulating ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Case Study: STAT3 Inhibitors In the development of direct inhibitors for the Signal Transducer and Activator of Transcription 3 (STAT3), a key oncology target, researchers optimized a proline-based lead compound. Replacing the proline with an (R)-azetidine-2-carboxamide core led to a new series of analogues with sub-micromolar inhibitory potencies.[7] The azetidine scaffold provided a rigid vector for the necessary pharmacophoric groups while contributing to improved physicochemical properties, such as cell permeability, which are critical for effective drug action.[7]

This compound: The Conformationally Constrained Scaffold

The 3-azabicyclo[3.1.0]hexane framework is employed when a high degree of conformational restriction is desired to achieve selectivity or to mimic a specific peptide turn. Its rigid structure is particularly valuable for targeting receptors in the central nervous system (CNS) and for designing enzyme inhibitors where precise positioning of substituents is crucial.

Case Study: DPP-IV Inhibitors Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral anti-diabetic drugs. In an effort to discover novel inhibitors, researchers explored the use of conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives.[8] The rigid bicyclic scaffold was used to probe the P(2) region of the enzyme's active site. This work demonstrated that the defined geometry of the scaffold could lead to potent and selective enzyme inhibition, highlighting its utility in structure-based drug design.[8]

Comparative Case Study: Nicotinic Acetylcholine Receptor (nAChR) Ligands A compelling, albeit slightly modified, head-to-head comparison was demonstrated in the development of α4β2-nAChR partial agonists. Researchers synthesized a series of compounds where the basic amine was varied. A compound featuring an azetidine ring displayed a high binding affinity (Ki = 0.7 nM).[9] In contrast, when the azetidine was replaced with the larger, more rigid 3-azabicyclo[3.1.0]hex-2-yl group, the binding affinity decreased dramatically by over 300-fold (Ki = 213 nM).[9] This stark difference underscores the critical role of scaffold size and geometry. While the bicyclic system offered high rigidity, its specific shape and substituent vectors were a poor match for the receptor's binding pocket compared to the smaller, more optimal azetidine ring in this specific context. This illustrates a key principle: conformational constraint is only beneficial when it locks the molecule into a favorable binding conformation.

Experimental Protocols

To provide a practical framework for comparing these scaffolds in a drug discovery setting, we outline methodologies for a representative synthesis of each core structure and for two key in vitro ADME assays.

Synthesis Workflow

Synthesis_Workflow cluster_azetidine Azetidine Synthesis cluster_bicyclo Bicyclic Lactam Synthesis A1 1-Boc-3-azetidinone A2 Horner-Wadsworth-Emmons A1->A2 A3 N-Boc-azetidin-3-ylidene-acetate A2->A3 B1 N-Boc-2,5-dihydropyrrole B2 Rh-Catalyzed Cyclopropanation B1->B2 B3 N-Boc-3-azabicyclo[3.1.0]hexane carboxylate B2->B3 B4 Hydrolysis/Lactamization B3->B4 B5 N-Boc-3-azabicyclo[3.1.0]hexan-2-one B4->B5

Caption: Representative synthetic workflows for azetidine and bicyclic lactam scaffolds.

Protocol 1: Synthesis of N-Boc-azetidin-3-one (Precursor for Azetidine Derivatives)

Causality: This protocol starts from epichlorohydrin and proceeds via cyclization and subsequent oxidation. The Boc protecting group is installed to allow for controlled functionalization of the nitrogen atom in later synthetic steps.

  • Step 1: Synthesis of 1-benzhydrylazetidin-3-ol. To a solution of diphenylmethylamine (1 eq.) in methanol, add epichlorohydrin (1.1 eq.) dropwise at 0 °C. Stir the reaction mixture at room temperature for 24 hours. Concentrate the mixture under reduced pressure and then add a solution of sodium hydroxide (2 eq.) in water. Heat the mixture to reflux for 4 hours. After cooling, extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.

  • Step 2: Oxidation to 1-benzhydrylazetidin-3-one. Dissolve the alcohol from Step 1 in dichloromethane. Add Dess-Martin periodinane (1.5 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

  • Step 3: Debenzylation and Boc Protection. Dissolve the ketone from Step 2 in methanol. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and 10% Palladium on carbon (10 wt%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature overnight. Filter the reaction mixture through a pad of Celite®, washing with methanol. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (eluting with a hexane/ethyl acetate gradient) to afford N-Boc-3-azetidinone.[4]

Protocol 2: Synthesis of N-Boc-3-azabicyclo[3.1.0]hexan-2-one

Causality: This method utilizes a rhodium-catalyzed cyclopropanation of a dihydropyrrole, a common and efficient way to form the bicyclic core. The resulting ester is then hydrolyzed and cyclized to form the desired lactam.

  • Step 1: Rhodium-Catalyzed Cyclopropanation. To a solution of N-Boc-2,5-dihydropyrrole (1 eq.) and dirhodium(II) acetate (0.005 mol%) in dichloromethane at room temperature, add a solution of ethyl diazoacetate (1.1 eq.) in dichloromethane dropwise over 2 hours via a syringe pump.[10] Stir the reaction for an additional 1 hour after the addition is complete. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Step 2: Purification of the Ester. Purify the crude residue from Step 1 by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield ethyl N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate as a mixture of exo and endo diastereomers.

  • Step 3: Hydrolysis and Lactam Formation. Dissolve the purified ester from Step 2 in a mixture of THF and water. Add lithium hydroxide (2 eq.) and stir the mixture at room temperature overnight. Acidify the reaction mixture to pH ~2 with 1N HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

  • Step 4: Lactamization (if not spontaneous). The cyclization to the lactam may occur spontaneously upon workup or may require activation. If needed, dissolve the crude acid in dichloromethane, add a coupling agent such as EDC (1.1 eq.) and DMAP (0.1 eq.), and stir at room temperature until lactam formation is complete (monitor by TLC). Purify the final product, N-Boc-3-azabicyclo[3.1.0]hexan-2-one, by column chromatography.

Key ADME Assay Protocols

ADME_Workflow cluster_solubility Kinetic Solubility Assay cluster_metabolism Metabolic Stability Assay S1 Prepare DMSO Stock Solution S2 Add to Aqueous Buffer (PBS) S1->S2 S3 Incubate & Equilibrate S2->S3 S4 Filter/Centrifuge Precipitate S3->S4 S5 Quantify Supernatant (LC-MS/MS) S4->S5 M1 Incubate Compound with Liver Microsomes M2 Initiate Reaction with NADPH M1->M2 M3 Take Time Points (0, 5, 15, 30, 60 min) M2->M3 M4 Quench Reaction (Acetonitrile) M3->M4 M5 Quantify Remaining Parent Compound (LC-MS/MS) M4->M5

Caption: Standard workflows for kinetic solubility and metabolic stability assays.

Protocol 3: Kinetic Aqueous Solubility Assay

Causality: This assay determines the solubility of a compound from a DMSO stock, mimicking conditions often used in high-throughput screening. It provides a rapid assessment of a compound's propensity to precipitate from an aqueous solution, which is critical for the reliability of biological assays and for predicting oral absorption.

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Prepare a phosphate-buffered saline (PBS, pH 7.4) solution.

  • Assay Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells, resulting in a final theoretical concentration of 100 µM with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Separation: Filter the samples through a solubility filter plate (e.g., 0.45 µm) into a clean collection plate via centrifugation to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate (the saturated solution) by LC-MS/MS. A calibration curve prepared from the DMSO stock solution is used to determine the exact concentration. The result is reported in µg/mL or µM.

Protocol 4: Metabolic Stability Assay using Human Liver Microsomes (HLM)

Causality: This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes. A high rate of metabolism (low stability) can lead to poor bioavailability and a short duration of action in vivo.

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). Prepare a solution of the NADPH regenerating system (cofactor).

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the reaction buffer. Pre-warm the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Conclusion and Future Outlook

Both the azetidine and the this compound scaffolds offer medicinal chemists powerful tools to modulate the properties of drug candidates. Azetidine has proven its value as a versatile bioisostere, providing a reliable strategy to enhance solubility and metabolic stability while maintaining or improving potency. Its smaller size and moderate flexibility offer a balance that has been successfully incorporated into numerous clinical candidates and approved drugs.

The this compound scaffold represents a more specialized tool for fine-tuning molecular architecture. Its pronounced rigidity offers the potential for significant gains in affinity and selectivity by locking a molecule into its bioactive conformation. This is particularly advantageous in targeting challenging protein-protein interactions or achieving subtype selectivity within a receptor family. However, as the nAChR case study demonstrates, this rigidity can also be a liability if the locked conformation is not complementary to the target.

The choice between these scaffolds is therefore not a matter of inherent superiority but of strategic application. Azetidine is a robust choice for general lead optimization when improvements in ADME properties are paramount. The this compound scaffold is a higher-risk, higher-reward option for structure-based design campaigns where precise conformational control is hypothesized to be the key to unlocking the desired pharmacological profile. As synthetic methodologies for constructing complex, three-dimensional molecules continue to advance, the strategic deployment of highly constrained scaffolds like this compound will undoubtedly become an increasingly important tactic in the medicinal chemist's arsenal.

References

  • Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display. PubMed Central. Available at: [Link]

  • Examples of azetidine‐based bioisosters. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

  • Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. PubMed Central. Available at: [Link]

  • Synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates 19a–d. ResearchGate. Available at: [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PubMed Central. Available at: [Link]

  • Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. PubMed. Available at: [Link]

  • Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. Available at: [Link]

  • Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. PubMed. Available at: [Link]

  • Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health. Available at: [Link]

  • Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation. ResearchGate. Available at: [Link]

  • Direct, competitive comparison of linear, monocyclic, and bicyclic libraries using mRNA display. bioRxiv. Available at: [Link]

  • Direct, Competitive Comparison of Linear, Monocyclic, and Bicyclic Libraries Using mRNA Display. ACS Publications. Available at: [Link]

  • An efficient mRNA display protocol yields potent bicyclic peptide inhibitors for FGFR3c: outperforming linear and monocyclic formats in affinity and stability. Royal Society of Chemistry. Available at: [Link]

  • Heterocycles in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. Available at: [Link]

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PubMed Central. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Azabicyclo (3.1.0) Hexane Derivatives Useful as Modulators of Dopamine D3 Receptors. GlaxoSmithKline.
  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Available at: [Link]

  • Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. Google Patents.
  • Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI. Available at: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. Royal Society of Chemistry. Available at: [Link]

  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Bioisosteres. SciSpace. Available at: [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Azabicyclo[3.1.0]hexan-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 3-azabicyclo[3.1.0]hexan-2-one scaffold is a conformationally restricted bicyclic system that has garnered significant attention in medicinal chemistry. Its rigid structure serves as a valuable isostere for various privileged pharmacophores, such as the piperidine motif, offering a unique three-dimensional arrangement for interacting with biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various this compound analogs, comparing their performance as modulators of different biological targets. We will delve into the experimental data, the rationale behind molecular design, and the key structural features governing potency and selectivity.

Targeting Opioid Receptors for Analgesia and Antipruritic Agents

The development of novel opioid receptor ligands is a cornerstone of pain management and related therapeutic areas. The 3-azabicyclo[3.1.0]hexane framework has been explored as a core for designing potent and selective µ-opioid receptor ligands, particularly for the treatment of pruritus (itching).[3]

Core SAR Findings

SAR studies on 3-azabicyclo[3.1.0]hexane derivatives as µ-opioid ligands have revealed critical insights into the structural requirements for high affinity and selectivity.[3] Key modifications have focused on the substitution at the 3-position (the nitrogen atom) and the influence of stereochemistry.

  • N-Substitution is Crucial for Affinity: The nature of the substituent on the nitrogen atom of the bicyclic system dramatically influences binding affinity. Early studies demonstrated that moving from a simple methyl group to larger, more complex moieties could enhance potency by several orders of magnitude. This is exemplified by the transition to compounds with picomolar binding affinity.[3] The rationale behind exploring various N-substituents is to probe the hydrophobic pocket of the µ-opioid receptor, aiming for an optimal fit that maximizes van der Waals interactions and displaces favorable water molecules.

  • Impact of Aromatic and Heteroaromatic Moieties: The introduction of aromatic and heteroaromatic rings, often connected via a linker to the nitrogen atom, has been a successful strategy. This suggests the presence of a specific sub-pocket in the receptor that can accommodate these planar systems, likely through π-π stacking or other aromatic interactions.

Comparative Performance Data

The following table summarizes the binding affinities of representative 3-azabicyclo[3.1.0]hexane analogs for the µ, δ, and κ opioid receptors.

Compound IDN-Substituentµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)Selectivity (µ vs. δ/κ)
Lead Compound Simple Alkyl>1000>1000>1000N/A
Analog A Arylalkyl10.5520830~50x / ~79x
Analog B Heteroarylmethyl0.8250400~312x / ~500x
Optimized Ligand Complex Aryl Ether0.05150280~3000x / ~5600x

Data is illustrative and compiled from trends reported in the literature.[3]

Experimental Workflow: Opioid Receptor Binding Assay

The determination of binding affinities for opioid receptors is typically performed using a competitive radioligand binding assay.

Workflow Diagram:

Caption: Workflow for Opioid Receptor Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Cell lines (e.g., CHO or HEK293) stably expressing the human µ, δ, or κ opioid receptor are harvested and homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is centrifuged, and the resulting membrane pellet is resuspended and stored at -80°C.

  • Binding Assay: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for µ, [³H]naltrindole for δ, or [³H]U-69593 for κ) and varying concentrations of the test compound.

  • Incubation: The mixture is incubated for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to allow for competitive binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: The filters are washed with ice-cold buffer, and the amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

The 3-azabicyclo[3.1.0]hexane scaffold has been incorporated into the design of inhibitors for dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[4] DPP-IV inhibitors are an established class of oral antihyperglycemic agents for the treatment of type 2 diabetes. The rigid bicyclic core is often used as a P2-site ligand, mimicking the proline residue of natural substrates.[4][5]

Core SAR Findings

The development of 3-azabicyclo[3.1.0]hexane-based DPP-IV inhibitors has focused on optimizing interactions with the S1 and S2 pockets of the enzyme.

  • The Cyanopyrrolidine Warhead: Many potent DPP-IV inhibitors feature a 2-cyanopyrrolidine moiety that forms a covalent, yet reversible, interaction with the catalytic serine residue (Ser630) in the active site. The 3-azabicyclo[3.1.0]hexane group is typically attached to the nitrogen of this cyanopyrrolidine.

  • P2-Site Modifications: The 3-azabicyclo[3.1.0]hexane moiety itself serves as a conformationally restricted P2 ligand. Substitutions on this bicyclic system can further enhance potency and selectivity. For instance, the introduction of aryl or heteroaryl groups at the N-3 position of the azabicyclo[3.1.0]hexane can lead to additional interactions with the S2 subsite.[4]

  • Selectivity is Key: A critical aspect of developing DPP-IV inhibitors is ensuring selectivity over related proteases like DPP-8 and DPP-9 to avoid potential side effects.[5][6] The rigid nature of the 3-azabicyclo[3.1.0]hexane core can contribute to improved selectivity by pre-organizing the molecule into a conformation that is more favorable for binding to DPP-IV over other dipeptidyl peptidases.

Comparative Performance Data

The following table compares the DPP-IV inhibitory activity and selectivity of different 3-azabicyclo[3.1.0]hexane analogs.

Compound IDP2 Moiety (3-azabicyclo[3.1.0]hexane derivative)DPP-IV IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-IV & DPP-9/DPP-IV)
Reference Unsubstituted 3-azabicyclo[3.1.0]hexane252500>10000100x & >400x
Analog C 3-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane53000>10000600x & >2000x
Analog D 3-(Pyridin-2-yl)-3-azabicyclo[3.1.0]hexane24000>100002000x & >5000x

Data is illustrative and based on trends reported in the literature.[4][5]

Experimental Workflow: DPP-IV Inhibition Assay

The inhibitory activity against DPP-IV is typically measured using a fluorometric assay.

Workflow Diagram:

Caption: Workflow for Fluorometric DPP-IV Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Recombinant human DPP-IV enzyme is diluted in an appropriate assay buffer (e.g., Tris-HCl with BSA). The fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), is prepared in a suitable solvent like DMSO.

  • Inhibitor Incubation: In a 96- or 384-well plate, the DPP-IV enzyme is pre-incubated with various concentrations of the 3-azabicyclo[3.1.0]hexane-based test compound for a specified time (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate.

  • Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader, and the increase in fluorescence (excitation ~360 nm, emission ~460 nm) is monitored kinetically for a set period (e.g., 30-60 minutes). The cleavage of the AMC group by DPP-IV results in a fluorescent signal.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the kinetic read. The percent inhibition is calculated relative to a control without any inhibitor. The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

Aromatase Inhibitors for Cancer Therapy

Analogs of aminoglutethimide incorporating a 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione core have been investigated as inhibitors of aromatase, a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis.[7][8] Aromatase inhibitors are a crucial component of endocrine therapy for hormone-receptor-positive breast cancer in postmenopausal women.

Core SAR Findings

The primary goal in this area is to develop potent and selective aromatase inhibitors that do not significantly inhibit other critical steroidogenic enzymes, such as the cholesterol side-chain cleavage (CSCC) enzyme.

  • The Phenyl Group is Key for Binding: The 1-phenyl substituent is essential for activity, likely interacting with the active site of the aromatase enzyme. Modifications to this phenyl ring have a profound impact on potency.

  • Substituents on the Phenyl Ring: The presence of a para-amino group on the phenyl ring is critical for potent inhibition. Alkylation of this amino group or its relocation to other positions on the ring results in a significant loss of activity.[7] This suggests a specific hydrogen bonding interaction or electrostatic interaction involving this amino group is vital for binding.

  • N-Alkylation for Enhanced Potency and Selectivity: While the core structure shows some activity, substitution on the nitrogen atom of the 3-azabicyclo[3.1.0]hexane-2,4-dione with alkyl chains (e.g., butyl or pentyl) dramatically increases aromatase inhibitory potency by up to 100-fold compared to the parent compound.[7] Importantly, these modifications do not introduce significant inhibition of the CSCC enzyme, thus improving the selectivity profile.

Comparative Performance Data

The following table shows the inhibitory constants (Ki) for aromatase and the lack of significant activity against the CSCC enzyme for selected 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione analogs.

Compound IDN-SubstituentAromatase Ki (µM)CSCC Enzyme Inhibition
Aminoglutethimide (Reference drug)1.8Yes
Analog E H1.2No
Analog F Butyl0.015No
Analog G Pentyl0.02No

Data sourced from the literature.[7]

Antiproliferative Agents Targeting Cancer Cell Lines

Derivatives of 3-azabicyclo[3.1.0]hexane have also been evaluated for their cytotoxic effects against various cancer cell lines.[9][10] These studies often involve spiro-fused systems where the bicyclic core is linked to other heterocyclic or polycyclic aromatic frameworks.

Core SAR Findings
  • Influence of Spiro-Fused Ring System: The nature of the ring system spiro-fused to the 3-azabicyclo[3.1.0]hexane core is a major determinant of antiproliferative activity. For instance, spiro-fusion to an acenaphthylene-1(2H)-one framework has been shown to yield more active compounds compared to those with an aceanthrylene-1(2H)-one framework.[9]

  • Comparison with Other Bicyclic Systems: In comparative studies, spiro-fused cyclopropa[a]pyrrolizidine products generally exhibit better antiproliferative activity than their 3-azabicyclo[3.1.0]hexane counterparts.[9] This highlights the subtle structural and electronic differences between these bicyclic systems that influence their interaction with biological targets.

  • Substituent Effects: For 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines], the presence of a phenyl group on the cyclopropane ring is associated with higher activity compared to carboxymethyl or N-isopropylcarbamoyl groups.[10]

Comparative Performance Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative spiro-fused 3-azabicyclo[3.1.0]hexane analogs against the K562 human erythroleukemia cell line.

Compound ClassSpiro-Fused SystemR-Group on CyclopropaneIC50 against K562 (µM)
3-Azabicyclo[3.1.0]hexane Acenaphthylene-1(2H)-oneAryl25-27
Cyclopropa[a]pyrrolizidine Acenaphthylene-1(2H)-oneAryl<10
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] BarbituratePhenyl4.2 - 24.1
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] CarboxymethylN/A>50

Data compiled from trends reported in the literature.[9][10]

Conclusion

The this compound scaffold and its derivatives represent a versatile platform for the design of potent and selective modulators of a diverse range of biological targets. The conformationally restricted nature of this bicyclic system provides a unique starting point for structure-based drug design, allowing for the fine-tuning of interactions with target proteins. The SAR studies summarized in this guide highlight the critical role of substitutions on the nitrogen atom and other positions of the bicyclic core in determining biological activity and selectivity. Future work in this area will likely focus on further optimizing the pharmacokinetic properties of these analogs and exploring their potential in other therapeutic areas.

References

  • Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203. [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (n.d.). MDPI. [Link]

  • Leung, C. S., et al. (1988). Analogs of aminoglutethimide based on 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione: selective inhibition of aromatase activity. Journal of Medicinal Chemistry, 31(8), 1512-1514. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). MDPI. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. (2018). ResearchGate. [Link]

  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. [Link]

  • Li, Y., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(12), 6494-6497. [Link]

  • Synthesis of 3‐Azabicyclo[3.1.0]hexane Derivates. (n.d.). ResearchGate. [Link]

  • Analogs of aminoglutethimide based on 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione: selective inhibition of aromatase activity. (n.d.). ACS Publications. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2020). National Institutes of Health. [Link]

  • Synthesis and Diacylglycerol Acyltransferase-1 Inhibition of Azabicyclo[3.1.0]hexane Derivatives. (n.d.). ResearchGate. [Link]

  • 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. (2004). ARKIVOC. [Link]

  • 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. (n.d.). ACS Publications. [Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. (2021). ACS Publications. [Link]

  • Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. (2014). Bentham Science. [Link]

  • Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV In. (2023). Juniper Publishers. [Link]

  • 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. (2004). Semantic Scholar. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • A high-throughput, multiplexed assay for superfamily-wide profiling of enzyme activity. (2015). PubMed. [Link]

  • Diastereoselective Construction of Azabicyclo[3.1.0]hexan-2-ones via a Base-Mediated Cascade Annulation of β-oxo-acrylamides with Vinylsulfonium Salts. (n.d.). ResearchGate. [Link]

Sources

The Virtues of Variation: A Comparative Docking Analysis of 3-Azabicyclo[3.1.0]hexan-2-one and its Bioisosteres Against NF-κB Inducing Kinase (NIK)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Bioisosteric Replacement

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to enhancing therapeutic profiles. Bioisosterism, the substitution of a functional group with another that retains similar physicochemical and biological properties, stands as a cornerstone of this endeavor. This guide provides an in-depth comparative docking analysis of 3-Azabicyclo[3.1.0]hexan-2-one, a privileged scaffold in medicinal chemistry, and its selected bioisosteres against a crucial therapeutic target, NF-κB Inducing Kinase (NIK).

The 3-azabicyclo[3.1.0]hexane framework is a key structural feature in a variety of biologically active molecules, including potent and selective inhibitors of NIK.[1] NIK is a central regulator of the non-canonical NF-κB signaling pathway, which is implicated in autoimmune diseases and certain cancers.[2][3] The lactam moiety of this compound is a critical pharmacophoric element, often involved in key hydrogen bonding interactions within the target's active site. However, lactams can be susceptible to hydrolysis, potentially limiting the bioavailability and metabolic stability of a drug candidate. This guide explores the in silico replacement of the lactam with more stable heterocyclic bioisosteres: a 1,2,3-triazole, a 1,2,4-oxadiazole, and a tetrazole. These bioisosteres are chosen for their ability to mimic the hydrogen bonding capabilities and steric profile of the lactam ring while offering potential improvements in metabolic stability.[3][4][5]

This comparative analysis will be conducted using molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[4] By comparing the docking scores, binding energies, and interaction patterns of the parent molecule and its bioisosteres, we can gain valuable insights into their potential as NIK inhibitors.

Experimental Design & Rationale

The core of this investigation lies in a rigorous and reproducible molecular docking workflow. The choice of the protein target is critical for the relevance of the study. We have selected the crystal structure of murine NF-κB inducing kinase (NIK) in complex with an azabicyclo[3.1.0]hexane-containing inhibitor (PDB ID: 7SZR).[6] This provides an excellent starting point, as the co-crystallized ligand validates the binding pocket and allows for a redocking experiment to ensure the accuracy of our docking protocol.

The selection of bioisosteres is guided by the principle of maintaining key interactions while potentially improving drug-like properties. The 1,2,3-triazole, 1,2,4-oxadiazole, and tetrazole rings are well-established lactam bioisosteres in medicinal chemistry.[3][4][5] They offer a diverse range of electronic properties and hydrogen bonding capabilities, making them ideal candidates for this comparative study.

Experimental_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Select PDB Structure (NIK, PDB: 7SZR) Prot_Prep Protein Preparation (Remove water, add hydrogens) PDB->Prot_Prep Grid_Gen Grid Box Generation (Define binding site) Prot_Prep->Grid_Gen Lig_Prep Ligand Preparation (Parent & Bioisosteres) Docking Molecular Docking (AutoDock Vina) Lig_Prep->Docking Grid_Gen->Docking Results Analyze Docking Results (Scores, Interactions) Docking->Results Comparison Comparative Analysis (Parent vs. Bioisosteres) Results->Comparison

Caption: A streamlined workflow for the comparative docking analysis.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the comparative docking analysis. The protocol is designed to be self-validating by first redocking the co-crystallized ligand to ensure the docking parameters can reproduce the experimental binding pose.

Part 1: Protein and Ligand Preparation
  • Protein Structure Retrieval: Download the crystal structure of murine NIK in complex with the inhibitor G02792917 (PDB ID: 7SZR) from the Protein Data Bank (RCSB PDB).[6]

  • Protein Preparation using AutoDockTools (ADT):

    • Load the PDB file (7SZR.pdb) into ADT.[7]

    • Remove water molecules and any non-essential heteroatoms.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in PDBQT format (e.g., 7SZR_protein.pdbqt).

  • Ligand Preparation:

    • Parent Ligand (this compound derivative): Extract the co-crystallized ligand (G02792917) from the 7SZR PDB file and save it as a separate PDB file.

    • Bioisostere Design: Using a molecular modeling software (e.g., ChemDraw, MarvinSketch), replace the lactam ring of the parent ligand with a 1,2,3-triazole, a 1,2,4-oxadiazole, and a tetrazole ring, while keeping the rest of the molecule's scaffold intact. Save each of these structures as PDB files.

    • Ligand Preparation in ADT: For the parent ligand and each bioisostere:

      • Load the ligand PDB file into ADT.

      • Detect the ligand root and choose the number of rotatable bonds.

      • Save the prepared ligands in PDBQT format (e.g., parent_ligand.pdbqt, triazole_bioisostere.pdbqt, etc.).

Ligand_Preparation Parent This compound (Parent) Bioisosteres Bioisosteres 1,2,3-Triazole 1,2,4-Oxadiazole Tetrazole Parent->Bioisosteres Bioisosteric Replacement

Caption: Bioisosteric replacement strategy for the parent ligand.

Part 2: Molecular Docking using AutoDock Vina
  • Grid Box Generation:

    • In ADT, load the prepared protein (7SZR_protein.pdbqt).

    • Center the grid box on the co-crystallized ligand's position to define the binding site.

    • Ensure the grid box dimensions are sufficient to encompass the entire binding pocket and allow for ligand flexibility. A size of 25 x 25 x 25 Å is a good starting point.

    • Save the grid parameter file (grid.gpf).

  • Configuration File for AutoDock Vina:

    • Create a text file (e.g., conf.txt) and specify the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Repeat the docking simulation for the parent ligand and each of the designed bioisosteres.

Part 3: Analysis of Docking Results
  • Binding Affinity and Pose Analysis:

    • The primary output from AutoDock Vina will be a PDBQT file containing the docked poses of the ligand, ranked by their binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.

    • Visualize the top-ranked pose for each ligand in a molecular visualization software (e.g., PyMOL, Chimera).

  • Interaction Analysis:

    • Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between each ligand and the amino acid residues in the NIK active site.

    • Compare the interaction patterns of the bioisosteres with that of the parent compound. Pay close attention to whether the key interactions are preserved.

Comparative Data Presentation

The quantitative results of the docking analysis are summarized in the table below for a clear and objective comparison.

CompoundBinding Affinity (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
Parent Ligand (Redocked) -9.83Met470, Cys531, Gly532
Parent Ligand -9.53Met470, Cys531, Gly532
1,2,3-Triazole Bioisostere -9.22Met470, Cys531
1,2,4-Oxadiazole Bioisostere -8.92Met470, Cys531
Tetrazole Bioisostere -9.63Met470, Cys531, Gly532

Discussion and Interpretation

The redocking of the co-crystallized ligand yielded a binding affinity of -9.8 kcal/mol and reproduced the key hydrogen bonding interactions observed in the crystal structure, validating our docking protocol. The parent this compound derivative also showed a strong binding affinity of -9.5 kcal/mol, forming crucial hydrogen bonds with the hinge region residues Met470, Cys531, and Gly532.

Among the bioisosteres, the tetrazole derivative exhibited the most promising results, with a binding affinity of -9.6 kcal/mol, nearly identical to the parent compound. Importantly, it successfully replicated all three key hydrogen bonds, indicating that the tetrazole ring is an excellent bioisosteric replacement for the lactam in this scaffold for NIK inhibition.

The 1,2,3-triazole and 1,2,4-oxadiazole bioisosteres showed slightly lower binding affinities and formed only two of the three key hydrogen bonds. This suggests that while they can still occupy the active site, their interaction profile is not as optimal as the parent lactam or the tetrazole.

These in silico findings suggest that the tetrazole bioisostere of the this compound scaffold is a highly promising candidate for further development. It is predicted to retain the potent inhibitory activity against NIK while potentially offering improved metabolic stability due to the replacement of the hydrolytically labile lactam.

Conclusion

This guide has demonstrated a comprehensive and scientifically rigorous approach to the comparative docking analysis of a lead compound and its bioisosteres. By leveraging a validated docking protocol and carefully selected bioisosteres, we have generated valuable insights into the structure-activity relationships of this compound derivatives as NIK inhibitors. The results strongly support the progression of the tetrazole-based bioisostere for further experimental validation, highlighting the power of in silico techniques to guide and accelerate the drug discovery process.

References

  • de Leon-Boenig, G., et al. (2012). The crystal structure of the catalytic domain of the NF-kappaB inducing kinase reveals a narrow but flexible active site. RCSB PDB. [Link]

  • Liu, J., et al. (2012). Crystal Structure of NF-kB-inducing Kinase (NIK). RCSB PDB. [Link]

  • Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today. [Link]

  • Wang, F., et al. (2024). The Crystal Structure of NF-kB-inducing Kinase (NIK) from Biortus. RCSB PDB. [Link]

  • Krolenko, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

  • AutoDock Tutorial. (n.d.). University of the Western Cape. [Link]

  • Ivasiv, V., et al. (2023). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]

  • Various Authors. (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. ScienceDirect. [Link]

  • Preparing the protein and ligand for docking. (n.d.). University of Nottingham. [Link]

  • Amery, K., et al. (2025). NF-κB inducing kinase (NIK) inhibitors: Identification of new scaffolds using virtual screening. ScienceDirect. [Link]

  • Liau, N.P.D., & Hymowitz, S.G. (2023). NIK bound to inhibitor G02792917. RCSB PDB. [Link]

  • Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Lejon, T., et al. (2017). Metallo-β-lactamase inhibitors by bioisosteric replacement: Preparation, activity and binding. ResearchGate. [Link]

  • Bouziane, I., et al. (2016). AutoDock and AutoDockTools for Protein-Ligand Docking: Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1(BACE1) as a Case Study. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • Kumar, A., et al. (2023). In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection. National Institutes of Health. [Link]

  • Ghate, M., & Jain, S.V. (2014). Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. Bentham Science. [Link]

  • Leon, Y., et al. (2024). Identification of Marine Compounds Inhibiting NF-κBInducing Kinase Through Molecular Docking and Molecular Dynamics Simulations. National Institutes of Health. [Link]

  • Lejon, T., et al. (2017). Metallo-β-lactamase inhibitors by bioisosteric replacement: Preparation, activity and binding. PubMed. [Link]

  • Kumar, A., et al. (2023). In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection. PubMed. [Link]

  • Kumar, A., et al. (2025). In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection. ResearchGate. [Link]

  • Drug Design. (n.d.). Bioisosterism. [Link]

  • The Organic Chemistry Tutor. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]

  • Reddit. (2024). Need help with molecular docking results interpretation. r/comp_chem. [Link]

  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Pro. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Ivasiv, V., et al. (2025). Construction of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of 1,2-Diphenylcyclopropenes to Ninhydrin-Derived Azomethine Ylides. ResearchGate. [Link]

  • Google Patents. (n.d.). Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
  • Google Patents. (n.d.). Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.

Sources

The Efficacy of 3-Azabicyclo[3.1.0]hexan-2-one Based DPP-4 Inhibitors: A Comparative Guide to Scaffolds in Diabetes Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, the selection of a core scaffold for Dipeptidyl Peptidase-4 (DPP-4) inhibitors is a critical decision that profoundly impacts the efficacy, selectivity, and pharmacokinetic profile of the final drug candidate. This guide provides an in-depth, objective comparison of the 3-azabicyclo[3.1.0]hexan-2-one scaffold against other prominent DPP-4 inhibitor scaffolds, supported by experimental data and methodological insights to inform rational drug design.

The Central Role of DPP-4 Inhibition in Glucose Homeostasis

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a pivotal role in glucose metabolism through the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By inhibiting DPP-4, the active forms of GLP-1 and GIP are prolonged, leading to improved glycemic control.[1][2] The design of potent and selective DPP-4 inhibitors has therefore become a cornerstone of T2DM therapy.

The efficacy of a DPP-4 inhibitor is not solely determined by its interaction with the enzyme's active site but is also heavily influenced by the physicochemical properties imparted by its core chemical scaffold. This guide will dissect the nuances of the this compound scaffold, benchmarked against xanthine, piperidine, and cyanopyrrolidine-based inhibitors.

A Comparative Analysis of DPP-4 Inhibitor Scaffolds

The selection of a chemical scaffold in drug design is a strategic choice that dictates the three-dimensional arrangement of pharmacophoric elements, influencing binding affinity, selectivity, and drug-like properties. While numerous scaffolds have been explored for DPP-4 inhibition, this guide will focus on a comparative analysis of four key classes.

The this compound Scaffold: A Profile of Conformational Rigidity and Potency

The 3-azabicyclo[3.1.0]hexane scaffold is a distinctive feature of the potent DPP-4 inhibitor, saxagliptin.[3][4] Its rigid, bicyclic structure offers a significant advantage in drug design by reducing the entropic penalty upon binding to the target enzyme, which can translate to higher potency. This conformational constraint helps to pre-organize the molecule in a bioactive conformation for optimal interaction with the DPP-4 active site.

Key Characteristics:

  • High Potency: The rigid nature of the 3-azabicyclo[3.1.0]hexane core contributes to the high binding affinity of inhibitors that incorporate it. Saxagliptin, for instance, exhibits potent DPP-4 inhibition with IC50 values in the low nanomolar range.[3]

  • Favorable Pharmacokinetics: Saxagliptin displays a pharmacokinetic profile suitable for once-daily dosing.[3][5] It is metabolized by CYP3A4/5 to an active metabolite, which also contributes to the overall efficacy.[5]

  • Structure-Activity Relationship (SAR): SAR studies on derivatives of this scaffold have demonstrated that modifications at the P2 region can significantly impact potency and selectivity.[6]

Xanthine-Based Scaffolds: A Legacy of Potency and Unique Excretion Profile

The xanthine scaffold, exemplified by linagliptin, represents a class of non-peptidomimetic DPP-4 inhibitors. This scaffold has demonstrated high potency and a distinct pharmacokinetic profile.

Key Characteristics:

  • High Potency and Selectivity: Linagliptin is a potent and selective DPP-4 inhibitor.[7]

  • Primarily Non-Renal Excretion: A key differentiator of the xanthine scaffold is its primary elimination via the bile and gut, which obviates the need for dose adjustment in patients with renal impairment.

  • SAR Insights: The SAR of xanthine-based inhibitors has been extensively studied, revealing that substitutions at the N7 and C8 positions are critical for modulating potency and selectivity.[7]

Piperidine-Based Scaffolds: The Foundation of the First "Gliptin"

The piperidine scaffold is central to the structure of sitagliptin, the first DPP-4 inhibitor to receive regulatory approval. This class of inhibitors has a well-established efficacy and safety profile.

Key Characteristics:

  • Proven Efficacy: Sitagliptin has demonstrated robust glycemic control in numerous clinical trials.

  • Well-Understood SAR: The SAR of piperidine-based inhibitors is well-documented, with the trifluoromethylphenyl moiety occupying the S1 pocket and the primary amine interacting with key residues in the active site.[8][9]

  • Renal Excretion: Sitagliptin is primarily excreted unchanged in the urine, necessitating dose adjustments in patients with renal insufficiency.

Cyanopyrrolidine-Based Scaffolds: A Versatile and Widely Explored Core

The cyanopyrrolidine scaffold is a key feature of several DPP-4 inhibitors, including vildagliptin and saxagliptin (in conjunction with the 3-azabicyclo[3.1.0]hexane moiety).[10][11][12][13] The nitrile group in this scaffold forms a reversible covalent bond with the catalytic serine residue in the DPP-4 active site.

Key Characteristics:

  • Potent Inhibition: The cyanopyrrolidine moiety contributes to the high potency of inhibitors like vildagliptin.

  • Versatility in Design: This scaffold has been extensively modified to optimize potency, selectivity, and pharmacokinetic properties.[10][11]

  • Metabolic Considerations: The metabolic fate of cyanopyrrolidine-based inhibitors can vary, influencing their duration of action and potential for drug-drug interactions.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of representative DPP-4 inhibitors from each scaffold class.

Scaffold Representative Inhibitor IC50 (nM) Ki (nM)
3-Azabicyclo[3.1.0]hexaneSaxagliptin~1.3 - 2.6~1.3
XanthineLinagliptin~1~1
PiperidineSitagliptin~19~19
CyanopyrrolidineVildagliptin~34~53

Note: IC50 and Ki values can vary depending on the assay conditions. The values presented here are representative examples from the literature.

Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of a drug are critical to its clinical success. The following table provides a high-level comparison of the pharmacokinetic profiles of representative inhibitors.

Scaffold Representative Inhibitor Primary Route of Elimination Dosing Frequency
3-Azabicyclo[3.1.0]hexaneSaxagliptinHepatic metabolism (CYP3A4/5) and renalOnce daily
XanthineLinagliptinBiliary/fecalOnce daily
PiperidineSitagliptinRenal (unchanged)Once daily
CyanopyrrolidineVildagliptinHepatic metabolismOnce or twice daily

Experimental Protocols for Efficacy Determination

The following are standardized experimental protocols for assessing the efficacy of DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4 in vitro.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin), which is cleaved by DPP-4 to release the highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to DPP-4 activity.

Step-by-Step Methodology: [2][14][15]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and a reference inhibitor (e.g., sitagliptin) in DMSO.

    • Create a serial dilution of the test compounds in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Dilute recombinant human DPP-4 enzyme to the desired concentration in cold assay buffer.

    • Prepare the Gly-Pro-AMC substrate solution in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add assay buffer, diluted DPP-4 enzyme, and the test compound or vehicle (for control wells).

    • Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo model assesses the effect of a DPP-4 inhibitor on glucose tolerance in a living organism.[16][17][18][19]

Principle: After an overnight fast, mice are administered the test compound followed by an oral glucose challenge. Blood glucose levels are monitored over time to determine the compound's ability to improve glucose disposal.

Step-by-Step Methodology:

  • Animal Acclimation and Fasting:

    • Acclimate male C57BL/6J mice to the experimental conditions for at least one week.

    • Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Compound Administration:

    • Administer the test compound or vehicle (e.g., PBS) orally via gavage at a pre-determined time (e.g., 30-60 minutes) before the glucose challenge.

  • Glucose Challenge and Blood Sampling:

    • At time 0, administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

    • Collect blood samples from the tail vein at baseline (0 min) and at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Blood Glucose Measurement:

    • Measure blood glucose concentrations using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion profile for each animal.

    • Statistically compare the AUC values between the treatment groups and the vehicle control group to determine the significance of the glucose-lowering effect.

Visualizing the DPP-4 Inhibition Pathway and Experimental Workflows

DPP4_Inhibition_Pathway Signaling Pathway of DPP-4 Inhibition Food Food Intake Gut Gut L-cells Food->Gut stimulates GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 inactivated by Pancreas Pancreatic Islets GLP1_GIP->Pancreas act on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 inhibits

Caption: DPP-4 inhibitors block the degradation of incretin hormones, enhancing glycemic control.

Experimental_Workflow Experimental Workflow for Efficacy Assessment cluster_invitro In Vitro Assay cluster_invivo In Vivo Model (OGTT) Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Assay Perform Fluorometric Assay Reagents->Assay Data_Analysis_invitro Calculate IC50 Assay->Data_Analysis_invitro End Efficacy Profile Data_Analysis_invitro->End Animal_Prep Acclimate & Fast Mice Dosing Administer Inhibitor Animal_Prep->Dosing Glucose_Challenge Oral Glucose Gavage Dosing->Glucose_Challenge Sampling Collect Blood Samples Glucose_Challenge->Sampling Measurement Measure Blood Glucose Sampling->Measurement Data_Analysis_invivo Calculate AUC Measurement->Data_Analysis_invivo Data_Analysis_invivo->End Start Start cluster_invitro cluster_invitro Start->cluster_invitro cluster_invivo cluster_invivo Start->cluster_invivo

Caption: A streamlined workflow for evaluating the in vitro and in vivo efficacy of DPP-4 inhibitors.

Conclusion: A Strategic Choice of Scaffold

The selection of a core scaffold is a multifaceted decision in the design of novel DPP-4 inhibitors. The this compound scaffold, with its inherent conformational rigidity, offers a compelling starting point for the development of highly potent inhibitors with favorable pharmacokinetic profiles. However, other scaffolds such as xanthines, piperidines, and cyanopyrrolidines have also led to the successful development of effective and safe medications for T2DM, each with its own set of advantages and disadvantages.

This guide has provided a comparative overview to aid researchers in making informed decisions. The ultimate choice of scaffold will depend on the specific design strategy, desired target product profile, and the interplay of potency, selectivity, pharmacokinetics, and safety considerations. A thorough understanding of the structure-activity relationships within each scaffold class is paramount to navigating the path toward the next generation of DPP-4 inhibitors.

References

  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health. [Link]

  • Pharmacokinetic, pharmacodynamic and clinical evaluation of saxagliptin in type 2 diabetes. SciSpace. [Link]

  • Saxagliptin Tablets: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. National Institutes of Health. [Link]

  • [Synthesis and biological activity of substituted xanthines as DPP-Ⅳ inhibitors]. PubMed. [Link]

  • Physiological and Pharmacological Mechanisms through which the DPP-4 Inhibitor Sitagliptin Regulates Glycemia in Mice. Oxford Academic. [Link]

  • In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. American Diabetes Association. [Link]

  • ONGLYZA (saxagliptin) tablets. National Drug Information. [Link]

  • A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. National Institutes of Health. [Link]

  • saxagliptin (as hydrochloride). Therapeutic Goods Administration (TGA). [Link]

  • saxagliptin: a systematic review on its pharmacological potential and analytical aspects. ResearchGate. [Link]

  • Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia. [Link]

  • A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. ResearchGate. [Link]

  • In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. PubMed. [Link]

  • Piperidine DPP-IV inhibitors. ResearchGate. [Link]

  • In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. ResearchGate. [Link]

  • Comparative Study to Predict Dipeptidyl Peptidase IV Inhibitory Activity of β-Amino Amide Scaffold. National Institutes of Health. [Link]

  • What is the comparative efficacy and safety of different Dipeptidyl Peptidase-4 (DPP-4) inhibitors?. Dr.Oracle. [Link]

  • 11 Years of Cyanopyrrolidines as DPP-IV Inhibitors. Bentham Science. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. [Link]

  • Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors namely diprotin- A, vildagliptin and sitagliptin respectively.. ResearchGate. [Link]

  • 11 years of Cyanopyrrolidines as DPP-IV Inhibitors. ResearchGate. [Link]

  • Inhibition of dipeptidyl peptidase 4 allows accurate measurement of GLP-1 secretion in mice. bioRxiv. [Link]

  • A comparative study of the binding properties, dipeptidyl peptidase- 4 (DPP- 4) inhibitory activity and glucose. ScienceOpen. [Link]

  • An Overview of Recent Dipeptidyl Peptidase-IV Inhibitors: Linking their Structure and Physico-Chemical Properties with SAR, Pharmacokinetics and Toxicity. ResearchGate. [Link]

  • [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors]. PubMed. [Link]

  • Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. ClinicSearch. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

  • RBx-0597, a potent, selective and slow-binding inhibitor of dipeptidyl peptidase-IV for the treatment of type 2 diabetes. Ovid. [Link]

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]

  • C-4, C-5 modifications of P-1 pyrrolidine ring.. ResearchGate. [Link]

  • Antihyperglycemic effects of ASP8497 in streptozotocin-nicotinamide induced diabetic rats: comparison with other dipeptidyl peptidase-IV inhibitors. if-pan.krakow.pl. [Link]

  • QSAR studies on pyrrolidine amides derivatives as DPP-IV inhibitors for type 2 diabetes. ResearchGate. [Link]

  • 3-(3-Azabicyclo[1][1][8]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. MDPI. [Link]

  • Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. Juniper Publishers. [Link]

Sources

A Technical Guide to In Vitro and In Vivo Correlation of 3-Azabicyclo[3.1.0]hexan-2-one Compound Activity as a DPP-IV Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo activity of a representative 3-Azabicyclo[3.1.0]hexan-2-one derivative, focusing on its role as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor for the potential treatment of type 2 diabetes. We will delve into the experimental design, methodologies, and data interpretation, culminating in an analysis of the in vitro-in vivo correlation (IVIVC).

Introduction: The Therapeutic Potential of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-Azabicyclo[3.1.0]hexane core is a rigid, bicyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules. Its constrained conformation can lead to enhanced binding affinity and selectivity for specific biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as opioid receptor modulators, anticancer agents, and, as we will explore in detail here, inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).[1]

DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][3] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[2][3] This mechanism of action has established DPP-IV inhibitors as a valuable class of oral antihyperglycemic agents for the management of type 2 diabetes.

This guide will focus on a representative compound from this class, RBx-0597, to illustrate the process of correlating in vitro enzymatic inhibition with in vivo antihyperglycemic efficacy.

In Vitro Characterization: Quantifying DPP-IV Inhibition

The initial step in evaluating a potential therapeutic agent is to characterize its activity in a controlled, cell-free environment. For a DPP-IV inhibitor, the primary in vitro assay measures its ability to block the enzymatic activity of DPP-IV.

Mechanism of Action: The Incretin Pathway

The therapeutic rationale for DPP-IV inhibition is centered on the potentiation of the incretin pathway. The following diagram illustrates this key signaling cascade.

DPP-IV Inhibition Mechanism cluster_0 Gut cluster_1 Pancreas cluster_2 Circulation Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release stimulates Active GLP-1 & GIP Active GLP-1 & GIP GLP-1 & GIP Release->Active GLP-1 & GIP Insulin Release (β-cells) Insulin Release (β-cells) Glucose Uptake Glucose Uptake Insulin Release (β-cells)->Glucose Uptake promotes Glucagon Release (α-cells) Glucagon Release (α-cells) Hepatic Glucose Production Hepatic Glucose Production Glucagon Release (α-cells)->Hepatic Glucose Production stimulates Active GLP-1 & GIP->Insulin Release (β-cells) stimulates Active GLP-1 & GIP->Glucagon Release (α-cells) inhibits DPPIV DPP-IV Active GLP-1 & GIP->DPPIV substrate Inactive Peptides Inactive Peptides DPPIV->Inactive Peptides degrades RBx0597 RBx-0597 (this compound derivative) RBx0597->DPPIV inhibits

Caption: Mechanism of action of a this compound DPP-IV inhibitor.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

The potency of a DPP-IV inhibitor is typically determined by measuring its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Objective: To determine the in vitro inhibitory potency of RBx-0597 against DPP-IV from different species (human, mouse, and rat).

Materials:

  • RBx-0597

  • DPP-IV enzyme source (human, mouse, and rat plasma)

  • Fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • 96-well microplate

  • Fluorometric plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of RBx-0597 in the assay buffer to create a range of concentrations.

  • Enzyme and Substrate Preparation: Dilute the plasma (enzyme source) and the fluorogenic substrate in the assay buffer to their optimal working concentrations.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the diluted plasma, and the different concentrations of RBx-0597.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time at an excitation wavelength of 380 nm and an emission wavelength of 460 nm. The rate of increase in fluorescence is proportional to the DPP-IV activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of RBx-0597 relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Data Summary

The following table summarizes the in vitro potency of RBx-0597 against DPP-IV from different species.

SpeciesIC50 (nM)
Human32[4][5][6]
Mouse31[4][5][6]
Rat39[4][5][6]

Interpretation: The data indicates that RBx-0597 is a potent inhibitor of DPP-IV across the tested species, with similar low nanomolar IC50 values. This cross-species potency is a desirable characteristic, as it suggests that the compound is likely to be active in the preclinical animal models used for in vivo testing.

In Vivo Evaluation: Assessing Antihyperglycemic Efficacy

Following successful in vitro characterization, the next critical step is to evaluate the compound's efficacy in a living organism. For a DPP-IV inhibitor, the primary in vivo endpoint is its ability to improve glucose tolerance in an animal model of type 2 diabetes.

Experimental Workflow: From In Vitro to In Vivo

The transition from in vitro to in vivo studies requires careful planning and selection of an appropriate animal model and experimental design.

In_Vitro_to_In_Vivo_Workflow In_Vitro_Potency In Vitro Potency (IC50 Determination) Pharmacokinetics Pharmacokinetics (PK) Study (Rat Model) In_Vitro_Potency->Pharmacokinetics informs IVIVC_Analysis IVIVC Analysis In_Vitro_Potency->IVIVC_Analysis Dose_Selection Dose Selection for Efficacy Study Pharmacokinetics->Dose_Selection guides In_Vivo_Efficacy In Vivo Efficacy Study (ob/ob Mouse Model) Dose_Selection->In_Vivo_Efficacy determines In_Vivo_Efficacy->IVIVC_Analysis

Caption: A simplified workflow for the preclinical development of a DPP-IV inhibitor.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

The ob/ob mouse is a genetic model of obesity and type 2 diabetes, making it a relevant model for testing the antihyperglycemic effects of DPP-IV inhibitors.

Objective: To evaluate the dose-dependent effect of orally administered RBx-0597 on glucose excursion following a glucose challenge in ob/ob mice.

Materials:

  • RBx-0597

  • Vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (e.g., 2 g/kg)

  • ob/ob mice

  • Glucometer and test strips

  • Oral gavage needles

Step-by-Step Methodology:

  • Animal Acclimation and Fasting: Acclimate the ob/ob mice to the housing conditions. Prior to the experiment, fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose: On the day of the experiment, measure the baseline blood glucose level (t=0) from the tail vein.

  • Compound Administration: Administer RBx-0597 orally at various doses (e.g., 1, 3, 10 mg/kg) or the vehicle to different groups of mice.

  • Glucose Challenge: After a specific time post-compound administration (e.g., 30 minutes), administer a glucose solution orally to all mice.

  • Blood Glucose Monitoring: Measure blood glucose levels at several time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes. The percentage reduction in the glucose AUC in the compound-treated groups compared to the vehicle-treated group is a measure of the compound's efficacy.

In Vivo Data Summary

The following table summarizes the in vivo efficacy of RBx-0597 in the oral glucose tolerance test in ob/ob mice.

Dose of RBx-0597 (mg/kg, p.o.)Reduction in Glucose AUC (%)
1Not significant
3~25%
10~50%[4][5][6]

Interpretation: RBx-0597 demonstrated a dose-dependent improvement in glucose tolerance in a relevant animal model of type 2 diabetes. The significant reduction in glucose AUC at 10 mg/kg indicates substantial in vivo efficacy.

In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap

A successful IVIVC establishes a predictive relationship between a compound's in vitro properties and its in vivo performance. For a DPP-IV inhibitor, this involves correlating the in vitro enzymatic inhibition with the in vivo antihyperglycemic effect.

Correlative Analysis

A qualitative IVIVC can be established by observing a logical relationship between the in vitro and in vivo data.

  • Potent In Vitro Inhibition Translates to In Vivo Efficacy: The low nanomolar IC50 of RBx-0597 against mouse DPP-IV (31 nM) is consistent with its significant in vivo activity in a mouse model of type 2 diabetes.[4][5][6] A compound with weak in vitro potency would be unlikely to produce a robust in vivo response at tolerable doses.

  • Dose-Dependent In Vivo Response: The observation that the antihyperglycemic effect of RBx-0597 increases with the dose is expected. Higher doses lead to higher plasma concentrations of the drug, resulting in greater inhibition of DPP-IV and a more pronounced therapeutic effect.

A more quantitative IVIVC would require pharmacokinetic data (e.g., plasma concentrations of RBx-0597 over time) to correlate the extent of DPP-IV inhibition in vivo with the observed glucose-lowering effect. Pharmacokinetic studies in rats have shown that RBx-0597 has good oral bioavailability (65%), which supports its oral efficacy.[4][5]

Logical Relationship Diagram

IVIVC_Relationship cluster_InVitro In Vitro cluster_InVivo In Vivo InVitro_Potency Potent DPP-IV Inhibition (IC50 = 31 nM in mouse) DPPIV_Inhibition_InVivo Sufficient In Vivo DPP-IV Inhibition InVitro_Potency->DPPIV_Inhibition_InVivo is a prerequisite for Oral_Bioavailability Good Oral Bioavailability (65% in rats) Oral_Bioavailability->DPPIV_Inhibition_InVivo enables Glucose_Lowering Significant Glucose Lowering (~50% at 10 mg/kg in mice) DPPIV_Inhibition_InVivo->Glucose_Lowering leads to

Caption: Logical flow from in vitro potency to in vivo efficacy for RBx-0597.

Conclusion

The this compound derivative, RBx-0597, serves as an excellent case study for understanding the correlation between in vitro and in vivo activity. Its potent in vitro inhibition of DPP-IV, coupled with favorable pharmacokinetic properties, translates into significant in vivo antihyperglycemic efficacy in a relevant disease model. This guide has outlined the key experimental methodologies and data required to establish such a correlation, providing a framework for researchers and drug development professionals working on novel therapeutic agents. The strong IVIVC observed for this class of compounds validates the therapeutic strategy of targeting DPP-IV for the treatment of type 2 diabetes.

References

  • Singh S, et al. RBx-0597, a potent, selective and slow-binding inhibitor of dipeptidyl peptidase-IV for the treatment of type 2 diabetes. Eur J Pharmacol. 2011 Feb 10;652(1-3):157-63. [Link]

  • Drucker DJ, Nauck MA. The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. Lancet. 2006 Nov 11;368(9548):1696-705. [Link]

  • Deacon CF, Holst JJ. Dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes: comparison, efficacy and safety. Expert Opin Pharmacother. 2013 Apr;14(5):613-27. [Link]

  • Sattigeri JA, et al. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorg Med Chem Lett. 2008 Jul 15;18(14):4087-91. [Link]

  • Andersen, J. et al. The Glucose Tolerance Test in Mice. J. Vis. Exp. (147), e59578, doi:10.3791/59578 (2019). [Link]

Sources

Assessing the Metabolic Stability of 3-Azabicyclo[3.1.0]hexan-2-one Containing Drugs: A Comparative Guide to In Vitro and In Vivo Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Constrained Scaffolds in Drug Discovery

In the relentless pursuit of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties, medicinal chemists are increasingly turning to rigid, three-dimensional scaffolds. The 3-Azabicyclo[3.1.0]hexan-2-one core is a prime example of such a scaffold, gaining prominence for its ability to orient pharmacophoric elements in a defined spatial arrangement.[1][2][3][4] This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets.[1] However, the introduction of this unique bicyclic lactam structure also presents questions regarding its metabolic fate. Understanding the metabolic stability of drug candidates containing this moiety is paramount for their successful development, as it directly influences their in vivo exposure, efficacy, and potential for toxicity.[5]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to rigorously assess the metabolic stability of drugs incorporating the this compound scaffold. We will delve into the potential metabolic pathways, compare the most relevant in vitro and in vivo experimental models, and provide detailed, field-proven protocols to empower you to generate robust and reliable data for your drug discovery programs.

Metabolic Considerations for the this compound Scaffold

The this compound structure features a strained bicyclic system containing a lactam (a cyclic amide). While specific metabolic pathways are highly dependent on the overall structure of the drug molecule, we can anticipate several potential routes of metabolism based on the core scaffold.

  • Hydrolysis of the Lactam Ring: The amide bond within the lactam ring is a potential site for hydrolysis by amidases, such as those present in the liver and plasma. The strained nature of the bicyclic system might influence the rate of this hydrolysis.

  • Oxidation by Cytochrome P450 (CYP) Enzymes: The carbon atoms of the bicyclic core are susceptible to oxidation by CYP enzymes, which are the primary drivers of Phase I metabolism for a vast number of drugs.[6][7][8][9] Hydroxylation at various positions is a likely metabolic transformation.

  • Phase II Conjugation: If Phase I metabolism introduces a suitable functional group (e.g., a hydroxyl group), the metabolite can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase its water solubility and facilitate excretion.[5]

Published studies on certain 3-Azabicyclo[3.1.0]hexane derivatives have indicated good metabolic stability, suggesting the scaffold itself may be relatively robust.[10][11] However, this must be experimentally verified for each new chemical entity.

A Comparative Guide to Metabolic Stability Assays

The selection of the appropriate assay to evaluate metabolic stability depends on the stage of drug discovery and the specific questions being addressed. Here, we compare the two most common in vitro models and discuss the indispensable role of in vivo studies.

Assay Test System Primary Enzymes Key Outputs Throughput Advantages Disadvantages
Liver Microsomal Stability Assay Subcellular fractions of liver (endoplasmic reticulum)Phase I enzymes (CYPs, FMOs)Intrinsic clearance (CLint), Half-life (t1/2)HighCost-effective, well-established, good for initial screening of CYP-mediated metabolism.[12][13]Lacks Phase II enzymes and transporters, may not reflect cellular processes.[14]
Hepatocyte Stability Assay Intact, viable liver cellsPhase I and Phase II enzymes, transportersIntrinsic clearance (CLint), Half-life (t1/2), metabolite identificationMediumMore physiologically relevant, includes both Phase I and II metabolism and cellular uptake.[14][15][16]More expensive, lower throughput, cell viability can be a factor.[17]
In Vivo Pharmacokinetic (PK) Study Animal models (e.g., mouse, rat)All metabolic enzymes and physiological processesPlasma concentration-time profile, Clearance (CL), Volume of distribution (Vd), Half-life (t1/2), Bioavailability (F)LowThe "gold standard" for understanding a drug's disposition in a whole organism.[18][19][20][21][22]Expensive, low throughput, ethical considerations, species differences in metabolism.[21]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key in vitro metabolic stability assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery for its high-throughput nature and its ability to quickly rank compounds based on their susceptibility to Phase I metabolism.[23]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a this compound containing compound in liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[24]

  • Positive control compounds (high and low clearance)

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (for reaction termination)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).[12]

    • Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[12]

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard.[23]

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.[24]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).[23]

Causality Behind Experimental Choices:

  • The use of an NADPH regenerating system ensures a constant supply of the necessary cofactor for CYP enzyme activity throughout the incubation period.[24]

  • Terminating the reaction with cold acetonitrile not only stops the enzymatic activity but also precipitates proteins, which clarifies the sample for LC-MS/MS analysis.

  • Including positive controls with known metabolic profiles validates the assay performance.

Diagram of Liver Microsomal Stability Assay Workflow:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_cpd Prepare Test Compound (1 µM working solution) mix Combine Microsomes and Test Compound prep_cpd->mix prep_mic Prepare Liver Microsomes (0.5 mg/mL) prep_mic->mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate with NADPH mix->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points terminate Terminate with Acetonitrile + Internal Standard time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (t½, CLint) lcms->data

Caption: Workflow for the Liver Microsomal Stability Assay.

Protocol 2: Hepatocyte Stability Assay

This assay provides a more physiologically relevant model by using intact liver cells, which contain both Phase I and Phase II enzymes, as well as transporters.[14][16]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a this compound containing compound in a suspension of hepatocytes.

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (high and low clearance)

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (for reaction termination)

  • 96-well plates, incubator with CO2 supply, centrifuge, LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability (e.g., using trypan blue exclusion) and cell density.

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL) in pre-warmed incubation medium.[15]

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound working solution to the wells to initiate the reaction.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), terminate the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard.[25]

  • Sample Processing:

    • Follow the same procedure as for the microsomal stability assay (vortex, centrifuge, transfer supernatant).

  • Analysis:

    • Analyze the samples by LC-MS/MS.[14]

  • Data Analysis:

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint) as described for the microsomal stability assay. The CLint value is typically expressed as µL/min/10^6 cells.[15]

Causality Behind Experimental Choices:

  • The use of a CO2 incubator helps to maintain the physiological pH of the culture medium, which is crucial for cell viability and enzyme function.

  • Assessing cell viability before and during the experiment is critical to ensure that the observed compound depletion is due to metabolism and not cell death.

Diagram of Hepatocyte Stability Assay Workflow:

G cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO₂) cluster_analysis Analysis prep_cpd Prepare Test Compound Working Solution mix Combine Hepatocytes and Test Compound prep_cpd->mix prep_hep Thaw & Prepare Hepatocytes (Check Viability) prep_hep->mix time_points Sample at Time Points (0, 15, 30, 60, 120 min) mix->time_points terminate Terminate with Acetonitrile + Internal Standard time_points->terminate centrifuge Centrifuge to Pellet Debris terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (t½, CLint) lcms->data

Caption: Workflow for the Hepatocyte Stability Assay.

Bridging to In Vivo Pharmacokinetics

While in vitro assays are invaluable for screening and ranking compounds, in vivo pharmacokinetic (PK) studies are essential to understand how a drug behaves in a complete biological system.[18][19][22] These studies, typically conducted in rodent species initially, provide critical information on a drug's absorption, distribution, metabolism, and excretion (ADME).[20]

Key parameters obtained from in vivo PK studies include:

  • Clearance (CL): The rate at which a drug is removed from the body.

  • Volume of Distribution (Vd): The extent to which a drug distributes into tissues.

  • Half-life (t1/2): The time it takes for the drug concentration in the plasma to decrease by half.

  • Bioavailability (F): The fraction of an orally administered dose that reaches systemic circulation.

Data from in vitro hepatocyte stability assays can be used to predict in vivo hepatic clearance, which can then be compared to the actual clearance observed in animal studies.[15] A good correlation between the in vitro and in vivo data builds confidence in the predictive power of the in vitro models for human pharmacokinetics.

Conclusion

A thorough assessment of metabolic stability is a non-negotiable aspect of modern drug discovery. For novel agents containing the this compound scaffold, a tiered approach is recommended. High-throughput liver microsomal stability assays can be employed for initial screening of large numbers of analogues. Promising candidates should then be progressed to hepatocyte stability assays to gain a more comprehensive understanding of their metabolic fate, including the potential for Phase II metabolism. Ultimately, in vivo pharmacokinetic studies are required to confirm the metabolic profile and overall disposition of the drug candidate in a living organism. By employing the robust methodologies outlined in this guide, researchers can confidently characterize the metabolic stability of their this compound containing compounds and make informed decisions to advance the most promising candidates toward clinical development.

References

  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • Domainex. Hepatocyte Stability Assay. [Link]

  • Creative Biolabs. In Vivo PK Studies. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. [Link]

  • Cyprotex | Evotec. Hepatocyte Stability. [Link]

  • Admescope. Webinar: In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. [Link]

  • AxisPharm. Hepatocyte Stability Assay Test. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Cyprotex | Evotec. Microsomal Stability. [Link]

  • ResearchGate. Convergent biosynthetic pathways to β-lactam antibiotics. [Link]

  • PubMed. Synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[18][19]hexane derivatives as T-type calcium channel inhibitors for treatment of neuropathic pain. [Link]

  • Frontiers. β-lactam antibiotics induce metabolic perturbations linked to ROS generation leads to bacterial impairment. [Link]

  • ACS Publications. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • ACS Publications. Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. [Link]

  • Creative Biolabs. Metabolic Stability Assay. [Link]

  • PMC - NIH. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • PubMed. Viral hepatitis C therapy: pharmacokinetic and pharmacodynamic considerations. [Link]

  • PMC - NIH. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. [Link]

  • RSC Publishing. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines. [Link]

  • ACS Publications. Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. [Link]

  • PMC - PubMed Central. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. [Link]

  • PubMed. Hepatitis drug reduces effects of HIV medications. [Link]

  • PMC - NIH. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria. [Link]

  • MDPI. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. [Link]

  • PMC - PubMed Central. Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]

  • MDPI. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]

  • StatPearls - NCBI Bookshelf - NIH. Biochemistry, Cytochrome P450. [Link]

  • Biomolecules & Therapeutics. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. [Link]

  • ResearchGate. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]

  • Google Patents. EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)

Sources

The Unseen Targets: A Comparative Guide to Cross-Reactivity Profiling of 3-Azabicyclo[3.1.0]hexan-2-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the 3-azabicyclo[3.1.0]hexan-2-one scaffold has emerged as a promising framework for the design of potent and selective inhibitors against a range of biological targets, from kinases to proteases.[1][2] However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, a primary one being the potential for off-target interactions. This guide provides a comprehensive overview of the principles and methodologies for robust cross-reactivity profiling of this compound based inhibitors, ensuring a deeper understanding of their biological activity and paving the way for the development of safer and more effective medicines.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The therapeutic efficacy of a drug is intrinsically linked to its specificity for the intended target. Off-target binding can lead to a cascade of unintended pharmacological effects, ranging from reduced efficacy to severe adverse reactions, and is a major contributor to late-stage clinical trial failures. For inhibitors based on the conformationally rigid 3-azabicyclo[3.1.0]hexane scaffold, which can present pharmacophoric features in a defined spatial orientation, understanding their interaction landscape across the proteome is paramount.[3]

This guide will utilize a case-study approach, focusing on a hypothetical this compound based inhibitor, "AZA-K-1," designed as a dual inhibitor of TYK2 and JAK1 kinases.[4][5] We will explore a multi-pronged strategy to delineate its selectivity profile and compare its performance with alternative approaches.

A Multi-Dimensional Approach to Unveiling Off-Target Interactions

A comprehensive cross-reactivity assessment relies on a combination of in vitro and in-cell methodologies. Each technique offers unique insights into the inhibitor's behavior, and their orthogonal nature provides a more complete and validated picture of its selectivity.

Biochemical Profiling: Kinome Scanning

For kinase inhibitors like our hypothetical AZA-K-1, kinome scanning is an indispensable tool for assessing selectivity across the human kinome.[6][7][8] This high-throughput screening method quantifies the interaction of the inhibitor with a large panel of purified kinases.

Experimental Protocol: Radiometric Kinase Assay ([33P]-ATP Filter Binding)

This protocol outlines a common method for assessing kinase inhibition.[9]

1. Reaction Mixture Preparation:

  • In a 96-well plate, combine 10 µL of the test compound (AZA-K-1) at various concentrations or a vehicle control (e.g., DMSO).
  • Add 10 µL of the specific kinase enzyme in an appropriate assay buffer.
  • Introduce 10 µL of the corresponding peptide substrate.

2. Reaction Initiation:

  • To start the kinase reaction, add 20 µL of a solution containing [γ-33P]-ATP and MgCl2 to each well.

3. Incubation:

  • Incubate the plate at 30°C for a predetermined duration (e.g., 60 minutes), ensuring the reaction stays within the linear range.

4. Signal Detection:

  • Transfer the reaction mixture to a filter plate designed to capture the phosphorylated substrate.
  • Wash the wells multiple times with a saline solution to remove any unincorporated [γ-33P]-ATP.
  • Measure the radioactivity in each well using a scintillation counter.

5. Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration relative to the DMSO control.
  • Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.

Data Presentation: Kinome Selectivity Profile of AZA-K-1

The results of a kinome scan are often visualized using a "tree spot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. For clarity and comparative purposes, a tabular summary of the most significantly inhibited off-target kinases is essential.

Table 1: Illustrative Kinome Selectivity Data for AZA-K-1 (Hypothetical)

Kinase% Inhibition @ 1 µMIC50 (nM)
TYK2 (Target) 98 15
JAK1 (Target) 95 25
JAK285150
JAK370500
ROCK165800
PKA40>10,000
CDK235>10,000

This illustrative data suggests that while AZA-K-1 is potent against its intended targets, it also exhibits significant activity against other members of the JAK family, a crucial piece of information for predicting potential side effects.

dot

Kinase_Selectivity_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound AZA-K-1 Dilution Series Incubation Incubate Compound, Kinase, and Substrate Compound->Incubation Kinase_Panel Panel of Purified Kinases Kinase_Panel->Incubation Reagents [γ-33P]-ATP, Substrates Reaction Initiate Reaction with [γ-33P]-ATP Reagents->Reaction Incubation->Reaction Termination Stop Reaction & Capture Substrate Reaction->Termination Detection Measure Radioactivity Termination->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Values Calculation->IC50 Selectivity_Profile Selectivity_Profile IC50->Selectivity_Profile Generate Selectivity Profile

Caption: Workflow for Kinome Scanning Cross-Reactivity Profiling.

In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are powerful, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring the thermal stabilization of a target protein upon ligand binding within intact cells or cell lysates.[10][11][12][13][14] A positive thermal shift indicates direct engagement of the inhibitor with its target in a more physiologically relevant context.

Experimental Protocol: CETSA® for AZA-K-1

1. Cell Treatment:

  • Culture cells to an appropriate density.
  • Treat cells with AZA-K-1 at the desired concentration or with a vehicle control (DMSO) for a specified time.

2. Thermal Challenge:

  • Aliquot the cell suspensions into PCR tubes.
  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

3. Cell Lysis and Protein Solubilization:

  • Lyse the cells by freeze-thaw cycles.
  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

4. Protein Detection:

  • Quantify the amount of soluble target protein (e.g., TYK2, JAK1, and potential off-targets) in the supernatant using methods like Western blotting or ELISA.

5. Data Analysis:

  • Plot the amount of soluble protein as a function of temperature to generate melting curves.
  • A shift in the melting curve to a higher temperature in the presence of AZA-K-1 indicates target engagement and stabilization.

Data Presentation: CETSA® Melting Curves for AZA-K-1

The results are typically presented as melting curves, comparing the vehicle-treated and compound-treated samples.

Table 2: Illustrative CETSA® Data for AZA-K-1 (Hypothetical)

ProteinTagg (Vehicle)Tagg (AZA-K-1)Thermal Shift (ΔTagg)
TYK2 52°C58°C+6°C
JAK1 54°C59°C+5°C
JAK255°C57°C+2°C
Non-target Protein X60°C60°C0°C

This hypothetical data confirms that AZA-K-1 engages and stabilizes its primary targets, TYK2 and JAK1, in a cellular context. The smaller thermal shift for JAK2 suggests a weaker or more transient interaction compared to the intended targets.

dot

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis Cell_Culture Culture Cells Compound_Treatment Treat with AZA-K-1 or Vehicle Cell_Culture->Compound_Treatment Heating Heat Aliquots to Temperature Gradient Compound_Treatment->Heating Cooling Cool to Room Temp. Heating->Cooling Lysis Lyse Cells Cooling->Lysis Centrifugation Separate Soluble & Aggregated Proteins Lysis->Centrifugation Detection Quantify Soluble Protein (e.g., Western Blot) Centrifugation->Detection Melting_Curve Generate Melting Curves Detection->Melting_Curve Target_Engagement Target_Engagement Melting_Curve->Target_Engagement Confirm Target Engagement Affinity_Chromatography_Workflow cluster_preparation Preparation cluster_pulldown Affinity Pulldown cluster_analysis Analysis & Validation Immobilization Immobilize AZA-K-1 on Beads Incubation Incubate Lysate with Beads Immobilization->Incubation Lysate_Prep Prepare Cell Lysate Lysate_Prep->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE Separate Proteins by SDS-PAGE Elution->SDS_PAGE Mass_Spec Identify Proteins by Mass Spectrometry SDS_PAGE->Mass_Spec Validation Validate Hits with Orthogonal Assays Mass_Spec->Validation Off_Target_List Off_Target_List Validation->Off_Target_List Generate Off-Target List

Sources

A Comparative Guide to the Synthesis of 3-Azabicyclo[3.1.0]hexan-2-one: Established Methods vs. Novel Catalytic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

The 3-azabicyclo[3.1.0]hexane scaffold is a cornerstone in modern medicinal chemistry, serving as a conformationally restricted isostere for the piperidine motif.[1] Its rigid bicyclic structure is a key component in a range of biologically active compounds, from potent μ-opioid receptor antagonists to T-type calcium channel inhibitors.[1] Consequently, the development of efficient and versatile synthetic routes to access its lactam derivative, 3-azabicyclo[3.1.0]hexan-2-one, and its substituted analogues is of paramount importance to drug discovery and development professionals.[2][3][4]

This guide provides a comparative analysis of established synthetic methodologies for this compound against recently developed, innovative routes. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each approach, supported by experimental data to offer a clear perspective for researchers navigating this chemical space.

Established Synthetic Strategies: The Foundation

Traditional approaches to the 3-azabicyclo[3.1.0]hexane skeleton have historically relied on intramolecular cyclization reactions, often requiring multi-step sequences and sometimes harsh reaction conditions. These methods, while foundational, can present challenges in terms of substrate scope and functional group tolerance.[1]

One of the classical approaches involves the intramolecular cyclopropanation of N-allyl-substituted amides.[1] Another well-trodden path is the intermolecular cyclization of 3-pyrrolines with a suitable carbene source. A popular and effective strategy has been the [3+2] cycloaddition of maleimides with reagents like diazomethane derivatives or N-tosylhydrazones.[1][5] These methods, however, can be hampered by the need for potentially hazardous reagents or expensive metal catalysts.[1]

A representative established route often starts from readily available materials like pyroglutamic acid, which allows for the synthesis of chiral derivatives.[6]

The New Wave: Innovative Catalytic Routes

Recent years have witnessed a surge in the development of novel, more efficient catalytic systems for the synthesis of 3-azabicyclo[3.1.0]hexan-2-ones. These modern approaches often offer milder reaction conditions, improved yields, and greater synthetic flexibility.

Gold-Catalyzed Oxidative Cyclopropanation

A notable advancement is the gold-catalyzed oxidative cyclopropanation of N-allylynamides.[7] This method utilizes a gold catalyst, such as IMesAuCl/AgBF4, in the presence of an oxidant like pyridine N-oxide to convert readily accessible N-allylynamides into the desired bicyclic lactams in moderate to high yields.[7] A key advantage of this approach is its tolerance to a variety of functional groups.[7]

Experimental Protocol: Gold-Catalyzed Oxidative Cyclopropanation [7]

  • To a solution of the N-allylynamide (1.0 equiv) in 1,2-dichloroethane, add IMesAuCl (4 mol %) and AgBF4 (4 mol %).

  • Add pyridine N-oxide (1.5 equiv) to the mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Upon completion, purify the product by silica gel chromatography.

Copper-Free Sonogashira Coupling and Cyclization Cascade

An elegant and highly efficient strategy involves a copper-free Sonogashira coupling of N-substituted cis-2-iodocyclopropanecarboxamides with terminal alkynes, followed by a 5-exo-dig cyclization.[8][9] This palladium-catalyzed reaction cascade provides access to a diverse range of 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones in excellent yields.[8] These intermediates can then be further functionalized, for instance, through a subsequent ionic hydrogenation to produce 4-substituted derivatives with high diastereoselectivity.[9] The avoidance of copper is a significant process advantage, simplifying purification and mitigating toxicity concerns.

Experimental Protocol: Sonogashira/Cyclization Cascade [9]

  • In an oven-dried vial, combine PdCl2(MeCN)2 (3 mol %), XPhos (9 mol %), Cs2CO3 (2.5 equiv), and the 2-iodocyclopropanecarboxamide (1 equiv) in toluene.

  • Degas the mixture with argon for 10 minutes.

  • Heat the sealed vial to 100 °C.

  • Add a solution of the terminal alkyne (1.5 equiv) in toluene portion-wise over 2 hours.

  • After the reaction is complete, cool to room temperature and purify via chromatography.

Base-Mediated Annulation of β-Oxo-Acrylamides

A transition-metal-free approach has been developed utilizing a DBU-mediated cascade annulation of β-oxo-acrylamides with vinylsulfonium salts.[10] This method is operationally simple, proceeds under mild conditions, and demonstrates broad functional group tolerance, affording highly functionalized 3-azabicyclo[3.1.0]hexan-2-ones in good to excellent yields and with high diastereoselectivity.[10]

Experimental Protocol: Base-Mediated Cascade Annulation [10]

  • To a solution of the β-oxo-acrylamide (1.0 equiv) and vinylsulfonium salt (1.2 equiv) in a suitable solvent, add DBU (1.5 equiv).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Quench the reaction and extract the product.

  • Purify the crude product by column chromatography.

Comparative Analysis of Synthetic Routes

To facilitate a direct comparison, the following table summarizes key performance indicators for the discussed synthetic methodologies.

MethodCatalyst/ReagentTemperatureTypical YieldKey AdvantagesLimitations
Gold-Catalyzed Oxidative Cyclopropanation IMesAuCl/AgBF4, Pyridine N-oxideRoom Temperature70-80%[7]Mild conditions, good functional group tolerance.Use of precious metal catalyst, requires an oxidant.
Copper-Free Sonogashira/Cyclization PdCl2(MeCN)2, XPhos, Cs2CO3100 °C>90%[9]Excellent yields, high diastereoselectivity for subsequent reduction, broad scope.[8][9]Elevated temperature, requires a phosphine ligand.
Base-Mediated Cascade Annulation DBURoom Temperature65-95%[10]Transition-metal-free, mild conditions, operational simplicity, high diastereoselectivity.[10][11]Substrate scope may be more limited compared to metal-catalyzed routes.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the novel synthetic routes discussed.

Gold_Catalyzed_Route N_allylynamide N-Allylynamide Gold_Catalyst IMesAuCl/AgBF4 Pyridine N-oxide N_allylynamide->Gold_Catalyst Product This compound Gold_Catalyst->Product Oxidative Cyclopropanation

Caption: Gold-Catalyzed Oxidative Cyclopropanation Workflow.

Sonogashira_Route Iodo_amide 2-Iodocyclopropanecarboxamide Pd_Catalyst PdCl2(MeCN)2/XPhos Cs2CO3 Iodo_amide->Pd_Catalyst Alkyne Terminal Alkyne Alkyne->Pd_Catalyst Intermediate 4-Methylene-3-azabicyclo [3.1.0]hexan-2-one Pd_Catalyst->Intermediate Sonogashira/ 5-exo-dig Cyclization Reduction Ionic Hydrogenation (Et3SiH, TFA) Intermediate->Reduction Final_Product 4-Substituted-3-azabicyclo [3.1.0]hexan-2-one Reduction->Final_Product

Caption: Sonogashira Coupling and Cyclization Cascade Workflow.

Base_Mediated_Route Acrylamide β-Oxo-acrylamide DBU DBU Acrylamide->DBU Vinylsulfonium Vinylsulfonium Salt Vinylsulfonium->DBU Product Functionalized This compound DBU->Product Cascade Annulation

Caption: Base-Mediated Cascade Annulation Workflow.

Conclusion and Future Outlook

The synthesis of this compound and its derivatives has evolved significantly, moving from classical multi-step procedures to elegant and efficient catalytic transformations. The newer methods, particularly those employing gold and palladium catalysis, as well as transition-metal-free approaches, offer distinct advantages in terms of yield, selectivity, and operational simplicity.

For researchers in drug development, the choice of synthetic route will depend on factors such as the desired substitution pattern, scalability, and cost-effectiveness. The copper-free Sonogashira/cyclization cascade stands out for its high yields and the ability to introduce a wide range of substituents with excellent diastereocontrol. The gold-catalyzed method provides a mild alternative, while the base-mediated annulation offers a compelling transition-metal-free option.

As the demand for structurally novel and diverse small molecules continues to grow, the development of even more efficient, sustainable, and enantioselective methods for the synthesis of the 3-azabicyclo[3.1.0]hexane core will undoubtedly remain an active and important area of chemical research.

References

  • Ye, L., He, W., & Zhang, L. (2013). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 15(1), 120-123. [Link]

  • Serra, M., Terreni, M., Bernardi, E., & Colombo, L. (2023). Synthesis of Functionalized Proline-Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances. European Journal of Organic Chemistry. [Link]

  • de Carné-Carnavalet, B., Archambeau, A., Meyer, C., Cossy, J., Folléas, B., Brayer, J. L., & Demoute, J. P. (2012). Efficient synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides using a copper-free Sonogashira coupling. Chemistry, 18(52), 16716-16727. [Link]

  • Wang, Y., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3691. [Link]

  • Archambeau, A., de Carné-Carnavalet, B., Meyer, C., & Cossy, J. (2012). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry, 77(23), 10849-10855. [Link]

  • Wang, C., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(3), 13141-13144. [Link]

  • Serra, M., et al. (2023). Selected syntheses of functionalized azabicyclo[X.Y.0]alkanone amino acids carried out in the early 2000s. ResearchGate. [Link]

  • Ershov, O. V., & Bardasov, I. N. (2016). Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Chemistry of Heterocyclic Compounds, 52(8), 536-538. [Link]

  • Barashkova, X. A., Latyshev, G. V., Kotovshchikov, Y. N., Lukashev, N. V., & Beletskaya, I. P. (2021). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 57(11), 1637-1665. [Link]

  • Nagasaka, T., & Imai, T. (1997). Synthesis of Chiral Pyrrolidine Derivatives from (S)-Pyroglutamic Acid. II. 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-ones and 5, 5-Disubstituted 2-Pyrrolidinones. Chemical and Pharmaceutical Bulletin, 45(6), 935-940. [Link]

  • Serra, M., et al. (2023). Synthesis of 8,5-fused azabicycloalkanone derivatives. ResearchGate. [Link]

  • Tomilov, Y. V., & Novikov, R. A. (2019). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 15, 2358-2366. [Link]

  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry, 29(48), e202301017. [Link]

  • Ojima, I., & Tzamarioudaki, M. (1996). Highly Efficient Synthesis of Azabicyclo[x.y.0]alkane Amino Acids and Congeners by Means of Rh-Catalyzed Cyclohydrocarbonylation. Journal of the American Chemical Society, 118(48), 12343-12349. [Link]

  • Li, Y., et al. (2021). Diastereoselective construction of azabicyclo[3.1.0]hexan-2-ones via a base-mediated cascade annulation of β-oxo-acrylamides with vinylsulfonium salts. Organic & Biomolecular Chemistry, 19(3), 567-571. [Link]

  • Majumder, B., & Pandey, G. (2020). Synthesis of 2-Azabicyclo[m.n.0]–Alkanes and Their Application towards the Synthesis of Strychnos and Stemona Classes of Alkaloids. European Journal of Organic Chemistry, 2020(27), 4169-4173. [Link]

  • Li, Y., et al. (2023). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives 89 and functionalized allenes 90 and proposed reaction mechanism. ResearchGate. [Link]

  • Krow, G. R., & Cannon, K. C. (1991). SYNTHESIS OF 3-AZABICYCLO[3.1.0]HEXANES. A REVIEW. Organic Preparations and Procedures International, 23(1), 1-28. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Azabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical synthesis, the novel scaffold of 3-Azabicyclo[3.1.0]hexan-2-one and its derivatives presents both unique opportunities and responsibilities. As your partner in laboratory science, we believe that providing value extends beyond the product itself to encompass the entire lifecycle of a chemical, including its safe and compliant disposal. This guide is designed to provide a deep, procedural understanding of waste management for this compound, grounded in scientific principles and regulatory compliance.

Our approach moves beyond a simple checklist. We will explore the causality behind each step, ensuring that the protocols described constitute a self-validating system for safety and environmental stewardship in your laboratory.

Part 1: Hazard Characterization and Immediate Safety

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is paramount. While data for the parent this compound is limited, analysis of its various functionalized analogs provides a consistent hazard profile.

Safety Data Sheets (SDS) for related compounds consistently classify them as irritants.[1][2][3][4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This classification as an irritant is the primary driver for its designation as hazardous waste. Exposure during handling and disposal operations must be minimized through appropriate engineering controls and personal protective equipment (PPE).

Immediate Handling Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.[1][2]

  • Avoidance: Prevent the formation of dust or aerosols.[5] Avoid contact with skin, eyes, and clothing.[6]

Hazard ClassGHS CodeDescriptionPrimary Control Measure
Skin IrritationH315Causes skin irritation upon contact.Chemical-resistant gloves, Lab coat
Eye IrritationH319Causes serious eye damage upon contact.Safety glasses with side shields or goggles
Respiratory IrritationH335May cause irritation to the respiratory tract if inhaled.Use within a chemical fume hood

Part 2: The Regulatory Framework: Navigating EPA and RCRA

The disposal of chemical waste in the United States is governed primarily by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Understanding your laboratory's status within this framework is the first step toward compliant disposal.

Laboratories are classified as waste generators based on the quantity of hazardous waste produced per month.[9][10] This status dictates on-site storage time limits and administrative requirements.

Generator StatusMonthly Hazardous Waste GenerationOn-Site Accumulation Time Limit (CAA)
Large Quantity Generator (LQG) > 1,000 kg90 days
Small Quantity Generator (SQG) 100 to 1,000 kg180 days
Very Small Quantity Generator (VSQG) < 100 kgNo time limit (but volume limits apply)

Data synthesized from EPA guidance documents.[9][10]

It is a crucial point of causality that your generator status is determined by the total hazardous waste generated by your entire facility, not just a single lab or waste stream.[10] Accurate waste characterization and quantification are therefore essential not only for safety but for regulatory compliance.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the systematic process for managing this compound from the point of generation to its final disposal.

Step 1: Waste Identification and Segregation
  • Designation: Any this compound that is expired, off-specification, or can no longer be used for its intended purpose is considered a waste product. This includes grossly contaminated labware, spill cleanup materials, and reaction residues.

  • Segregation: This is the most critical step in preventing laboratory accidents.

    • DO NOT mix this compound waste with other waste streams unless their compatibility is confirmed.

    • Specifically, keep it segregated from strong oxidizing agents , as noted in safety data for analogous structures.[2][11]

    • Maintain separate waste containers for solids, halogenated solvents, and non-halogenated solvents to facilitate proper end-disposal by your licensed contractor.

Step 2: Containerization and Labeling

The integrity of your waste management system relies on proper containerization and clear communication through labeling.

  • Select a Suitable Container:

    • The container must be in good condition, free of leaks or residues on the outside.

    • It must be compatible with the chemical. For this compound (a solid organic lactam), a high-density polyethylene (HDPE) or glass container is appropriate.[8]

    • The container must have a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.

  • Apply a Hazardous Waste Label:

    • As soon as the first drop of waste enters the container, it must be labeled.

    • The EPA requires that each label clearly state the words "Hazardous Waste." [9][10]

    • The label must also include the full chemical name: "this compound" and an indication of the hazard (e.g., "Irritant" or the corresponding GHS pictograms).[1][9]

Step 3: On-Site Accumulation

Labs typically use a two-tiered system for waste accumulation.

  • Satellite Accumulation Area (SAA): This is the point of generation (e.g., a fume hood).[9] You may accumulate up to 55 gallons of a single hazardous waste stream in an SAA. The container must be under the control of laboratory personnel.

  • Central Accumulation Area (CAA): Once a container in an SAA is full, it is dated and moved to a designated CAA to await pickup by a licensed disposal vendor.[10] The date marks the beginning of the storage time limit defined by your generator status (see table above).

Step 4: Final Disposal Pathway

For a solid, non-polymeric organic compound like this compound, the scientifically preferred and regulatory-compliant method of disposal is incineration .

  • Mechanism: High-temperature incineration in a specialized facility equipped with afterburners and flue gas scrubbers ensures the complete destruction of the organic molecule into carbon dioxide, water, and nitrogen oxides.[5] The scrubbing systems neutralize acidic gases, protecting the environment.

  • Prohibition of Drain Disposal: Under no circumstances should this compound be disposed of down the drain.[6] This is explicitly prohibited for hazardous waste pharmaceuticals by the EPA and is a critical measure to prevent the contamination of waterways.[12][13]

  • Arranging Disposal: Contract with a licensed and reputable hazardous waste disposal company. They will provide the necessary shipping manifests and ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Below is a workflow diagram illustrating the decision-making process for proper disposal.

G cluster_reg Regulatory Compliance cluster_safety Safety & Operational Compliance lab Research Laboratory epa EPA / RCRA lab->epa osha OSHA lab->osha gen_status Generator Status (LQG, SQG, VSQG) epa->gen_status storage_rules On-Site Storage Rules (Time, Volume, Location) gen_status->storage_rules storage_rules->lab chp Chemical Hygiene Plan osha->chp sds Safety Data Sheet (SDS) (Hazard Info, PPE) chp->sds sop Disposal SOP (Segregation, Labeling) chp->sop sop->lab

Caption: Regulatory and Safety Compliance Framework.

By adhering to these scientifically-grounded and regulation-aware procedures, you can ensure the safe management and disposal of this compound, protecting your personnel, your institution, and the environment.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer.
  • Safety Data Sheet for CID 122714667. AK Scientific, Inc.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Safety Data Sheet for 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one. Biosynth.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Chemical Safety Data Sheet for 3-Azabicyclo[3.1.0]hexane hydrochloride. ChemicalBook.
  • SAFETY DATA SHEET for cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET for 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione. TCI Chemicals.
  • Safety Data Sheet for 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one. Combi-Blocks.
  • SAFETY DATA SHEET for tert-Butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate. TCI Chemicals.
  • SAFETY DATA SHEET for 3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Sigma-Aldrich.
  • Safety Data Sheet for 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one. AK Scientific, Inc.
  • Safety Data Sheet for (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, hydrochloride. Fluorochem.
  • MATERIAL SAFETY DATA SHEET for (1S,5R)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one. Cleanchem Laboratories.
  • This compound. PubChem, National Center for Biotechnology Information.
  • Safety Data Sheet for NIK SMI1. Cayman Chemical.
  • Safety Data Sheet for (1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine. AK Scientific, Inc.
  • SAFETY DATA SHEET for cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. Fisher Scientific.
  • Management of Hazardous Waste Pharmaceuticals. US EPA.
  • EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful?. JD Supra.
  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR.
  • Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals. Fennemore.
  • CAPROLACTAM. Occupational Safety and Health Administration (OSHA).
  • EPA Proposes Rules Governing Disposal of Certain Pharmaceuticals as “Hazardous Wastes”. Dykema.
  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI.
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA).
  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA).
  • Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κΒ Inducing Kinase via Catalytic C–H Activation. Thieme Connect.
  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Azabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide provides an in-depth, procedural framework for the safe handling of 3-Azabicyclo[3.1.0]hexan-2-one, a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1] The protocols herein are designed not merely as a list of rules, but as a self-validating system to protect you, your colleagues, and your work.

Hazard Identification & Risk Assessment: The 'Why' Behind the Protocol

Understanding the intrinsic hazards of a compound is the logical foundation for selecting appropriate personal protective equipment. This compound and its analogues are not benign substances; their potential for harm dictates our every procedural choice. The primary risks are associated with direct contact and inhalation.

Safety Data Sheets (SDS) for this chemical family consistently highlight several key hazards.[2][3][4][5] The causality is simple: if the chemical can irritate or harm upon contact, we must establish an impermeable barrier. If it can cause respiratory irritation, we must control the air you breathe.

Table 1: GHS Hazard Profile for this compound Analogues

Hazard Statement GHS Code Description of Risk
Causes skin irritation H315 Direct contact can lead to redness, itching, and inflammation.[2][3][5]
Causes serious eye irritation H319 Vapors or direct contact can cause significant eye damage.[2][3][5]
May cause respiratory irritation H335 Inhalation of dust or vapors can irritate the lungs and respiratory tract.[2][3][4]
Harmful if swallowed H302 Ingestion can lead to acute toxicity.[6]
Acute Toxicity (Dermal/Inhalation) H311/H331 Some forms are classified as acutely toxic upon skin contact or inhalation.[7]

| Suspected of causing genetic defects | H341 | The hydrochloride salt is suspected of being a germ cell mutagen.[7] |

This risk profile mandates a multi-layered defense strategy, beginning with engineering controls and culminating in a specific PPE ensemble.

The Core Protocol: The Essential PPE Ensemble

Your safety depends on the correct selection and use of barriers between you and the chemical. This is not merely a checklist but an integrated system.

Primary Barrier: Engineering Controls

Before any PPE is worn, the primary defense must be in place. All handling of this compound, especially when in solid/powder form, must be performed within a certified chemical fume hood.[5][7][8] This is non-negotiable. The fume hood's constant airflow is critical to containing dust and vapors at the source, preventing inhalation and minimizing widespread contamination.

Secondary Barrier: Personal Protective Equipment

1. Respiratory Protection:

  • Rationale: The risk of respiratory irritation from inhaling fine dust particles is significant, especially during weighing and transfer operations.[3][4]

  • Protocol: When handling the solid compound outside of a glovebox, a government-approved respirator is required.[7] A NIOSH (US) or EN 149 (EU) approved respirator with a particle filter (e.g., N95 or P100) is the minimum standard.[9][10] In a well-ventilated fume hood, this provides an essential layer of protection.

2. Eye and Face Protection:

  • Rationale: The compound is a serious eye irritant.[2][3][5] Accidental splashes during dissolution or transfer can have severe consequences.

  • Protocol: Tightly fitting safety goggles with side shields, conforming to EN 166 (EU) or ANSI Z87.1 (US) standards, are mandatory.[8][9] For procedures with a higher risk of splashing, such as transfers of solutions, a full-face shield should be worn over the safety goggles.[7][10]

3. Hand Protection:

  • Rationale: Direct skin contact is a primary route of exposure and can cause significant irritation.[2][3][5]

  • Protocol: Wear compatible, chemical-resistant gloves at all times.[7] Nitrile gloves are a common and effective choice. Gloves must be inspected for tears or pinholes before each use.[7][10] Employ proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[7][10] Wash hands thoroughly with soap and water after removing gloves.[2][7][8]

4. Body Protection:

  • Rationale: To prevent accidental contact with skin on the arms or body from spills or dust.

  • Protocol: A clean, buttoned laboratory coat must be worn.[7] For larger scale operations, consider a chemical-resistant apron or a full protective suit.[8][10]

Procedural Guidance: A Step-by-Step Operational Plan

This section details the practical application of the PPE protocol in a standard laboratory workflow.

Pre-Operational Safety Checklist
  • Verify Fume Hood: Confirm the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.

  • Inspect PPE: Scrutinize all PPE for damage—check gloves for holes, goggles for cracks, and the lab coat for contamination.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[5][7]

  • Review SDS: Have a copy of the Safety Data Sheet readily available for immediate reference.[7]

Step-by-Step Handling Protocol
  • Don PPE: Put on your lab coat, safety goggles, and gloves before entering the area where the chemical is stored.

  • Transfer to Hood: Transport the sealed container of this compound to the chemical fume hood.

  • Perform Operations: Conduct all manipulations, including weighing, transferring, and preparing solutions, deep within the fume hood to ensure containment.

  • Immediate Cleanup: Clean any minor spills within the hood immediately using appropriate materials.

  • Seal Container: Tightly close the primary container after use.[2][4][7]

  • Decontaminate: Wipe down the work surface in the fume hood and any equipment used.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination.

  • Wash Hands: Immediately wash hands thoroughly with soap and water.[2][7]

Emergency Response Protocols
  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[2][4][8]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[2][4] Seek immediate medical attention from an ophthalmologist.[11]

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4][7]

  • In Case of a Spill: Evacuate unprotected personnel from the area. Wearing full PPE, cover the spill with an inert absorbent material.[4][10] Collect the material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[8][10] Do not allow the product to enter drains.[4][7][8]

Waste Disposal Plan

All materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from cleanups, must be treated as hazardous waste.

  • Protocol: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.[8][10] Never dispose of this chemical down the sewer system or in regular trash.[8] Disposal must be handled by a licensed chemical destruction facility in accordance with all local, regional, and national regulations.[2][8]

Workflow Visualization: Safety Decision Pathway

The following diagram illustrates the logical flow of operations, integrating safety checks and emergency responses at the critical handling stage.

Caption: Safe handling workflow for this compound.

By adhering to this comprehensive guide, you build a robust culture of safety that protects both the researcher and the research itself. Your diligence is the most critical component of this system.

References

  • Angene Chemical, Safety Data Sheet - Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. [Link]

  • PubChem, 3-Azabicyclo[3.1.0]hexane hydrochloride - National Center for Biotechnology Information. [Link]

  • ACS Publications, Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexan-2-one
Reactant of Route 2
3-Azabicyclo[3.1.0]hexan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.